molecular formula C8H15O2- B1194180 Octanoate CAS No. 74-81-7

Octanoate

Cat. No.: B1194180
CAS No.: 74-81-7
M. Wt: 143.2 g/mol
InChI Key: WWZKQHOCKIZLMA-UHFFFAOYSA-M
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Description

Octanoate is a straight-chain saturated fatty acid anion that is the conjugate base of octanoic acid (caprylic acid);  believed to block adipogenesis. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a fatty acid anion 8:0 and a straight-chain saturated fatty acid anion. It is a conjugate base of an octanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995277
Record name Octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74-81-7
Record name Octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caprylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Octanoate in Cellular Metabolism

Abstract

This compound (C8:0), a medium-chain fatty acid (MCFA), serves as a unique and potent energy substrate and signaling molecule within cellular metabolism.[1] Unlike long-chain fatty acids (LCFAs), this compound's distinct physicochemical properties permit rapid absorption and carnitine-independent transport into the mitochondrial matrix, facilitating swift catabolism.[1][2] This guide provides a comprehensive technical overview of this compound's metabolic pathways, its tissue-specific processing, and its profound impact on central metabolic processes, including ketogenesis and gluconeogenesis. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of metabolic disease, neuroscience, and drug development.

Introduction to this compound

This compound, or caprylic acid, is an eight-carbon saturated fatty acid found naturally in sources like coconut oil, palm kernel oil, and mammalian milk.[3][4] Its relatively short chain length confers unique metabolic characteristics compared to the more abundant LCFAs.[5] MCFAs are rapidly absorbed from the intestine and transported directly to the liver via the portal vein, bypassing the lymphatic system required for LCFAs.[3] This rapid availability, coupled with its distinct mitochondrial uptake mechanism, makes this compound a subject of significant interest for therapeutic applications, including ketogenic diets for neurological disorders and the management of metabolic syndromes.[1][6]

Cellular Uptake and Metabolic Activation

A defining feature of this compound metabolism is its ability to bypass the canonical carnitine shuttle, the rate-limiting step for LCFA entry into mitochondria.[2]

  • Cellular Entry : this compound can diffuse across the cell membrane, a process less dependent on fatty acid-binding proteins compared to LCFAs.[7]

  • Mitochondrial Transport : It freely crosses both the outer and inner mitochondrial membranes.

  • Activation : Once inside the mitochondrial matrix, this compound is activated to its thioester derivative, octanoyl-CoA, by mitochondrial acyl-CoA synthetases (ACSMs).[8] This carnitine-independent activation is a key differentiator from LCFAs, which are activated in the cytoplasm and then require the carnitine palmitoyltransferase (CPT) system to enter the matrix.[8][9]

This streamlined entry and activation process allows for the rapid initiation of β-oxidation.

G cluster_0 Cytosol cluster_1 Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Octanoate_cyto This compound (C8) LCFA_CoA LCFA-CoA LCFA->LCFA_CoA ACSL Octanoate_mito This compound (C8) Octanoate_cyto->Octanoate_mito Carnitine- Independent Diffusion LCFA_carnitine LCFA-Carnitine LCFA_CoA->LCFA_carnitine CPT1 LCFA_CoA_mito LCFA-CoA LCFA_carnitine->LCFA_CoA_mito CACT / CPT2 Octanoyl_CoA Octanoyl-CoA Octanoate_mito->Octanoyl_CoA ACSM Beta_Ox_Octanoyl β-Oxidation Octanoyl_CoA->Beta_Ox_Octanoyl Beta_Ox_LCFA β-Oxidation LCFA_CoA_mito->Beta_Ox_LCFA

Caption: Mitochondrial uptake of this compound vs. LCFAs.

Catabolism: The β-Oxidation Pathways

Octanoyl-CoA is catabolized through β-oxidation to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. This process occurs in both mitochondria and peroxisomes, with distinct enzymatic machinery and energetic outcomes.

Mitochondrial β-Oxidation

This is the primary pathway for this compound catabolism. It involves a four-step spiral catalyzed by chain-length specific enzymes, ultimately yielding acetyl-CoA, FADH₂, and NADH.[9][10] For octanoyl-CoA, the first dehydrogenation step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[3] The FADH₂ and NADH generated are coupled to the electron transport chain to produce ATP.[10]

Peroxisomal β-Oxidation

Evidence suggests that this compound can undergo at least one cycle of β-oxidation in peroxisomes.[11] The peroxisomal pathway differs fundamentally from the mitochondrial one in its initial step.

  • First Enzyme : Peroxisomal β-oxidation is initiated by Acyl-CoA Oxidase (ACOX1), which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[12][13] This contrasts with the mitochondrial pathway where Acyl-CoA Dehydrogenases transfer electrons to FAD to form FADH₂.[12]

  • Energy Production : The peroxisomal pathway does not directly synthesize ATP. The H₂O₂ produced is detoxified by catalase.[13] The chain-shortened acyl-CoAs (e.g., hexanoyl-CoA) can then be transported to mitochondria for complete oxidation.

G cluster_0 Mitochondrial β-Oxidation cluster_1 Peroxisomal β-Oxidation Mito_Start Octanoyl-CoA Mito_Step1 Dehydrogenation (MCAD) Mito_Start->Mito_Step1 Mito_Step2 Hydration Mito_Step1->Mito_Step2 Mito_FADH2 FADH₂ → ETC Mito_Step1->Mito_FADH2 Mito_Step3 Dehydrogenation Mito_Step2->Mito_Step3 Mito_Step4 Thiolysis Mito_Step3->Mito_Step4 Mito_NADH NADH → ETC Mito_Step3->Mito_NADH Mito_End Hexanoyl-CoA + Acetyl-CoA Mito_Step4->Mito_End Pero_Start Octanoyl-CoA Pero_Step1 Oxidation (ACOX1) Pero_Start->Pero_Step1 Pero_Step2 Hydration Pero_Step1->Pero_Step2 Pero_H2O2 H₂O₂ Pero_Step1->Pero_H2O2 Pero_Step3 Dehydrogenation Pero_Step2->Pero_Step3 Pero_Step4 Thiolysis Pero_Step3->Pero_Step4 Pero_NADH NADH Pero_Step3->Pero_NADH Pero_End Hexanoyl-CoA + Acetyl-CoA Pero_Step4->Pero_End

Caption: Comparison of Mitochondrial and Peroxisomal β-Oxidation.
FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Location MitochondriaPeroxisomes
First Enzyme Acyl-CoA Dehydrogenase (e.g., MCAD)Acyl-CoA Oxidase (ACOX1)[12]
Electron Acceptor FADO₂[13]
Byproduct of First Step FADH₂H₂O₂[12]
Energy Coupling Directly coupled to ATP synthesis via ETCNot directly coupled to ATP synthesis[12]
Primary Substrates Short, Medium, Long-Chain Fatty AcidsVery-Long-Chain Fatty Acids, this compound[11][12]

Table 1: Key Distinctions Between Mitochondrial and Peroxisomal β-Oxidation.

Tissue-Specific this compound Metabolism

Recent studies have revealed significant tissue-specific differences in the capacity to metabolize this compound, particularly between the liver and muscle tissues.[8][14]

  • Liver : The liver highly expresses mitochondrial medium-chain acyl-CoA synthetases (ACSMs). This allows it to efficiently activate free this compound that arrives via the portal vein directly within the mitochondrial matrix for subsequent β-oxidation.[8]

  • Heart and Skeletal Muscle : In contrast, heart and skeletal muscle mitochondria have a very limited ability to oxidize free this compound.[8][14] However, these tissues can readily oxidize octanoylcarnitine (B1202733). This oxidation is notably independent of CPT2, suggesting the presence of an alternative enzyme, possibly carnitine O-octanoyltransferase (CrOT), that converts octanoylcarnitine back to octanoyl-CoA within the muscle mitochondria.[8]

This metabolic distinction is critical for understanding the systemic effects of dietary this compound and its potential therapeutic applications for myopathies.[14]

G cluster_0 Liver Mitochondria cluster_1 Muscle Mitochondria (Heart/Skeletal) FreeOctanoate_L Free this compound ACSM ACSM (High Expression) FreeOctanoate_L->ACSM OctanoylCoA_L Octanoyl-CoA ACSM->OctanoylCoA_L BetaOx_L β-Oxidation OctanoylCoA_L->BetaOx_L FreeOctanoate_M Free this compound ACSM_M ACSM (Low Expression) FreeOctanoate_M->ACSM_M (Inefficient) Octanoylcarnitine_M Octanoylcarnitine CrOT CrOT (?) Octanoylcarnitine_M->CrOT OctanoylCoA_M Octanoyl-CoA CrOT->OctanoylCoA_M BetaOx_M β-Oxidation OctanoylCoA_M->BetaOx_M

Caption: Tissue-specific pathways of this compound activation.
TissueFree this compound Oxidation Rate (nmol/min/mg)Octanoylcarnitine Oxidation Rate (nmol/min/mg)Key Enzyme
Liver High (~25-30)High (~25-30)ACSMs[8]
Heart Very Low (<5)High (~100-120)CrOT (putative)[8]
Skeletal Muscle Very Low (<5)Moderate (~20-25)CrOT (putative)[8]

Table 2: Representative this compound Oxidation Rates in Different Tissues. (Data synthesized from Pereyra et al., 2021[8]).

Impact on Central Metabolic Pathways

The rapid influx of acetyl-CoA from this compound β-oxidation in the liver has profound effects on other central metabolic pathways.

Ketogenesis

When the rate of acetyl-CoA production from this compound exceeds the TCA cycle's capacity, the liver diverts excess acetyl-CoA to synthesize ketone bodies (acetoacetate and β-hydroxybutyrate).[15][16] This makes this compound a potent ketogenic substrate.[8] These ketone bodies are then exported from the liver and used as a crucial energy source by extrahepatic tissues like the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[16]

Gluconeogenesis

This compound oxidation stimulates hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[17][18] This occurs through at least two mechanisms:

  • Allosteric Activation : The high levels of acetyl-CoA produced allosterically activate pyruvate (B1213749) carboxylase, a key enzyme in the gluconeogenic pathway.[16]

  • Energy and Reductant Supply : β-oxidation provides the necessary ATP and NADH to fuel the energetically demanding process of gluconeogenesis.

However, the net effect on glucose production can depend on the relative concentrations of the gluconeogenic precursor (e.g., pyruvate) and this compound.[17]

G This compound This compound BetaOx Hepatic β-Oxidation This compound->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Gluconeogenesis Gluconeogenesis BetaOx->Gluconeogenesis + ATP, NADH Ketogenesis Ketogenesis AcetylCoA->Ketogenesis High Flux PyruvateCarboxylase Pyruvate Carboxylase AcetylCoA->PyruvateCarboxylase + Allosteric Activation Ketones Ketone Bodies (to Brain, Muscle) Ketogenesis->Ketones Glucose Glucose (to Blood) Gluconeogenesis->Glucose Pyruvate Pyruvate Pyruvate->PyruvateCarboxylase PyruvateCarboxylase->Gluconeogenesis G Start Isolate Tissue (e.g., Liver, Heart) Centrifuge1 Homogenize in Isolation Buffer Start->Centrifuge1 Centrifuge2 Differential Centrifugation (Low Speed Pellet -> Nuclei/Debris) Centrifuge1->Centrifuge2 Centrifuge3 Differential Centrifugation (High Speed Pellet -> Mitochondria) Centrifuge2->Centrifuge3 MitoPellet Wash and Resuspend Mitochondrial Pellet Centrifuge3->MitoPellet Assay High-Resolution Respirometry (O₂ Consumption) MitoPellet->Assay AddSubstrate Add Substrates (e.g., this compound, ADP, Malate) Assay->AddSubstrate Analysis Calculate O₂ Consumption Rate (nmol/min/mg protein) AddSubstrate->Analysis End Data Interpretation Analysis->End

References

A Technical Guide to the Endogenous Sources of Octanoate in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoate, also known as caprylic acid, is an eight-carbon saturated fatty acid (C8:0) that plays a significant role in various mammalian physiological processes. Beyond its function as a metabolic fuel, it is the essential acyl donor for the activation of ghrelin, the "hunger hormone," a process critical for regulating appetite, energy homeostasis, and growth hormone secretion. Understanding the origins of the endogenous this compound pool is crucial for developing therapeutic strategies targeting these pathways. This technical guide provides an in-depth overview of the primary endogenous sources of this compound in mammals, including mitochondrial fatty acid metabolism, contributions from the gut microbiota, and dietary uptake. It details the key enzymatic pathways, presents available quantitative data, outlines experimental protocols for its quantification, and visualizes the core metabolic and signaling pathways.

Primary Endogenous Sources of this compound

The mammalian this compound pool is derived from three principal sources: intracellular metabolism, dietary intake, and synthesis by the gut microbiota.

Mitochondrial Beta-Oxidation

A primary endogenous source of this compound is the mitochondrial beta-oxidation of longer-chain fatty acids.[1] In this catabolic process, fatty acids are sequentially broken down to produce acetyl-CoA. For very long-chain fatty acids (VLCFAs, >C22), initial oxidation occurs in peroxisomes until they are shortened to octanoyl-CoA.[2][3] This octanoyl-CoA is then transported to the mitochondria for further oxidation into acetyl-CoA, which can enter the citric acid cycle for energy production.[2][3] Studies in ghrelin-producing cells have shown that inhibiting beta-oxidation leads to decreased levels of acylated ghrelin, a finding that was reversed by the addition of exogenous this compound.[4] This demonstrates that beta-oxidation can serve as a significant source of octanoyl-CoA for essential post-translational modifications.[5]

Dietary Intake

This compound is naturally present in the milk of humans and other mammals, as well as in plant-based oils like coconut and palm oil.[6][7][8][9] When consumed, these medium-chain triglycerides (MCTs) are hydrolyzed, and the liberated this compound is readily absorbed.[4] Ingested this compound can be directly utilized by cells, including the ghrelin-producing cells of the stomach, for processes such as ghrelin acylation.[10] Animal studies have confirmed that dietary supplementation with octanoyl triglycerides increases this compound concentrations in stomach tissues.[4]

Gut Microbiota

The gut microbiota contributes to the production of various fatty acids through the fermentation of dietary fibers and other undigested carbohydrates.[11] While short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436) are the major products, medium-chain fatty acids, including this compound, are also synthesized by gut bacteria.[11][12] This microbial production can influence local intestinal health and may contribute to the systemic pool of this compound.[13][14] However, one animal study suggested that eliminating the gut microbiome did not alter the ratio of acylated to unacylated ghrelin, indicating that for this specific physiological function, microbial-produced this compound may not play a significant role.[4]

Quantitative Levels of Endogenous this compound

The concentration of this compound in biological fluids and tissues is tightly regulated and can fluctuate based on diet and metabolic state. While comprehensive data across all mammalian tissues is limited, existing studies provide valuable benchmarks. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of short- and medium-chain fatty acids in human biofluids, achieving a lower limit of quantification of 50-100 nM for most analytes.[15] Another gas chromatography-mass spectrometry (GC-MS) method validated for plasma analysis reported a lower limit of quantification as low as 0.43 μM.[16]

AnalyteMatrixSpeciesConcentration / RangeMethodReference
Butyric AcidHuman SerumHuman935.6 ± 246.5 ng/mLLC-MS/MS[17]
Isobutyric AcidHuman SerumHuman698.8 ± 204.7 ng/mLLC-MS/MS[17]
Valeric AcidHuman SerumHuman62.9 ± 15.3 ng/mLLC-MS/MS[17]
Isovaleric AcidHuman SerumHuman1155.0 ± 490.4 ng/mLLC-MS/MS[17]
Hexanoic AcidHuman SerumHuman468.7 ± 377.5 ng/mLLC-MS/MS[17]
This compoundHuman PlasmaHumanLLOQ: 0.43 μMGC-MS[16]
Various SMCFAHuman BiofluidsHumanLLOQ: 50-100 nMLC-MS/MS[15]

Note: Data for this compound specifically is often reported as part of broader medium-chain fatty acid panels. The table includes related fatty acids to provide context on physiological concentrations measured by similar methods. LLOQ = Lower Limit of Quantification.

Key Metabolic and Signaling Pathways

This compound is a key substrate in two major pathways: mitochondrial beta-oxidation for energy production and the acylation of ghrelin for endocrine signaling.

Mitochondrial Beta-Oxidation of Octanoyl-CoA

Once inside the mitochondrial matrix, octanoyl-CoA undergoes beta-oxidation. This is a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[3][18] The acetyl-CoA then enters the citric acid cycle to generate ATP.[3]

Beta_Oxidation Octanoyl_CoA Octanoyl-CoA (C8) MCAD MCAD Octanoyl_CoA->MCAD FAD -> FADH₂ Trans_Octenoyl_CoA trans-Oct-2-enoyl-CoA MCAD->Trans_Octenoyl_CoA Crotonase Crotonase Trans_Octenoyl_CoA->Crotonase + H₂O Hydroxyoctanoyl_CoA (S)-Hydroxyoctanoyl-CoA Crotonase->Hydroxyoctanoyl_CoA SCHAD SCHAD Hydroxyoctanoyl_CoA->SCHAD NAD⁺ -> NADH Oxooctanoyl_CoA 3-Oxooctanoyl-CoA SCHAD->Oxooctanoyl_CoA Thiolase Thiolase Oxooctanoyl_CoA->Thiolase + CoA-SH Hexanoyl_CoA Hexanoyl-CoA (C6) Thiolase->Hexanoyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA To Citric Acid Cycle

Mitochondrial Beta-Oxidation of Octanoyl-CoA.
Ghrelin Octanoylation

Ghrelin is a peptide hormone that requires a unique post-translational modification—the attachment of an octanoyl group to its third serine residue—to become active.[1][5] This reaction is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), also known as Membrane-Bound O-Acyltransferase 4 (MBOAT4).[5][19][20] GOAT utilizes octanoyl-CoA as the acyl donor to octanoylate proghrelin in the endoplasmic reticulum.[4] The resulting acyl-ghrelin is the active form that can bind to its receptor, GHS-R1a, to exert its physiological effects.[1][19]

Ghrelin_Octanoylation cluster_sources Sources of Octanoyl-CoA Dietary Intake Dietary Intake Octanoyl_CoA Octanoyl-CoA Dietary Intake->Octanoyl_CoA Beta-Oxidation Beta-Oxidation Beta-Oxidation->Octanoyl_CoA Gut Microbiota Gut Microbiota Gut Microbiota->Octanoyl_CoA GOAT GOAT (MBOAT4) Enzyme Octanoyl_CoA->GOAT Proghrelin Proghrelin (Inactive) Proghrelin->GOAT Acyl_Ghrelin Acyl-Ghrelin (Active) GOAT->Acyl_Ghrelin CoA GHSR1a GHS-R1a Receptor Acyl_Ghrelin->GHSR1a Binds to Physiological_Effects Physiological Effects (e.g., Appetite Stimulation) GHSR1a->Physiological_Effects Activates

The Ghrelin Octanoylation Signaling Pathway.

Methodologies for Quantification

Accurate quantification of this compound in biological matrices is essential for research and clinical applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of total this compound in plasma.[16]

1. Sample Preparation and Extraction:

  • Pipette 100 µL of plasma, calibration standard, or control sample into a GC vial.[16]

  • Spike the sample with a known concentration of a suitable internal standard (e.g., deuterated this compound).

  • For total fatty acid analysis, perform hydrolysis to release esterified this compound. For free fatty acid analysis, proceed directly to extraction.

  • Extract the fatty acids using a suitable organic solvent like dichloromethane (B109758) or perform a liquid-liquid extraction.[21]

2. Derivatization:

  • Fatty acids require derivatization to increase their volatility for GC analysis.

  • A common method is transesterification. Add 200 µL of 3 M acetyl chloride in isobutanol to the sample vial.[16] This converts the fatty acid to its isobutyl ester.

  • Alternatively, methyl esterification can be performed, but isobutanol derivatization has been shown to be more sensitive and less prone to contamination for this compound.[16][22]

3. GC-MS Instrumental Analysis:

  • System: Agilent, Shimadzu, or equivalent GC-MS system.[21]

  • Column: A mid-polarity column such as a VF17ms (30 m, 0.25 mm, 0.25 µm) or a DB-5MS is suitable.[16][21]

  • Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.[16][21]

  • Injection: 1 µL of the derivatized sample is injected. A splitless injection is often used for trace analysis.[21]

  • Oven Program: An example program starts at 55°C, ramps to 130°C, then to 160°C, and finally to 300°C to elute all components.[16]

  • Mass Spectrometer: Operated in Electron Impact (EI) ionization mode.[21] The mass range is typically set from 35-350 amu.[21]

4. Data Analysis:

  • Identify the isobutyl this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

GCMS_Workflow Sample_Collection 1. Sample Collection (e.g., 100 µL Plasma) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization 4. Derivatization (e.g., with Acetyl Chloride in Isobutanol) Extraction->Derivatization GC_Injection 5. GC Injection (1 µL) Derivatization->GC_Injection Separation 6. Chromatographic Separation (GC Column) GC_Injection->Separation Ionization 7. Ionization & Fragmentation (EI Source) Separation->Ionization Detection 8. Mass Detection (Quadrupole Analyzer) Ionization->Detection Data_Analysis 9. Data Analysis (Quantification vs. Curve) Detection->Data_Analysis

General Workflow for GC-MS Quantification of this compound.
LC-MS/MS Analysis

LC-MS/MS offers an alternative with high sensitivity and is particularly useful for broader panels of short- and medium-chain fatty acids.[15][17]

  • Sample Preparation: Typically involves protein precipitation followed by derivatization.[17]

  • Derivatization: A chemical derivatization step using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is often employed to improve chromatographic retention and ionization efficiency.[15]

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is used for separation.[15]

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[15]

Conclusion and Future Directions

The endogenous this compound pool in mammals is a dynamic balance of contributions from mitochondrial metabolism, diet, and the gut microbiota. Its role extends beyond simple bioenergetics to the critical endocrine function of ghrelin activation. The tissue-specific mechanisms for this compound metabolism, particularly the differences between the liver and muscle, highlight the complexity of its regulation.[23][24] Future research should focus on elucidating the precise contributions of each source under various physiological and pathological conditions. Advances in analytical methods will further enable the accurate quantification of this compound, paving the way for novel therapeutic interventions targeting metabolic and endocrine disorders.

References

An In-depth Technical Guide to the Octanoate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanoate metabolic pathway, a critical process in cellular energy homeostasis. This compound, an eight-carbon medium-chain fatty acid (MCFA), serves as a significant energy substrate in various tissues. Its unique metabolic properties, distinct from those of long-chain fatty acids, make it a subject of intense research, particularly in the context of metabolic disorders and therapeutic interventions. This document details the core metabolic pathways, presents quantitative data on this compound metabolism, outlines detailed experimental protocols for its analysis, and provides visual representations of the key processes.

Core Concepts of this compound Metabolism

This compound metabolism primarily occurs through β-oxidation within the mitochondria and peroxisomes, yielding acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for ATP production.[1] Unlike long-chain fatty acids, MCFAs like this compound can cross the inner mitochondrial membrane independently of the carnitine shuttle, although carnitine can still influence their oxidation.[1][2][3]

The metabolic fate of this compound exhibits significant tissue-specific variations, particularly between the liver, muscle, and brain.[2][4]

  • Liver: The liver readily oxidizes free this compound.[2][4] This is attributed to the high expression of medium-chain acyl-CoA synthetases (ACSMs) within the liver mitochondria, which activate this compound to octanoyl-CoA.[2][5] The liver can also utilize this compound for ketone body production.[2] Peroxisomal β-oxidation also plays a role, with studies showing that this compound can undergo two cycles of β-oxidation in liver peroxisomes.[6][7]

  • Muscle (Cardiac and Skeletal): In contrast to the liver, heart and skeletal muscle mitochondria have a limited capacity to oxidize free this compound directly.[2][4] However, they can readily metabolize octanoylcarnitine (B1202733), a product of peroxisomal oxidation.[2] This suggests a carnitine-dependent, but CPT2-independent, pathway for this compound oxidation in muscle tissue.[2][5]

  • Brain: this compound can cross the blood-brain barrier and serve as a significant energy source for the brain. Studies in rats have shown that this compound oxidation can contribute to approximately 20% of the total oxidative energy production in the brain.[8][9][10][11][12] This process is compartmentalized, with evidence suggesting that this compound oxidation and anaplerotic flux occur primarily in astrocytes.[8][9][11]

Quantitative Analysis of this compound Metabolism

The following tables summarize key quantitative data from studies on this compound metabolism.

Table 1: Contribution of this compound to Brain Energy Metabolism

ParameterValueSpeciesReference(s)
Contribution to total brain oxidative energy~20%Rat[8][11][12]
Anaplerotic flux relative to TCA cycle flux (Y)0.08 +/- 0.039Rat[8]

Table 2: Tissue-Specific Oxidation of this compound and its Derivatives

SubstrateLiver Oxidation Rate (nmol/mg protein/min)Heart Oxidation Rate (nmol/mg protein/min)Skeletal Muscle Oxidation Rate (nmol/mg protein/min)SpeciesReference(s)
This compoundHighLow/NegligibleLow/NegligibleMouse[2][4]
OctanoylcarnitineModerateHigh (4-fold > Liver)HighMouse[2][4][5]

Table 3: Effect of L-Carnitine on this compound Metabolism in Piglets

ParameterChange with Carnitine SupplementationReference(s)
This compound Oxidation to CO27% Increase[3]
Dicarboxylic Acid Excretion45% Decrease[3]
Hepatic Acetylcarnitine Levels55-fold Increase[3]
Plasma Acetylcarnitine Levels11-fold Increase[3]

Signaling and Metabolic Pathways

This compound Catabolism

The catabolism of this compound involves its activation to octanoyl-CoA, followed by mitochondrial and peroxisomal β-oxidation.

Octanoate_Metabolism cluster_liver Hepatocyte cluster_muscle Myocyte This compound Dietary this compound PortalVein Portal Vein This compound->PortalVein Liver Liver This compound->Liver Muscle Muscle This compound->Muscle Brain Brain This compound->Brain PortalVein->Liver ACSM ACSM Liver->ACSM Peroxi_Muscle Peroxisome Muscle->Peroxi_Muscle Mito_Liver Mitochondria Peroxi_Liver Peroxisome Octanoylcarnitine Octanoylcarnitine Peroxi_Liver->Octanoylcarnitine β-Oxidation OctanoylCoA_Liver Octanoyl-CoA ACSM->OctanoylCoA_Liver CoA BetaOx_Liver β-Oxidation OctanoylCoA_Liver->BetaOx_Liver AcetylCoA_Liver Acetyl-CoA BetaOx_Liver->AcetylCoA_Liver Ketones Ketone Bodies AcetylCoA_Liver->Ketones TCA_Liver TCA Cycle AcetylCoA_Liver->TCA_Liver Mito_Muscle Mitochondria CrOT CrOT Mito_Muscle->CrOT Peroxi_Muscle->Octanoylcarnitine Octanoylcarnitine->Mito_Muscle OctanoylCoA_Muscle Octanoyl-CoA CrOT->OctanoylCoA_Muscle CoA BetaOx_Muscle β-Oxidation OctanoylCoA_Muscle->BetaOx_Muscle AcetylCoA_Muscle Acetyl-CoA BetaOx_Muscle->AcetylCoA_Muscle TCA_Muscle TCA Cycle AcetylCoA_Muscle->TCA_Muscle

Figure 1: Tissue-specific this compound metabolic pathways.
Influence on Other Metabolic Pathways

This compound and its metabolites can influence other central metabolic pathways. For example, in the liver, this compound can inhibit glycolysis while stimulating fatty acid synthesis at low concentrations.[13] In glioblastoma cells, this compound has been shown to affect mitochondrial metabolism and increase ketone body production, while the longer medium-chain fatty acid decanoate (B1226879) primarily stimulates fatty acid synthesis.[14]

Octanoate_Influence This compound This compound OctanoylCoA Octanoyl-CoA This compound->OctanoylCoA Glycolysis Glycolysis This compound->Glycolysis Inhibits (Liver) FattyAcidSynth De Novo Fatty Acid Synthesis This compound->FattyAcidSynth Stimulates (Low Conc., Liver) AcetylCoA Acetyl-CoA OctanoylCoA->AcetylCoA β-Oxidation AcetylCoA->FattyAcidSynth Ketogenesis Ketogenesis AcetylCoA->Ketogenesis TCA TCA Cycle AcetylCoA->TCA

Figure 2: Influence of this compound on related metabolic pathways.

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism using GC-MS

This protocol outlines the use of stable isotope-labeled this compound to trace its metabolic fate in biological systems, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

Objective: To quantify the incorporation of this compound-derived carbons into downstream metabolites.

Materials:

  • [1-¹³C]this compound or other suitably labeled this compound tracer

  • Biological samples (cells, tissues, or plasma)

  • Internal standards (e.g., deuterated fatty acids)

  • Solvents: Methanol, Chloroform, Iso-octane

  • Derivatization reagent: Pentafluorobenzyl (PFB) bromide, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or BF3-methanol[17]

  • GC-MS system

Procedure:

  • Sample Preparation and Tracer Incubation:

    • Culture cells or perfuse tissues with media containing the stable isotope-labeled this compound tracer for a defined period.

    • For in vivo studies, administer the tracer to the animal model.[9][11]

  • Lipid Extraction:

    • Harvest samples and quench metabolic activity (e.g., with cold methanol).

    • Perform a Bligh and Dyer or Folch extraction to isolate total lipids.[17][18] Add internal standards at the beginning of the extraction.

  • Saponification and Derivatization:

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to make them volatile for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs).[17][19]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., Agilent HP-5MS) and temperature gradient to separate the fatty acid derivatives.[18][20]

    • Operate the mass spectrometer in single-ion monitoring (SIM) or scan mode to detect and quantify the labeled and unlabeled fatty acids.[18]

  • Data Analysis:

    • Calculate the isotopic enrichment in the fatty acids and other metabolites to determine the contribution of this compound to these pools.[16]

Acylcarnitine Profiling by LC-MS/MS

This protocol is for the analysis of acylcarnitines, including octanoylcarnitine, which are important intermediates in fatty acid metabolism.[21][22][23]

Objective: To quantify the levels of octanoylcarnitine and other acylcarnitines in biological samples.

Materials:

  • Biological samples (plasma, tissues)

  • Internal standards (e.g., deuterated acylcarnitines)

  • Acetonitrile for protein precipitation[24]

  • LC-MS/MS system (e.g., QTRAP)

  • Reversed-phase C18 column[24]

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or use plasma directly.

    • Add internal standards.

    • Precipitate proteins using cold acetonitrile.[24]

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the acylcarnitines using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).[24]

    • Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.[23][24] Specific precursor-to-product ion transitions are used for each acylcarnitine.

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine based on the peak area ratio to its corresponding internal standard.[22]

Experimental Workflow Diagram

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Tracer Add Stable Isotope Tracer (e.g., [1-¹³C]this compound) Sample->Tracer Acylcarnitine Acylcarnitine Extraction (Protein Precipitation) Sample->Acylcarnitine Extraction Lipid Extraction (Folch/Bligh & Dyer) Tracer->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis LCMS LC-MS/MS Analysis Acylcarnitine->LCMS LCMS->DataAnalysis

Figure 3: General workflow for analyzing this compound metabolism.

Conclusion

The metabolism of this compound is a multifaceted process with significant tissue-specific variations and implications for cellular energy production and metabolic regulation. Its unique transport and activation mechanisms distinguish it from long-chain fatty acids, making it a valuable substrate under various physiological and pathological conditions. The experimental protocols detailed in this guide, particularly stable isotope tracing and acylcarnitine profiling, are powerful tools for elucidating the intricate details of the this compound metabolic pathway. A thorough understanding of this pathway is crucial for researchers and drug development professionals aiming to modulate cellular metabolism for therapeutic benefit.

References

The Impact of Octanoate on Adipogenesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoate, a medium-chain fatty acid (MCFA), has demonstrated significant effects on adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's influence on fat cell development. Primarily, this compound acts as an inhibitor of adipogenesis in murine preadipocyte models such as 3T3-L1 cells. This inhibitory action is largely attributed to its ability to downregulate the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). A key mechanism implicated in this process is the this compound-induced generation of reactive oxygen species (ROS), which leads to the inactivation of PPARγ. However, it is noteworthy that the effects of this compound can be cell-type and concentration-dependent, with some studies on porcine preadipocytes suggesting a role in promoting differentiation. This whitepaper synthesizes the current understanding of this compound's role in adipogenesis, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction

Adipogenesis is a complex cellular differentiation process that plays a critical role in energy homeostasis and is a key area of investigation for metabolic diseases such as obesity and type 2 diabetes. The differentiation of preadipocytes into mature, lipid-laden adipocytes is orchestrated by a cascade of transcription factors, with PPARγ and C/EBPα being the central players.[1][2] Nutritional components, particularly fatty acids, are known to modulate this process. While long-chain fatty acids are generally considered promoters of adipogenesis, medium-chain fatty acids (MCFAs) like this compound (C8:0) have been shown to exert distinct, often inhibitory, effects.[3] Understanding the molecular interactions of this compound with the adipogenic machinery is crucial for evaluating its therapeutic potential in metabolic disorders.

Quantitative Effects of this compound on Adipogenesis

Experimental evidence from in vitro studies using the 3T3-L1 preadipocyte cell line demonstrates a dose-dependent inhibitory effect of this compound on adipogenesis. This is quantified through measurements of lipid accumulation and the expression of key adipogenic markers.

Inhibition of Lipid Accumulation

Treatment of 3T3-L1 preadipocytes with this compound during differentiation leads to a significant reduction in the accumulation of triglycerides, the primary component of stored fat. This effect is visually confirmed by Oil Red O staining and quantified by measuring cellular triglyceride content.

Table 1: Effect of this compound on Triglyceride Content in 3T3-L1 Cells

Treatment Condition (8 days)Cellular Triglyceride Content (µg/mg protein) (Mean ± SEM, n=4)
Undifferentiated Cells~5
Control (Differentiated)~100
1 mM this compound~40
2 mM this compound~20
3 mM this compound~15

Data extrapolated from Han et al., 2002.[3] Values are approximate and intended for comparative purposes. Statistical significance (P < 0.05) was reported for all this compound treatments compared to the control.

Downregulation of Adipogenic Transcription Factors

The inhibitory effect of this compound on lipid accumulation is a direct consequence of its impact on the expression of master adipogenic transcription factors. Both mRNA and protein levels of PPARγ, C/EBPα, and SREBP-1c are significantly attenuated in the presence of this compound.

Table 2: Effect of this compound on mRNA Levels of Adipogenic Transcription Factors in 3T3-L1 Cells

Gene1 mM this compound (% of Control)2 mM this compound (% of Control)3 mM this compound (% of Control)
PPARγ ~50%~30%~20%
C/EBPα ~60%~40%~25%
SREBP-1c ~55%~35%~20%

Data synthesized from densitometry analysis presented in Han et al., 2002.[3][4] Values are approximations of the reported graphical data.

Table 3: Effect of this compound on Protein Levels of Adipogenic Transcription Factors in 3T3-L1 Cells

Protein1 mM this compound (Fold Change vs. Control)2 mM this compound (Fold Change vs. Control)3 mM this compound (Fold Change vs. Control)
PPARγ Significant DecreaseFurther DecreasePronounced Decrease
C/EBPα Significant DecreaseFurther DecreasePronounced Decrease
SREBP-1c Significant DecreaseFurther DecreasePronounced Decrease

Based on representative Western blots from Han et al., 2002.[3][5] Quantitative densitometry shows a clear dose-dependent reduction.

Inhibition of Lipogenesis

In mature 3T3-L1 adipocytes, this compound acutely inhibits lipogenesis. This is demonstrated by a reduction in the synthesis of triglycerides from various precursors.

Table 4: Effect of this compound on Triglyceride (TAG) Synthesis in Mature 3T3-L1 Adipocytes

SubstrateTreatmentTAG Synthesis (% of Control)
[U-³H]glucose1 mM this compound (3 days)~40%
[9,10-³H]triolein1 mM this compound (3 days)~30%
³H₂O (de novo synthesis)1 mM this compound (3 days)~25%

Data derived from Guo et al., 2006.[6] The study reported substantial inhibition of lipogenesis.

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on adipogenesis are mediated through specific signaling pathways that converge on the master transcriptional regulators.

The PPARγ and C/EBPα Axis

This compound's primary mechanism of action is the suppression of the positive feedback loop between PPARγ and C/EBPα, which is essential for terminal adipocyte differentiation.

This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa SREBP1c SREBP-1c This compound->SREBP1c PPARg->CEBPa Adipogenic_Genes Adipogenic Gene Expression PPARg->Adipogenic_Genes CEBPa->PPARg CEBPa->Adipogenic_Genes SREBP1c->Adipogenic_Genes Lipid_Accumulation Lipid Accumulation Adipogenic_Genes->Lipid_Accumulation

This compound inhibits key adipogenic transcription factors.
ROS-Mediated Inactivation of PPARγ

A significant contributor to this compound's anti-adipogenic effect is the induction of oxidative stress. This compound metabolism in adipocytes leads to an increase in reactive oxygen species (ROS), which in turn, inactivates PPARγ, thereby suppressing the expression of its target genes involved in lipogenesis.

This compound This compound Beta_Oxidation β-Oxidation This compound->Beta_Oxidation ROS ↑ Reactive Oxygen Species (ROS) Beta_Oxidation->ROS PPARg_Inactivation PPARγ Inactivation ROS->PPARg_Inactivation Lipogenic_Genes Lipogenic Gene Expression PPARg_Inactivation->Lipogenic_Genes TAG_Synthesis Triglyceride Synthesis Lipogenic_Genes->TAG_Synthesis

ROS-mediated inhibition of lipogenesis by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on this compound's effects on adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation with this compound Treatment

This protocol outlines the standard procedure for differentiating 3T3-L1 cells in the presence of this compound to assess its impact on adipogenesis.

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) (MDI medium).

  • This compound Treatment: From Day 0, supplement the MDI medium with sodium this compound at desired concentrations (e.g., 1, 2, or 3 mM).

  • Medium Change: On Day 2, replace the medium with DMEM containing 10% FBS and 1.7 µM insulin, supplemented with the same concentration of this compound.

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS and the corresponding this compound concentration, changing the medium every two days.

  • Analysis: Harvest cells for analysis (e.g., Oil Red O staining, RNA/protein extraction) on Day 8.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the lipid content in differentiated adipocytes.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely. Add Oil Red O working solution (0.21% in 60% isopropanol) and incubate for 10 minutes.

  • Washing: Wash the cells extensively with water to remove unbound dye.

  • Imaging: Visualize the stained lipid droplets using a microscope.

  • Quantification: To quantify the lipid content, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

  • Cell Treatment: Culture mature 3T3-L1 adipocytes and treat with 1 mM this compound for 24 hours.

  • Probe Loading: Add 2 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the culture medium and incubate for 30 minutes.

  • Washing: Wash the cells with warm Krebs-Ringer bicarbonate (KRB) buffer.

  • Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with excitation at 488 nm and emission at 525 nm.

Triglyceride Synthesis Assay

This assay measures the rate of new triglyceride synthesis using a radiolabeled precursor.

  • Cell Preparation: Use mature 3T3-L1 adipocytes, pre-treated with or without 1 mM this compound for 3 days.

  • Radiolabeling: Remove the treatment medium and incubate the cells for 3 hours in fresh medium containing a radiolabeled substrate such as [U-³H]glucose.

  • Lipid Extraction: Wash the cells with PBS and extract total lipids using a chloroform:methanol (2:1) solution.

  • Separation and Scintillation Counting: Separate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC). Scrape the triglyceride band and quantify the radioactivity using a liquid scintillation counter.

Discussion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of adipogenesis in 3T3-L1 preadipocytes, primarily through the suppression of the PPARγ/C/EBPα signaling axis. The discovery of ROS as a mediator in this process provides a deeper mechanistic understanding of how MCFAs can regulate adipocyte function.[6][7] These findings have significant implications for the development of novel therapeutic strategies for obesity and related metabolic disorders.

However, the seemingly contradictory findings in porcine preadipocytes, where this compound can induce differentiation, highlight the need for further research to understand the species- and cell-type-specific effects of MCFAs.[8] Future studies should focus on elucidating the precise molecular targets of this compound-induced ROS and exploring the effects of this compound in in vivo models of adipogenesis and obesity. Furthermore, a comprehensive investigation into the dose-dependent effects of this compound is warranted to reconcile the stimulatory and inhibitory observations. A deeper understanding of these nuances will be critical for the translation of these findings into effective clinical applications.

Conclusion

This compound exerts a significant and multifaceted influence on adipogenesis. In the widely studied 3T3-L1 preadipocyte model, it acts as a potent inhibitor by downregulating the master regulators of adipogenesis, PPARγ and C/EBPα, a process at least partially mediated by an increase in intracellular ROS. The data and protocols presented in this whitepaper provide a comprehensive technical resource for researchers investigating the intricate relationship between MCFAs and adipocyte biology. Further exploration of the context-dependent effects of this compound will be pivotal for harnessing its therapeutic potential in the management of metabolic diseases.

References

An In-depth Technical Guide to the Biochemical Properties of Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate, the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid (MCFA) that plays a significant role in various biological processes. It is a naturally occurring compound found in sources such as coconut oil and mammalian milk.[1] In the pharmaceutical and biotechnology industries, sodium this compound is widely utilized as a stabilizer for protein formulations, particularly for human serum albumin, to protect against thermal denaturation and aggregation.[2] Beyond its role as an excipient, sodium this compound exhibits a range of biochemical activities, including influencing cellular metabolism, modulating signaling pathways, and impacting inflammatory responses. This technical guide provides a comprehensive overview of the core biochemical properties of sodium this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support research and drug development efforts.

Physicochemical Properties

Sodium this compound is a white to off-white crystalline powder with a characteristic odor.[3] It is readily soluble in water and its aqueous solutions are alkaline.[3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₅NaO₂[3]
Molecular Weight 166.19 g/mol [3]
CAS Number 1984-06-1[3]
Appearance White to off-white powder[3]
Solubility in Water 50 mg/mL (clear solution)[3]
pH (100 g/L in H₂O at 20°C) 8.0 - 10.5[3]
Melting Point ~245 °C (decomposes)[3]
LogP (octanol/water) 0.106 (at 23.9°C and pH 7-7.95)[3]

Biochemical Functions and Mechanisms of Action

Metabolism and Bioenergetics

As a medium-chain fatty acid, this compound is rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein.[1][4] Unlike long-chain fatty acids, its cellular uptake and mitochondrial entry are independent of the carnitine shuttle system, allowing for rapid β-oxidation.[4]

The initial step in this compound metabolism is its activation to octanoyl-CoA by acyl-CoA synthetase.[5] This reaction is ATP-dependent. The octanoyl-CoA then undergoes β-oxidation within the mitochondria, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂. The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production.[1]

Table 2: Enzyme Kinetic Parameters for this compound Metabolism

EnzymeSubstrateKmVmaxOrganism/TissueReference(s)
Acyl-CoA SynthetaseThis compound200 µM0.75 nmol/mg protein/minRat Intestinal Mucosa[5]
Acyl-CoA SynthetaseThis compound3 mM3.76 nmol/mg protein/minRat Intestinal Mucosa[5]
Acyl-CoA SynthetaseATP (with 200 µM this compound)5.0 mM0.80 nmol/mg protein/minRat Intestinal Mucosa[5]
Acyl-CoA SynthetaseATP (with 3 mM this compound)14.2 mM10 nmol/mg protein/minRat Intestinal Mucosa[5]

Note: The biphasic kinetics observed for acyl-CoA synthetase with this compound as a substrate suggest the presence of at least two enzyme isoforms or binding sites with different affinities.

The metabolic fate of this compound is illustrated in the following workflow diagram:

metabolic_workflow cluster_uptake Cellular Uptake & Activation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_energy_production Energy Production Sodium this compound Sodium this compound Octanoyl-CoA Octanoyl-CoA Sodium this compound->Octanoyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Acetyl-CoA Acetyl-CoA Octanoyl-CoA->Acetyl-CoA Multiple Cycles NADH_FADH2 NADH, FADH₂ Octanoyl-CoA->NADH_FADH2 Multiple Cycles Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Oxidative Phosphorylation Oxidative Phosphorylation NADH_FADH2->Oxidative Phosphorylation Citric Acid Cycle->Oxidative Phosphorylation NADH, FADH₂ ATP ATP Oxidative Phosphorylation->ATP ampk_pathway Sodium this compound Sodium this compound AMPK AMPK Sodium this compound->AMPK Activates Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits Lipolysis & Oxidation Lipolysis & Oxidation AMPK->Lipolysis & Oxidation Promotes Cellular Energy Homeostasis Cellular Energy Homeostasis Lipid Synthesis->Cellular Energy Homeostasis Lipolysis & Oxidation->Cellular Energy Homeostasis gpr40_signaling Sodium this compound Sodium this compound GPR40 GPR40 Sodium this compound->GPR40 Binds to Gq/11 Gq/11 GPR40->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Insulin Secretion Insulin Secretion DAG->Insulin Secretion Stimulates Ca2+ Release->Insulin Secretion Stimulates itc_workflow Prepare HSA solution Prepare HSA solution Prepare Sodium this compound solution Prepare Sodium this compound solution Prepare HSA solution->Prepare Sodium this compound solution Load ITC instrument Load ITC instrument Prepare Sodium this compound solution->Load ITC instrument Perform titration Perform titration Load ITC instrument->Perform titration Record heat changes Record heat changes Perform titration->Record heat changes Analyze data Analyze data Record heat changes->Analyze data Determine thermodynamic parameters Determine thermodynamic parameters Analyze data->Determine thermodynamic parameters Ka, n, ΔH, ΔS western_blot_workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (p-AMPK) Primary Antibody Incubation (p-AMPK) Blocking->Primary Antibody Incubation (p-AMPK) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-AMPK)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Stripping & Re-probing (Total AMPK) Stripping & Re-probing (Total AMPK) Detection->Stripping & Re-probing (Total AMPK) Data Analysis Data Analysis Stripping & Re-probing (Total AMPK)->Data Analysis

References

Octanoate as a Substrate for Ketogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Octanoate, an eight-carbon medium-chain fatty acid (MCFA), is a potent and rapidly metabolized ketogenic substrate. Unlike long-chain fatty acids, its entry into the hepatic mitochondria is independent of the carnitine palmitoyltransferase 1 (CPT1) shuttle system, bypassing the primary rate-limiting step for fatty acid oxidation. This unique metabolic feature allows for rapid conversion into acetyl-CoA and subsequent shunting into the ketogenic pathway, particularly under conditions of carbohydrate scarcity or high energetic demand. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and tissue-specific metabolism of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating ketogenesis and fatty acid metabolism.

Introduction

Ketogenesis is a critical metabolic pathway predominantly occurring in the liver that produces ketone bodies—acetoacetate (B1235776), β-hydroxybutyrate, and acetone (B3395972)—from the breakdown of fatty acids.[1][2] These water-soluble molecules serve as a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, during periods of fasting, prolonged exercise, or low-carbohydrate diets.[3]

Fatty acids are categorized by their carbon chain length. Long-chain fatty acids (LCFAs), the most common dietary fats, require a specialized carnitine shuttle system to enter the mitochondria for oxidation.[4][5] In contrast, medium-chain fatty acids (MCFAs), such as this compound (C8), can diffuse across the mitochondrial membranes without this transport system.[4][6] This distinction makes this compound a more direct and unregulated substrate for hepatic β-oxidation and, consequently, a powerful precursor for ketone body synthesis.[7][8][9] Its role is central to the efficacy of medium-chain triglyceride (MCT) oils in ketogenic diets.[9][10]

Biochemical Pathway of this compound-Driven Ketogenesis

The conversion of this compound to ketone bodies is a multi-step process localized within the mitochondria of hepatocytes.

Mitochondrial Entry and Activation

Free this compound readily crosses the inner mitochondrial membrane, a key distinction from LCFAs which are dependent on CPT1.[4][6] Once inside the mitochondrial matrix, this compound is activated to its coenzyme A (CoA) ester, octanoyl-CoA, by a medium-chain acyl-CoA synthetase.[8][11][12] This activation step traps the fatty acid within the mitochondria for subsequent metabolism.

β-Oxidation to Acetyl-CoA

Octanoyl-CoA undergoes four rounds of mitochondrial β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, yielding one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The complete oxidation of one molecule of octanoyl-CoA produces four molecules of acetyl-CoA.

The Ketogenic Switch: The Fate of Acetyl-CoA

The acetyl-CoA generated from β-oxidation can either enter the tricarboxylic acid (TCA) cycle or be diverted to ketogenesis. During states of high fatty acid oxidation, such as fasting or in response to a high this compound load, the rate of acetyl-CoA production can exceed the oxidative capacity of the TCA cycle.[4] Furthermore, in these states, the TCA cycle intermediate oxaloacetate is often diverted towards gluconeogenesis, limiting its availability to condense with acetyl-CoA to form citrate.[2][13] This surplus of acetyl-CoA becomes the primary substrate for the synthesis of ketone bodies.[3][4]

Core Ketogenesis Pathway

The synthesis of ketone bodies from acetyl-CoA involves three key enzymatic steps:

  • Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[1]

  • HMG-CoA Synthase (mHMGCS): Acetoacetyl-CoA condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting and committed step in ketogenesis.[14][15]

  • HMG-CoA Lyase: HMG-CoA is cleaved to yield acetoacetate and one molecule of acetyl-CoA.[14]

Acetoacetate can then be reduced to β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase, a reaction dependent on the mitochondrial NADH/NAD⁺ ratio, or it can spontaneously decarboxylate to form acetone.[3][14]

Octanoate_Ketogenesis_Pathway Biochemical Pathway of this compound Ketogenesis cluster_outside Cytosol cluster_mito Mitochondrial Matrix Octanoate_cyto This compound Octanoate_mito This compound Octanoate_cyto->Octanoate_mito CPT1-Independent Transport OctanoylCoA Octanoyl-CoA Octanoate_mito->OctanoylCoA BetaOx β-Oxidation (4 cycles) OctanoylCoA->BetaOx AcetylCoA Acetyl-CoA (x4) BetaOx->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA TCA TCA Cycle AcetylCoA->TCA Condenses with Oxaloacetate AcetoacetylCoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate BHB β-Hydroxybutyrate Acetoacetate->BHB ACSM Medium-Chain Acyl-CoA Synthetase ACSM->OctanoylCoA Thiolase Thiolase Thiolase->AcetoacetylCoA HMGCS2 HMG-CoA Synthase (Rate-Limiting) HMGCS2->HMG_CoA HMGL HMG-CoA Lyase HMGL->Acetoacetate BDH1 β-Hydroxybutyrate Dehydrogenase BDH1->BHB Regulation_of_Ketogenesis Key Regulatory Inputs on this compound Ketogenesis cluster_inputs Physiological Signals cluster_hormonal Hormonal Response cluster_molecular Molecular Mechanisms This compound High Plasma this compound PPARa PPARα Activation This compound->PPARa AcetylCoA High Acetyl-CoA Pool This compound->AcetylCoA Fasting Fasting / Low Carbohydrate Insulin Low Insulin Fasting->Insulin Glucagon High Glucagon Fasting->Glucagon OAA Low Oxaloacetate (Gluconeogenesis) Fasting->OAA HMGCS2 HMGCS2 Gene Transcription Insulin->HMGCS2 inhibits Glucagon->HMGCS2 stimulates PPARa->HMGCS2 stimulates Ketogenesis Increased Ketogenesis HMGCS2->Ketogenesis OAA->Ketogenesis diverts Acetyl-CoA from TCA AcetylCoA->Ketogenesis Experimental_Workflow_Hepatocytes Workflow for Measuring Ketogenesis in Isolated Hepatocytes start Start: 48-hr Starved Rat step1 Isolate Hepatocytes (Collagenase Perfusion) start->step1 step2 Resuspend Cells in Krebs Buffer step1->step2 step3 Incubate at 37°C step2->step3 step4 Add Substrates: - Control (None) - this compound (2.0 mM) - this compound + Test Compound step3->step4 step5 Terminate Reaction (45 min, Perchloric Acid) step4->step5 step6 Neutralize and Centrifuge step5->step6 step7 Analyze Supernatant for Acetoacetate & β-Hydroxybutyrate (Enzymatic Assays) step6->step7 end End: Calculate Ketogenic Rate (µmol/g/hr) step7->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of Octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic acid, also known under the common name caprylic acid, is an eight-carbon saturated fatty acid (C8:0) with significant applications across the pharmaceutical, food, and industrial sectors. Its unique properties as a medium-chain fatty acid (MCFA) contribute to its roles as an antimicrobial agent, a metabolic substrate, and a key component in the synthesis of esters for flavorings and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of octanoic acid, detailed experimental methodologies for their determination, and visual representations of its chemical structure and relevant biological pathways to support researchers and drug development professionals.

Chemical Identity

Octanoic acid is a straight-chain saturated fatty acid. Its structure consists of a seven-carbon alkyl chain attached to a carboxyl group.[3]

  • IUPAC Name: Octanoic Acid

  • Common Name: Caprylic Acid

  • Chemical Formula: C₈H₁₆O₂[2]

  • Structural Formula: CH₃(CH₂)₆COOH[2]

  • CAS Number: 124-07-2[2]

  • Molecular Weight: 144.21 g/mol [2]

Caption: Ball-and-stick representation of the octanoic acid molecule.

Physical Properties

Octanoic acid is a colorless to light yellow, oily liquid at room temperature with a characteristically faint, fruity, or unpleasant rancid odor and a burning taste.[3][4][5] It solidifies into leafy crystals when cooled.[3]

Table 1: Key Physical Properties of Octanoic Acid

Property Value Conditions Source(s)
Melting Point 16 - 17 °C (60.8 - 62.6 °F) 1 atm [4][6][7][8]
Boiling Point 237 - 239.7 °C (458.6 - 463.5 °F) 1 atm [4][6][8]
Density 0.910 g/mL at 20-25 °C [4][7][8][9]
Vapor Pressure 0.00371 mmHg at 25 °C [1][3]
1 mmHg at 78 °C [4][7]
Vapor Density 5 (vs air) [4][7]
Refractive Index 1.428 at 20 °C (n20/D) [4][7][10]
Flash Point >110 °C (>230 °F) Closed Cup [4][6][11]
Viscosity 5.74 mPa·s [1][3]

| Surface Tension | 23.7 dyn/cm | |[3] |

Solubility and Partitioning Behavior

The solubility of octanoic acid is dictated by its amphiphilic nature, possessing both a polar carboxylic acid head and a nonpolar eight-carbon tail.

  • In Water: It is slightly or minimally soluble in water.[3][4] The reported solubility is approximately 0.68 g/L (or 68 mg/100 mL) at 20 °C.[4][5]

  • In Organic Solvents: It is soluble in most organic solvents, including ethanol, ether, chloroform, acetonitrile, petroleum ether, and glacial acetic acid.[1][3][12]

Table 2: Partition and Dissociation Constants

Property Value Conditions Source(s)
Octanol-Water Partition Coefficient (LogP) 3.05 [3][13]
Acid Dissociation Constant (pKa) 4.89 at 25 °C [3][13][14]

| Surface pKa | 4.9 | Air-water interface |[15] |

The LogP value of 3.05 indicates a preference for the lipid phase over the aqueous phase, classifying it as a lipophilic compound.[3][13] The pKa of 4.89 signifies that at a physiological pH of ~7.4, octanoic acid will exist almost entirely in its deprotonated, anionic form (octanoate).[3]

G Acid Octanoic Acid (CH₃(CH₂)₆COOH) Base This compound (CH₃(CH₂)₆COO⁻) Acid->Base Dissociation H_ion H⁺ Acid->H_ion Base->Acid Association pKa_node pKa = 4.89

Caption: Dissociation equilibrium of octanoic acid in an aqueous solution.

Chemical Properties and Reactivity

The primary reactive site of octanoic acid is the carboxyl group (-COOH), which imparts its acidic properties and allows for a range of chemical reactions.

  • Acid-Base Reactions: As a carboxylic acid, it reacts exothermically with bases to form a salt and water.[4][16]

  • Reactivity with Metals: It is corrosive to many metals, reacting with active metals to produce hydrogen gas and a metal salt.[6][16] It can absorb sufficient atmospheric water to corrode iron, steel, and aluminum.[4][16]

  • Esterification: In the presence of an acid catalyst, octanoic acid reacts with alcohols to form esters, which are often used in perfumes and as flavoring agents.[2][17]

  • Other Reactions: It reacts with various compounds such as cyanide salts, diazo compounds, isocyanates, and sulfides, which can generate toxic or flammable gases.[16][17]

  • Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, reducing agents, and bases.[1][4]

Experimental Protocols

The determination of the physicochemical properties of octanoic acid relies on established analytical techniques. The following are generalized protocols representative of the methods used to obtain the data presented in this guide.

5.1 Melting Point Determination (Capillary Method) The melting point is a key indicator of purity.[18]

  • Sample Preparation: A small amount of dried, powdered octanoic acid is packed into a thin-walled capillary tube to a height of about 3 mm.[19]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's mercury bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a Mel-Temp block, which contains a heating medium (e.g., mineral oil).[18][19]

  • Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[18]

  • Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[18] For a pure compound, this range is typically narrow (0.5-1.0 °C).[18]

5.2 Boiling Point Determination (Micro-reflux Method)

  • Sample Preparation: A small volume (a few milliliters) of octanoic acid is placed in a small test tube or fusion tube.[20][21]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the liquid. The tube is attached to a thermometer and heated in a Thiele tube.[20][22]

  • Heating: The apparatus is heated gently. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube as the air inside is replaced by the substance's vapor.[23]

  • Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[20][23] This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.[20]

5.3 pKa Determination (Potentiometric Titration) Potentiometric titration is a highly accurate method for determining the dissociation constant of a weak acid.[8][24]

  • Solution Preparation: A solution of octanoic acid of known concentration (e.g., 0.1 M) is prepared in water.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a buret.[25]

  • pH Measurement: After each addition of the titrant, the solution is stirred to equilibrium, and the pH is measured using a calibrated pH meter.[8]

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The half-equivalence point occurs at exactly half the volume of the titrant needed to reach the equivalence point. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[11][26]

G start Start prep_acid Prepare 0.1 M Octanoic Acid Solution start->prep_acid prep_base Prepare & Calibrate 0.1 M NaOH Titrant start->prep_base calibrate_ph Calibrate pH Meter with Standard Buffers start->calibrate_ph titrate Add NaOH Titrant in Small Increments prep_acid->titrate prep_base->titrate calibrate_ph->titrate measure Stir and Measure pH after each addition titrate->measure Loop plot Plot pH vs. Volume of NaOH Added titrate->plot Titration Complete measure->titrate analyze Identify Half-Equivalence Point on Titration Curve plot->analyze result Result: pH at Half-Equivalence = pKa analyze->result

Caption: General experimental workflow for pKa determination by titration.

5.4 Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: Carboxylic acids like octanoic acid show highly characteristic IR absorption bands. A very broad O–H stretching band is observed from 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure.[27][28] A strong carbonyl (C=O) stretching absorption appears between 1760-1690 cm⁻¹.[27][29] Additionally, a C–O stretch is visible in the 1320-1210 cm⁻¹ region.[27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy can be used to quantify the fatty acid profile.[5] The protons of the terminal methyl group (CH₃), the methylene (B1212753) groups (CH₂) along the chain, the α-methylene group adjacent to the carboxyl group, and the acidic proton of the carboxyl group itself all produce distinct signals that can be used for structural elucidation.[30][31]

Biological and Pharmacological Relevance

Octanoic acid's properties make it significant in several biological contexts, which is of particular interest in drug development.

6.1 Antimicrobial Activity Octanoic acid exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[7][9][32] Its mechanism of action is primarily attributed to the disruption of the cell membrane.[9][32][33] The lipophilic carbon chain allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[9][17][33] This property is utilized in sanitizers for food-contact surfaces and as a potential therapeutic agent.[2]

6.2 Role in Ghrelin Acylation Octanoic acid is essential for the biological activity of ghrelin, the "hunger hormone."[1][4] The enzyme Ghrelin O-acyltransferase (GOAT) catalyzes the esterification of an n-octanoic acid molecule to the third serine residue of the ghrelin peptide.[3][6] This unique post-translational modification, known as octanoylation, is required for ghrelin to bind to its receptor (GHS-R1a) and exert its effects on appetite stimulation and energy homeostasis.[4][6] The this compound for this process can be derived from the diet or from endogenous lipid metabolism pathways like beta-oxidation.[1][12]

G cluster_pathway Ghrelin Octanoylation Pathway OA Octanoic Acid (from diet or β-oxidation) GOAT GOAT Enzyme (Ghrelin O-acyltransferase) OA->GOAT ProGhrelin Pro-ghrelin Peptide (Inactive) ProGhrelin->GOAT AcylGhrelin Acylated Ghrelin (Active) GOAT->AcylGhrelin Catalyzes Esterification Receptor GHS-R1a Receptor AcylGhrelin->Receptor Binds to Response Physiological Response (e.g., Hunger Signal) Receptor->Response Activates

References

An In-Depth Technical Guide on the Interaction of Octanoate with Plasma Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoate, an eight-carbon saturated fatty acid, is a physiologically and pharmacologically significant molecule. Its interaction with plasma proteins is a critical determinant of its transport, bioavailability, and metabolic fate. This technical guide provides a comprehensive overview of the binding of this compound to various plasma proteins, focusing on quantitative data, detailed experimental methodologies, and the potential downstream signaling implications of these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Quantitative Analysis of this compound-Plasma Protein Interactions

The binding of this compound to plasma proteins is a dynamic process characterized by specific affinities and kinetics. The majority of circulating this compound is bound to albumin, the most abundant protein in plasma. However, interactions with other proteins, though less characterized, may also play a significant role in its disposition.

Table 1: Quantitative Binding Data of this compound with Plasma Proteins
Plasma ProteinBinding ParameterValueMethodReference
Human Serum Albumin (HSA) Association Constant (Ka)1.6 x 10⁶ M⁻¹ (High-affinity site)Equilibrium Dialysis[1]
Rate constant for exchange (k)350 s⁻¹ at 33°CNMR Spectroscopy[2]
Lifetime in a binding site (τ)2.8 ms (B15284909) at 33°CNMR Spectroscopy[2]
α1-Acid Glycoprotein (B1211001) (AGP) Dissociation Constant (Kd)Data not available for this compound. General affinity for drugs is in the range of 10⁻⁵–10⁻⁹ M.Multiple Methods[3]
Lipoproteins (LDL, HDL) Effect of this compoundDietary this compound supplementation has been shown to decrease LDL and increase HDL levels. The direct binding characteristics are not well-defined.In vivo studies[4]
Globulins (Alpha, Beta, Gamma) Binding CharacteristicsSpecific quantitative binding data for this compound is limited in the current literature.--

Note: The available quantitative data for this compound's interaction with plasma proteins is predominantly focused on albumin. Further research is required to fully characterize its binding to other plasma protein components.

Experimental Protocols for Studying this compound-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and plasma proteins. The choice of method depends on the specific parameters to be measured, such as binding affinity, stoichiometry, and kinetics.

Equilibrium Dialysis

Equilibrium dialysis is a robust method for determining the binding affinity (Kd) and the number of binding sites (n) of a ligand to a protein.

Detailed Protocol:

  • Membrane Preparation: Hydrate a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 12-14 kDa, in the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).[5] Ensure the membrane is thoroughly rinsed to remove any preservatives.[5]

  • Apparatus Assembly: Assemble the dialysis cells, each consisting of two chambers separated by the prepared membrane.[5]

  • Sample Preparation:

    • In one chamber (the "protein chamber"), add a known concentration of the plasma protein (e.g., human serum albumin) dissolved in the dialysis buffer.

    • In the other chamber (the "buffer chamber"), add the dialysis buffer containing a known concentration of radiolabeled or unlabeled this compound.[6]

  • Dialysis: Seal the dialysis unit and incubate it at a constant temperature (e.g., 37°C) on a shaker to facilitate equilibrium.[5] The incubation time required to reach equilibrium should be determined empirically, but is typically between 4 to 24 hours.[1]

  • Sample Analysis: After reaching equilibrium, collect aliquots from both the protein and buffer chambers.

  • Quantification: Determine the concentration of this compound in both chambers using an appropriate analytical method. For radiolabeled this compound, liquid scintillation counting is used. For unlabeled this compound, techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be employed.

  • Data Analysis: Calculate the concentration of bound and free this compound. The binding data can then be analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the number of binding sites (n).

Experimental Workflow for Equilibrium Dialysis

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Hydrate Dialysis Membrane e1 Assemble Dialysis Cells p1->e1 p2 Prepare Protein and this compound Solutions p2->e1 e2 Incubate to Equilibrium e1->e2 e3 Collect Samples e2->e3 a1 Quantify this compound Concentration e3->a1 a2 Calculate Bound and Free this compound a1->a2 a3 Determine Binding Parameters (Kd, n) a2->a3

Caption: Workflow for determining this compound-protein binding parameters using equilibrium dialysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the plasma protein in a suitable buffer (e.g., PBS, pH 7.4). The protein concentration should be accurately determined.

    • Prepare a solution of this compound in the same buffer. The this compound concentration should be 10-20 times higher than the protein concentration.

    • It is crucial that the buffer composition of the protein and this compound solutions are identical to minimize heats of dilution.[7] Dialysis of the protein against the final buffer is recommended.[8]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Thoroughly clean the sample and reference cells of the ITC instrument.

  • Loading the Calorimeter:

    • Load the protein solution into the sample cell.

    • Load the reference cell with the same buffer.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution while stirring.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change against the molar ratio of this compound to protein.

    • This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Protein and this compound in Matched Buffer e1 Load Calorimeter p1->e1 e2 Perform Sequential Injections e1->e2 e3 Measure Heat Changes e2->e3 a1 Integrate Raw Data e3->a1 a2 Generate Binding Isotherm a1->a2 a3 Determine Thermodynamic Parameters a2->a3

Caption: Workflow for thermodynamic characterization of this compound-protein interaction using ITC.

Signaling Pathways Potentially Influenced by this compound-Plasma Protein Interactions

The binding of this compound to plasma proteins can influence its availability to interact with cellular receptors and modulate signaling pathways. While direct evidence linking the this compound-plasma protein complex to specific signaling events is still emerging, several pathways are implicated based on the known biological activities of this compound.

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids, including medium-chain fatty acids like this compound, are known to be ligands for PPARs.[9] The binding of this compound to plasma proteins, particularly albumin, can regulate the free concentration of this compound available to activate PPARs.

Logical Relationship of this compound-Albumin Interaction and PPAR Signaling

PPAR_Signaling This compound This compound Octanoate_Albumin This compound-Albumin Complex This compound->Octanoate_Albumin Albumin Albumin Albumin->Octanoate_Albumin Free_this compound Free this compound Octanoate_Albumin->Free_this compound Dissociation PPAR PPAR Activation Free_this compound->PPAR Gene_Expression Target Gene Expression (Lipid Metabolism) PPAR->Gene_Expression

Caption: this compound-albumin binding influences free this compound levels for PPAR activation.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a central regulator of inflammation.[10] Studies have shown that this compound can modulate inflammatory responses.[4] While the exact mechanism is not fully elucidated, it is plausible that the interaction of this compound with plasma proteins could influence its delivery to immune cells, thereby affecting NF-κB activation and the expression of pro-inflammatory cytokines.[11]

Potential Influence of this compound on NF-κB Signaling

NFkB_Signaling Octanoate_Protein This compound-Plasma Protein Complex Free_this compound Free this compound Octanoate_Protein->Free_this compound Dissociation Immune_Cell Immune Cell Free_this compound->Immune_Cell NFkB_Activation NF-κB Activation Immune_Cell->NFkB_Activation Modulation Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response

Caption: this compound's interaction with plasma proteins may modulate NF-κB signaling in immune cells.

Conclusion

The interaction of this compound with plasma proteins is a multifaceted process with significant implications for its pharmacokinetic and pharmacodynamic properties. While the binding to albumin is well-characterized, further investigation into its interactions with other plasma proteins is warranted. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area. A deeper understanding of these interactions will be invaluable for the development of novel therapeutic strategies and for elucidating the role of medium-chain fatty acids in health and disease.

References

The Biological Significance of Octanoylcarnitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Correspondence: [Awaited]

Abstract

Octanoylcarnitine (B1202733) (C8-carnitine) is a pivotal intermediate in medium-chain fatty acid metabolism. Its biological significance extends from being a primary biomarker for inborn errors of metabolism to a molecule of interest in cardiovascular and neurological research. This technical guide provides an in-depth overview of the core biological roles of octanoylcarnitine, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, details key experimental protocols for its analysis, and visualizes its metabolic pathways, offering a comprehensive resource for understanding and investigating this crucial acylcarnitine.

Introduction

Octanoylcarnitine is an acylcarnitine, an ester of carnitine and octanoic acid. It plays a fundamental role in cellular energy production by facilitating the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation.[1] The concentration of octanoylcarnitine in biological fluids is a sensitive indicator of the status of fatty acid metabolism. Elevated levels are a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited metabolic disorders.[2][3] This guide delves into the multifaceted biological significance of octanoylcarnitine, its clinical relevance, and the methodologies employed for its study.

Quantitative Data on Octanoylcarnitine Levels

The quantification of octanoylcarnitine is crucial for the diagnosis and monitoring of metabolic disorders. Its concentration varies with age and clinical condition. The following tables summarize key quantitative data from various studies.

Table 1: Octanoylcarnitine Concentrations in Newborns for MCAD Deficiency Screening

PopulationSample TypeOctanoylcarnitine Concentration (μmol/L)Reference
Healthy NewbornsDried Blood Spot< 0.22[2][3]
Newborns with MCAD DeficiencyDried Blood SpotMedian: 8.4 (Range: 3.1-28.3)[2][3]
Newborn Screening Cut-offDried Blood Spot≥ 1.0[4]
Homozygous for A985G mutationDried Blood Spot> 2.3[4]

Table 2: Reference Ranges for Octanoylcarnitine in Plasma/Serum

Age GroupSample TypeOctanoylcarnitine Concentration (μmol/L)Reference
≤ 7 daysPlasma< 0.19
8 days - 7 yearsPlasma< 0.45
≥ 8 yearsPlasma< 0.78
All AgesPlasma0 - 0.27[5]

Table 3: Octanoylcarnitine Concentrations in a Study of Unaffected Newborns

PopulationSample TypeMedian Octanoylcarnitine Concentration (μmol/L)Interquartile Range (μmol/L)Reference
Unaffected Newborns (England)Dried Blood Spot0.050.04 - 0.07[6]
Unaffected Newborns (New South Wales)Dried Blood Spot0.090.06 - 0.11[6]

Key Metabolic Pathways Involving Octanoylcarnitine

Octanoylcarnitine is a central molecule in the transport and metabolism of octanoic acid, a medium-chain fatty acid. Its journey involves several key enzymes and cellular compartments.

Formation and Transport of Octanoylcarnitine

Octanoylcarnitine is formed from octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process is essential for transporting the eight-carbon fatty acyl group across the mitochondrial membrane.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase CPT1 CPT I Octanoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Octanoylcarnitine_cyto Octanoylcarnitine CACT CACT Octanoylcarnitine_cyto->CACT Transport CPT1->Octanoylcarnitine_cyto CoA Octanoylcarnitine_matrix Octanoylcarnitine CACT->Octanoylcarnitine_matrix CPT2 CPT II L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Octanoyl_CoA_matrix Octanoyl-CoA CPT2->Octanoyl_CoA_matrix CoA Octanoylcarnitine_matrix->CPT2 L_Carnitine_matrix->CACT Antiport Beta_Oxidation β-Oxidation Octanoyl_CoA_matrix->Beta_Oxidation

Caption: Transport of Octanoic Acid into the Mitochondria via the Carnitine Shuttle.

Mitochondrial β-Oxidation of Octanoyl-CoA

Once inside the mitochondrial matrix, octanoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Beta_Oxidation_Pathway Octanoyl_CoA Octanoyl-CoA (C8) Enoyl_CoA trans-Δ2-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (MCAD) FAD -> FADH2 Hydroxyacyl_CoA L-β-Hydroxyoctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O Ketoacyl_CoA β-Keto-octanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Hexanoyl_CoA Hexanoyl-CoA (C6) Ketoacyl_CoA->Hexanoyl_CoA Thiolase CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Beta_Oxidation_Cycle ... Hexanoyl_CoA->Beta_Oxidation_Cycle To next cycle

Caption: The first cycle of β-oxidation of octanoyl-CoA in the mitochondria.

Experimental Protocols

The accurate measurement of octanoylcarnitine is paramount for its clinical and research applications. Tandem mass spectrometry (MS/MS) is the gold standard for its quantification.

Quantification of Octanoylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry

This protocol provides a general workflow for the analysis of octanoylcarnitine from dried blood spots (DBS), a common practice in newborn screening.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Tandem Mass Spectrometry Analysis cluster_data_analysis Data Analysis DBS_Punch 1. Punch 3mm disc from Dried Blood Spot Extraction 2. Extraction with methanolic internal standards (e.g., [D3]-C8) DBS_Punch->Extraction Derivatization 3. Butylation (optional, using butanolic HCl) Extraction->Derivatization Evaporation 4. Evaporation of solvent Derivatization->Evaporation Reconstitution 5. Reconstitution in mobile phase Evaporation->Reconstitution Injection 6. Injection into MS/MS system Reconstitution->Injection Ionization 7. Electrospray Ionization (ESI+) Injection->Ionization MS_Scan 8. Precursor ion scan (m/z 85) or MRM Ionization->MS_Scan Detection 9. Detection of Octanoylcarnitine MS_Scan->Detection Quantification 10. Quantification using internal standard ratio Detection->Quantification Comparison 11. Comparison to reference ranges Quantification->Comparison

Caption: General workflow for octanoylcarnitine analysis from dried blood spots.

Detailed Methodology:

  • Sample Collection and Preparation: A 3mm disc is punched from a dried blood spot collected on a filter paper card.[2]

  • Extraction: The disc is placed in a well of a microtiter plate, and a solution of methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., [D3]-octanoylcarnitine) is added.[7] The plate is then agitated to facilitate the extraction of acylcarnitines.

  • Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic hydrochloric acid and incubating at an elevated temperature.[2][3]

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a suitable mobile phase for injection into the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Ionization: The sample is introduced into the mass spectrometer, and the analytes are ionized using electrospray ionization in the positive ion mode (ESI+).

    • Scanning Mode: A common method for acylcarnitine profiling is a precursor ion scan for m/z 85, which is a characteristic fragment ion of carnitine and its esters.[7] Alternatively, Multiple Reaction Monitoring (MRM) can be used for higher specificity and sensitivity, monitoring the transition from the precursor ion of octanoylcarnitine to a specific product ion.

  • Quantification: The concentration of octanoylcarnitine in the sample is determined by comparing the signal intensity of the analyte to that of the internal standard.

Clinical and Research Significance

Biomarker for MCAD Deficiency

The most prominent clinical significance of octanoylcarnitine is its role as a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2] MCAD is the enzyme that catalyzes the first step of β-oxidation for medium-chain fatty acids (C6-C12). In MCAD deficiency, the impaired function of this enzyme leads to the accumulation of octanoyl-CoA, which is subsequently converted to octanoylcarnitine. Newborn screening programs worldwide utilize the measurement of octanoylcarnitine in dried blood spots to detect MCAD deficiency, allowing for early intervention and prevention of life-threatening metabolic crises.[3]

Cardiovascular Disease

Emerging evidence suggests a link between altered acylcarnitine profiles, including octanoylcarnitine, and cardiovascular diseases. Elevated levels of certain acylcarnitines have been associated with an increased risk of cardiovascular mortality and reduced heart function.[8] This is thought to be related to incomplete fatty acid oxidation and mitochondrial dysfunction in the heart.[8]

Neurological Disorders

The brain has a high energy demand, and while glucose is its primary fuel, fatty acid metabolism also plays a role. Alterations in acylcarnitine levels have been observed in various neurological disorders, and acylcarnitines are being investigated for their potential roles in neuroprotection.[9]

Therapeutic Potential

Recent research has explored the therapeutic potential of octanoylcarnitine in certain metabolic disorders. For instance, oral octanoylcarnitine has been shown to alleviate exercise intolerance in mouse models of long-chain fatty acid oxidation disorders by providing an alternative energy source that can bypass the metabolic block.[10]

Conclusion

Octanoylcarnitine is a molecule of profound biological and clinical importance. Its central role in medium-chain fatty acid metabolism makes it an indispensable biomarker for the diagnosis of MCAD deficiency through newborn screening. The methodologies for its quantification are well-established, with tandem mass spectrometry being the cornerstone of its analysis. Ongoing research continues to unveil its broader significance in various physiological and pathological processes, including cardiovascular and neurological health, and highlights its potential as a therapeutic agent. This guide provides a foundational resource for professionals engaged in the study of this critical metabolite and its implications for human health and disease.

References

The Role of Octanoate in Gut Microbiome Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoate, an eight-carbon medium-chain fatty acid (MCFA), is emerging as a critical signaling molecule in the complex interplay between the gut microbiome and host physiology. Traditionally recognized for its role as a rapid energy source, recent evidence highlights its multifaceted functions in modulating intestinal barrier integrity, inflammatory responses, oxidative stress, and the composition of the gut microbiota itself. This technical guide provides an in-depth overview of the current understanding of this compound's role in gut microbiome signaling, with a focus on the underlying molecular mechanisms. We present a comprehensive summary of quantitative data from key studies, detailed experimental methodologies, and visual representations of the signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other MCFAs in the context of gut health and disease.

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Communication between the gut microbiota and the host is mediated by a vast array of microbial metabolites, among which short-chain fatty acids (SCFAs) have been extensively studied. More recently, medium-chain fatty acids (MCFAs), such as this compound (also known as caprylate), have garnered significant attention for their distinct signaling properties and profound effects on host cellular processes.

This compound is naturally found in sources like coconut oil, palm kernel oil, and milk products.[1] While dietary intake is one source, some gut microbes, including certain yeast strains and bacteria like Clostridium kluyveri, can also produce this compound.[1] It possesses antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.[2] Beyond its direct effects on microbes, this compound acts as a signaling molecule, influencing host-microbiome interactions through various pathways. This guide will delve into the core mechanisms of this compound signaling in the gut, providing a technical foundation for further research and therapeutic development.

Mechanisms of this compound Signaling in the Gut

This compound exerts its influence on the host through multiple mechanisms, including the modulation of the intestinal barrier, regulation of inflammatory and oxidative stress pathways, and direct effects on the composition and function of the gut microbiota.

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into circulation. This compound has been shown to fortify this barrier by upregulating the expression of tight junction proteins, which are essential for maintaining the integrity of the epithelial cell layer.

Dietary supplementation with this compound has been demonstrated to increase the mRNA and protein expression of key tight junction proteins, including Zonula Occludens-1 (ZO-1), Zonula Occludens-2 (ZO-2), occludin, and claudin-11.[1][2] This enhancement of the physical barrier helps to reduce intestinal permeability and prevent the leakage of gut-derived antigens and microbial products that can trigger inflammation.[2]

Modulation of Inflammatory and Oxidative Stress Pathways

Chronic inflammation and oxidative stress in the gut are hallmarks of various intestinal disorders, including inflammatory bowel disease (IBD). This compound exhibits potent anti-inflammatory and antioxidant properties through its interaction with several key signaling pathways.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling: this compound can activate PPARγ, a nuclear receptor that plays a critical role in regulating inflammation.[3][4] Activation of PPARγ can lead to the downregulation of pro-inflammatory signaling pathways. One such pathway involves the Signal Transducer and Activator of Transcription 1 (STAT-1).[3][4] By activating PPARγ, this compound can suppress STAT-1, leading to a reduction in the inflammatory response.[3][4] This mechanism has been implicated in the alleviation of IBD symptoms.[3][4]

  • Toll-Like Receptor (TLR) Signaling: Toll-like receptors are key components of the innate immune system that recognize microbial products and trigger inflammatory responses. This compound has been shown to inactivate TLRs, thereby reducing the production of pro-inflammatory cytokines.[2] This contributes to its overall anti-inflammatory effect in the gut.

  • G-Protein Coupled Receptor 40 (GPR40): this compound can activate GPR40, a receptor for medium and long-chain fatty acids.[1] GPR40 is expressed in the gut and is involved in various physiological processes, including the regulation of hormone secretion.[1]

  • Histone Deacetylase (HDAC) Inhibition: Similar to the well-studied SCFA butyrate, this compound may also act as a histone deacetylase inhibitor.[5] HDAC inhibition leads to changes in gene expression that can have anti-inflammatory and anti-proliferative effects.

Modulation of the Gut Microbiota

This compound directly influences the composition and function of the gut microbiota. Its antimicrobial properties can selectively inhibit the growth of pathogenic bacteria while promoting the proliferation of beneficial microbes.[2][6]

Studies have shown that this compound supplementation can increase the abundance of beneficial bacteria such as Lactobacillus and acetate-producing strains like Ruminococcus and Roseburia.[2][6] Conversely, it can reduce the populations of pathogenic bacteria, including Escherichia-Shigella and Streptococcus.[6] This shift in the microbial landscape can contribute to a healthier gut environment and may be one of the mechanisms through which this compound improves intestinal health.[2] Furthermore, by promoting acetate-producing bacteria, this compound can indirectly enhance the levels of this beneficial SCFA in the gut.[2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound on various aspects of gut health.

Table 1: Effects of this compound on Intestinal Barrier Function

ParameterModel SystemThis compound Concentration/DoseDurationOutcomeReference
ZO-1 mRNA expression Large Yellow Croaker (Larimichthys crocea)2 g/kg diet10 weeksSignificant increase (P < 0.05)[2]
ZO-2 mRNA expression Large Yellow Croaker (Larimichthys crocea)2 g/kg diet10 weeksSignificant increase (P < 0.05)[2]
Occludin mRNA expression Large Yellow Croaker (Larimichthys crocea)2 g/kg diet10 weeksSignificant increase (P < 0.05)[2]
Claudin-11 mRNA expression Large Yellow Croaker (Larimichthys crocea)2 g/kg diet10 weeksSignificant increase (P < 0.05)[2]
ZO-1 protein expression Large Yellow Croaker (Larimichthys crocea)2 g/kg diet10 weeksEnhanced expression[2]
ZO-2 protein expression Large Yellow Croaker (Larimichthys crocea)2 g/kg diet10 weeksEnhanced expression[2]

Table 2: Effects of this compound on Inflammatory Markers

ParameterModel SystemThis compound Concentration/DoseDurationOutcomeReference
Pro-inflammatory cytokine expression Large Yellow Croaker (Larimichthys crocea)2 and 4 g/kg diet10 weeksAttenuated expression[7]
TLR-related gene expression Large Yellow Croaker (Larimichthys crocea)2 and 4 g/kg diet10 weeksDecreased expression[2]

Table 3: Effects of this compound on Gut Microbiota Composition

Microbial GroupModel SystemThis compound DoseDurationOutcomeReference
Lactobacillus Large Yellow Croaker (Larimichthys crocea)2 and 4 g/kg diet10 weeksIncreased relative abundance[7]
Escherichia-Shigella FishNot specifiedNot specifiedReduced abundance[6]
Streptococcus Murine modelsNot specifiedNot specifiedReduced abundance[6]
Acetate-producing strains (Ruminococcus, Roseburia) MiceNot specifiedNot specifiedIncreased abundance[2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research in the gut microbiome.

In Vivo this compound Administration in Mice (Oral Gavage)

Objective: To administer a precise dose of this compound to mice to study its in vivo effects on the gut microbiome and host physiology.

Materials:

  • This compound (sodium this compound or trioctanoin)

  • Vehicle (e.g., water, corn oil)

  • Animal feeding (gavage) needles (20-22 gauge for adult mice)

  • 1 mL syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Dissolve or suspend the desired amount of this compound in the chosen vehicle to achieve the target concentration. Ensure the solution is homogenous before administration.

  • Animal Handling: Acclimatize mice to handling for several days prior to the experiment to minimize stress.

  • Dosage Calculation: Weigh each mouse immediately before dosing to calculate the exact volume to be administered based on its body weight (typically 5-10 mL/kg).

  • Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.

  • Gavage Needle Insertion: Carefully insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administration: Slowly administer the calculated volume of the this compound solution.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress after the procedure.

Caco-2 Cell Culture and this compound Treatment

Objective: To investigate the direct effects of this compound on intestinal epithelial cells in an in vitro model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Non-essential amino acids

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and inserts

  • This compound stock solution (e.g., sodium this compound dissolved in sterile water or ethanol)

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding on Inserts: For barrier function studies, seed Caco-2 cells onto permeable filter inserts in multi-well plates and allow them to differentiate for 21 days, with media changes every 2-3 days.

  • This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. Replace the medium in the cell culture wells or inserts with the this compound-containing medium. Include a vehicle control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Downstream Analysis: Following treatment, cells can be harvested for analysis of protein expression (Western blotting), gene expression (qPCR), or the supernatant can be collected for cytokine analysis (ELISA).

Western Blotting for Tight Junction Proteins

Objective: To quantify the protein expression of tight junction proteins (e.g., ZO-1, occludin) in intestinal epithelial cells or tissues following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ZO-1, anti-occludin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the expression of the target protein to a loading control (e.g., β-actin).

16S rRNA Gene Sequencing and Analysis

Objective: To characterize the composition of the gut microbiota following this compound treatment.

Materials:

  • Fecal or cecal samples

  • DNA extraction kit

  • Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)

Procedure:

  • DNA Extraction: Extract total DNA from fecal or cecal samples using a validated DNA extraction kit.

  • PCR Amplification: Amplify a specific variable region of the 16S rRNA gene using PCR with barcoded primers.

  • Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, and pool the samples for sequencing on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Quality Filtering and Denoising: Process the raw sequencing reads to remove low-quality sequences and chimeras, and to generate Amplicon Sequence Variants (ASVs).

    • Taxonomic Classification: Assign taxonomy to the ASVs by comparing them to a reference database (e.g., SILVA, Greengenes).

    • Diversity Analysis: Calculate alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) metrics.

    • Differential Abundance Analysis: Identify bacterial taxa that are significantly different in abundance between treatment groups.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's effects on the gut.

Octanoate_Signaling_Gut_Epithelium This compound This compound GPR40 GPR40 This compound->GPR40 activates PPARg PPARγ This compound->PPARg activates TLRs TLRs This compound->TLRs inactivates HDACs HDACs This compound->HDACs inhibits TightJunctions Tight Junction Proteins (ZO-1, Occludin, Claudins) This compound->TightJunctions upregulates STAT1 STAT-1 PPARg->STAT1 inhibits NFkB NF-κB TLRs->NFkB activates GeneExpression Altered Gene Expression HDACs->GeneExpression represses ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines induces STAT1->ProInflammatoryCytokines induces IntestinalBarrier Intestinal Barrier Integrity TightJunctions->IntestinalBarrier strengthens Inflammation Inflammation ProInflammatoryCytokines->Inflammation promotes Inflammation->IntestinalBarrier damages Octanoate_Microbiota_Interaction This compound This compound PathogenicBacteria Pathogenic Bacteria (e.g., E. coli, Streptococcus) This compound->PathogenicBacteria inhibits BeneficialBacteria Beneficial Bacteria (e.g., Lactobacillus, Acetate-producers) This compound->BeneficialBacteria promotes GutMicrobiota Gut Microbiota Composition PathogenicBacteria->GutMicrobiota BeneficialBacteria->GutMicrobiota Acetate Acetate (SCFA) BeneficialBacteria->Acetate produces GutHealth Improved Gut Health GutMicrobiota->GutHealth Acetate->GutHealth

References

Methodological & Application

Application Notes and Protocols: Preparing Sodium Octanoate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate, the sodium salt of octanoic acid (a medium-chain fatty acid), is a versatile compound utilized in various cell culture applications. It serves as a crucial energy source for cells, influences lipid metabolism, and modulates specific signaling pathways. Its effects are concentration-dependent, ranging from stimulating metabolic activity to inducing growth arrest and apoptosis in different cell types. These characteristics make it a valuable tool for studying cellular metabolism, cancer biology, and immune responses. Proper preparation of sodium this compound solutions is critical to ensure experimental reproducibility and to avoid unintended cytotoxic effects. These application notes provide detailed protocols for the preparation and use of sodium this compound in cell culture experiments.

Data Presentation

The following tables summarize the quantitative effects of sodium this compound on various cell lines as reported in the literature.

Table 1: Effects of Sodium this compound on Cell Viability and Proliferation

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Mesenchymal Stromal Cells (MSCs)0.5 - 0.6 mM3 days50% inhibition of cell growth.[1]
Bovine Mammary Epithelial Cells (bMEC)0.25 - 2 mMNot specifiedNo significant effect on cell viability.[2]
Large Yellow Croaker Hepatocytes0.7 - 18.9 g/kg (in diet)Not specifiedAlleviated lipid accumulation and reduced serum markers of liver damage.[3]

Table 2: Modulation of Cellular Processes by Sodium this compound

Cell LineConcentrationCellular ProcessEffectReference
Bovine Mammary Epithelial Cells (bMEC)1 - 10 mMTriacylglycerol (TAG) AccumulationStimulated TAG accumulation in a concentration-dependent manner.[4]
Bovine Mammary Epithelial Cells (bMEC)0.25 - 0.5 mMS. aureus InternalizationStimulated internalization (~60% increase).[2]
Bovine Mammary Epithelial Cells (bMEC)1 - 2 mMS. aureus InternalizationInhibited internalization (~40% reduction).[2]

Experimental Protocols

Protocol 1: Preparation of a Sterile Sodium this compound Stock Solution

This protocol describes the preparation of a 100 mM sterile stock solution of sodium this compound.

Materials:

  • Sodium this compound powder (cell culture grade)

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weighing Sodium this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of sodium this compound powder. To prepare 10 mL of a 100 mM stock solution, weigh out 0.1662 g of sodium this compound (Molecular Weight: 166.19 g/mol ).

  • Dissolving in Solvent:

    • Using DMSO (Recommended for high concentrations): Add the weighed sodium this compound to a sterile conical tube. Add a small volume of sterile DMSO (e.g., 5 mL) and vortex thoroughly. Gently warm the solution to 37°C if necessary to aid dissolution. Once fully dissolved, bring the final volume to 10 mL with sterile DMSO.

    • Using Water: Add the weighed sodium this compound to a sterile conical tube. Add sterile, nuclease-free water to the desired final volume (e.g., 10 mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

  • Sterile Filtration: Draw the sodium this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C for long-term use.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of sodium this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sodium this compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with Sodium this compound: The next day, prepare serial dilutions of the sodium this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of sodium this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest sodium this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.

Protocol 3: Cell Proliferation Assessment using Trypan Blue Exclusion Assay

This protocol details the method for assessing cell proliferation by counting viable cells using the trypan blue exclusion method.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sodium this compound stock solution (prepared as in Protocol 1)

  • 6-well or 12-well cell culture plates

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates at an appropriate density. After 24 hours, treat the cells with various concentrations of sodium this compound as described in Protocol 2, step 2.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and collect the cell suspension in a conical tube.

    • Suspension cells: Directly collect the cell suspension from the wells into a conical tube.

  • Staining with Trypan Blue: Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).

  • Cell Counting: Load 10 µL of the cell-trypan blue mixture into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation of Cell Number and Viability:

    • Cell Concentration (cells/mL) = Average number of viable cells per square × Dilution factor × 10⁴

    • Percentage Viability (%) = (Number of viable cells / Total number of cells) × 100

  • Data Analysis: Plot the number of viable cells at each time point for each concentration of sodium this compound to assess the effect on cell proliferation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Sodium this compound has been shown to modulate several key signaling pathways. Below are diagrams representing the Toll-Like Receptor 2 (TLR2) and AMP-activated protein kinase (AMPK) signaling pathways, which are influenced by sodium this compound.

TLR2_Signaling_Pathway Sodium_this compound Sodium this compound TLR2 TLR2 Sodium_this compound->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_p38_JNK_ERK p38/JNK/ERK TAK1->MAPK_p38_JNK_ERK NF_kB NF-κB TAK1->NF_kB Inflammatory_Response Inflammatory Response MAPK_p38_JNK_ERK->Inflammatory_Response NF_kB->Inflammatory_Response

Caption: TLR2 Signaling Pathway modulated by Sodium this compound.

AMPK_Signaling_Pathway Sodium_this compound Sodium this compound AMP_ATP_ratio ↑ AMP:ATP Ratio Sodium_this compound->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 AMPK AMPK LKB1->AMPK Metabolic_Pathways Regulation of Metabolic Pathways AMPK->Metabolic_Pathways Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Metabolic_Pathways->Fatty_Acid_Oxidation Glycolysis ↑ Glycolysis Metabolic_Pathways->Glycolysis Protein_Synthesis ↓ Protein Synthesis Metabolic_Pathways->Protein_Synthesis

Caption: AMPK Signaling Pathway activated by Sodium this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of sodium this compound on cultured cells.

Experimental_Workflow start Start prep_solution Prepare Sodium This compound Stock Solution start->prep_solution seed_cells Seed Cells in Culture Plates prep_solution->seed_cells treat_cells Treat Cells with Sodium this compound seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Perform Cellular Assays incubate->analysis viability Cell Viability (MTT Assay) analysis->viability proliferation Cell Proliferation (Trypan Blue) analysis->proliferation signaling Signaling Pathway Analysis (e.g., Western Blot) analysis->signaling end End viability->end proliferation->end signaling->end

Caption: General experimental workflow for cell-based assays.

References

Application Note: Quantitative Analysis of Octanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octanoate, an eight-carbon saturated fatty acid, is a significant molecule in various biological and industrial processes. It serves as an energy substrate, a precursor in metabolic pathways, and a component in the manufacturing of esters used in the flavor and fragrance industries. Accurate quantification of this compound in complex matrices such as plasma, cell culture media, or industrial samples is crucial for metabolic research, disease diagnosis, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of this compound. Due to its inherent polarity and low volatility, this compound requires chemical derivatization prior to GC-MS analysis to improve its chromatographic behavior.[1][2] This application note provides a detailed protocol for the quantification of this compound using GC-MS, focusing on a robust derivatization method.

Principle

The protocol involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester.[1][3] The most common derivatization methods include esterification (e.g., methylation to form fatty acid methyl esters - FAMEs) or silylation (to form trimethylsilyl (B98337) esters).[1][4][5][6] This protocol will focus on esterification via transesterification with isobutanol, a method shown to be effective for plasma samples.[7][8]

The derivatized sample is then injected into the GC, where the this compound ester is separated from other matrix components on a capillary column. The eluent from the GC column enters the mass spectrometer, which operates in Electron Ionization (EI) mode. The molecule is fragmented into characteristic ions, and quantification is typically performed using Selected Ion Monitoring (SIM), which enhances sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ratios corresponding to the analyte and an internal standard.[9]

Experimental Protocol

This protocol is adapted from a validated method for the analysis of this compound in human plasma and can be modified for other biological matrices.[7][8]

3.1. Materials and Reagents

  • Octanoic Acid Standard (≥99% purity)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound (e.g., [1,2,3,4-¹³C₄] this compound)

  • Acetyl chloride (≥99%)

  • Isobutanol (≥99%)

  • Chloroform (B151607) (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • 15 mL screw-cap glass tubes

  • 2 mL GC vials with inserts

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

3.2. Sample Preparation and Derivatization

  • Glassware Preparation: To prevent contamination, rinse all glassware thoroughly with chloroform and bake at 80°C for at least 2 hours before use.[8]

  • Sample Collection: In a clean GC vial, place 100 µL of the sample (e.g., plasma, calibration standard, or quality control sample).[8]

  • Internal Standard Spiking: Add a known concentration of the internal standard to each sample, standard, and blank.

  • Derivatization Reagent Preparation: Freshly prepare the derivatization reagent for each experiment. In a fume hood, slowly add acetyl chloride to isobutanol with stirring to achieve a final concentration of 3 mol/L (e.g., 0.213/1 v/v). The reaction is exothermic and can be cooled to reduce heat generation.[8]

  • Derivatization Reaction: Add 200 µL of the freshly prepared acetyl chloride/isobutanol reagent to each vial.[8]

  • Incubation: Cap the vials tightly and incubate for 60 minutes at 90°C in a heating block or oven.[8]

  • Extraction: After cooling to room temperature, add 250 µL of chloroform to each vial. Vortex vigorously for 1 minute.[8]

  • Phase Separation: Centrifuge the vials for 5 minutes at 1500 x g to separate the organic and aqueous layers.[8]

  • Sample Transfer: Carefully transfer a portion of the lower chloroform phase into a GC vial insert for analysis.[8]

3.3. GC-MS Instrumentation and Conditions The following parameters are recommended and may require optimization for specific instruments.

Parameter Setting Reference
Gas Chromatograph Agilent 7890B or equivalent[9]
Column VF-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column.[8]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.[8]
Injector Split/Splitless, operated in splitless mode.
Injection Volume 1 µL[8]
Injector Temperature 250 °C
Oven Program Initial 55°C for 1 min, ramp 20°C/min to 130°C (hold 2 min), ramp 5°C/min to 160°C, ramp 30°C/min to 300°C (hold 5 min).[8]
Mass Spectrometer Agilent 5977 or equivalent single quadrupole or tandem quadrupole MS.
Ionization Mode Electron Ionization (EI) at 70 eV.[9][10]
MS Transfer Line 280 °C[8]
MS Source Temp 230 °C[10]
MS Quad Temp 150 °C[10][11]
Acquisition Mode Selected Ion Monitoring (SIM)[9][11]

Data Analysis and Quantitative Summary

4.1. Identification and Quantification The this compound derivative is identified by its characteristic retention time and mass spectrum. For quantification, calibration curves are generated by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

4.2. Quantitative Data Summary The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound derivatives. Values can vary based on the specific derivative, matrix, and instrument used.

Parameter Value Derivative Reference
Retention Time Instrument and method dependentIsobutyl ester[8]
Selected Ions (m/z) for Quant. Instrument and derivative dependentIsobutyl ester[8]
Linearity (R²) > 0.99Isobutyl ester[7][8]
Lower Limit of Quant. (LLOQ) 0.43 µMIsobutyl ester (in plasma)[7][8]
Intra-day Precision (CV) < 9.1%Isobutyl ester[7][8]
Inter-day Precision (CV) < 9.3%Isobutyl ester[7][8]

Workflow Visualization

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (100 µL Plasma) Spike 2. Spike Internal Standard Sample->Spike Deriv 3. Add Derivatization Reagent Spike->Deriv Incubate 4. Incubate (90°C, 60 min) Deriv->Incubate Extract 5. Liquid-Liquid Extraction Incubate->Extract Transfer 6. Transfer to GC Vial Extract->Transfer GCMS 7. GC-MS Analysis (SIM Mode) Transfer->GCMS Process 8. Peak Integration & Quantification GCMS->Process Report 9. Report Results Process->Report

References

Application Notes and Protocols: Utilizing ¹³C-Labeled Octanoate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic flux analysis (MFA), providing a dynamic view of cellular metabolism.[1][2][3] ¹³C-labeled octanoate, a medium-chain fatty acid, serves as a valuable tool for interrogating fatty acid oxidation (FAO) and its contribution to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle.[4][5][6] Unlike long-chain fatty acids, this compound can enter the mitochondria independently of the carnitine shuttle, offering a direct probe into mitochondrial β-oxidation.[7] These application notes provide a comprehensive guide to using ¹³C-octanoate for MFA, covering experimental design, detailed protocols for both in vivo and in vitro studies, and data interpretation.

This compound is readily absorbed and transported to the liver, where it undergoes β-oxidation to produce acetyl-CoA.[4] This acetyl-CoA then enters the TCA cycle, and the ¹³C label is incorporated into various downstream metabolites.[4] By tracking the distribution of these isotopes using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of fatty acid oxidation and its contribution to cellular energy production.[8][9][10]

Metabolic Pathway of ¹³C-Octanoate

The primary metabolic fate of ¹³C-octanoate involves its mitochondrial β-oxidation to form ¹³C-labeled acetyl-CoA, which then enters the TCA cycle. The ¹³C labels are subsequently incorporated into TCA cycle intermediates and associated amino acids.

Octanoate_Metabolism cluster_blood Bloodstream cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrion 13C-Octanoate_blood ¹³C-Octanoate 13C-Octanoate_cyto ¹³C-Octanoate 13C-Octanoate_blood->13C-Octanoate_cyto Transport 13C-Octanoyl-CoA ¹³C-Octanoyl-CoA 13C-Octanoate_cyto->13C-Octanoyl-CoA Activation Beta_Oxidation β-Oxidation 13C-Octanoyl-CoA->Beta_Oxidation 13C-Acetyl-CoA ¹³C-Acetyl-CoA Beta_Oxidation->13C-Acetyl-CoA TCA_Cycle TCA Cycle 13C-Acetyl-CoA->TCA_Cycle 13C-Citrate ¹³C-Citrate TCA_Cycle->13C-Citrate 13C-Glutamate ¹³C-Glutamate TCA_Cycle->13C-Glutamate Transamination

Caption: Metabolic fate of ¹³C-Octanoate.

Experimental Design Considerations

Effective ¹³C-MFA studies require careful experimental design to ensure high-quality, interpretable data. Key considerations include the choice of isotopic tracer, labeling duration, and the biological system.

  • Tracer Selection: The choice of which carbon atoms to label in the this compound molecule (e.g., [1-¹³C]this compound, [U-¹³C₈]this compound, or [2,4,6,8-¹³C₄]this compound) will influence the labeling patterns of downstream metabolites and the specific metabolic pathways that can be resolved.[8] Uniformly labeled ([U-¹³C₈]) this compound is often used to maximize label incorporation into acetyl-CoA.

  • Labeling Duration: The duration of exposure to the ¹³C-labeled substrate is critical for achieving isotopic steady state, where the isotopic enrichment of key metabolites remains constant over time.[11] The time to reach steady state varies depending on the cell type and metabolic rates. It is recommended to perform a time-course experiment to determine the optimal labeling time.[12]

  • Biological System: The protocol will need to be adapted based on whether the experiment is conducted in vivo (e.g., in mice or rats) or in vitro (e.g., with cultured cells).[13] Factors such as the route of administration for in vivo studies and cell culture media composition for in vitro studies are important variables.

Quantitative Data Summary

The following tables summarize quantitative data from studies using ¹³C-octanoate for metabolic flux analysis.

Table 1: Fractional Contribution of this compound to Acetyl-CoA Pool in Various Rat Tissues

TissueFractional Contribution (Fc2) of [2,4,6,8-¹³C₄]this compound to Acetyl-CoA
Heart0.563 ± 0.066
Liver0.367 ± 0.054
Soleus Muscle (rested)0.565 ± 0.089
Soleus Muscle (contracted)0.564 ± 0.096
Red Gastrocnemius (rested)0.470 ± 0.092
Red Gastrocnemius (contracted)0.438 ± 0.072
White Gastrocnemius (rested)0.340 ± 0.081
White Gastrocnemius (contracted)0.272 ± 0.065
Data sourced from Walton et al., J Appl Physiol, 2003.[9][14]

Table 2: In Vivo ¹³C-Octanoate Metabolism in Rat Heart

ParameterValue
[1-¹³C]this compound polarization level~11%
[1-¹³C]this compound T1 relaxation rate29 ± 3 s
In vivo this compound signal decay20-36 s post-infusion
Metabolite to [1-¹³C]this compound C-1 area ratio1.49 ± 0.20%
Data sourced from Dodd et al., J Cardiovasc Magn Reson, 2015.[5][6]

Experimental Protocols

Protocol 1: In Vivo ¹³C-Octanoate Infusion in Rodents

This protocol is adapted from studies performing intravenous infusion of ¹³C-octanoate in rats.[9][14]

Materials:

  • ¹³C-labeled this compound (e.g., [2,4,6,8-¹³C₄]this compound)

  • Anesthetic (e.g., isoflurane)

  • Infusion pump and catheters

  • Saline solution

  • Surgical tools

  • Liquid nitrogen

  • Tissue homogenization equipment

  • Perchloric acid or other extraction solvent

  • NMR or LC-MS/MS system

Procedure:

  • Animal Preparation: Anesthetize the rodent (e.g., rat) using an appropriate anesthetic.

  • Catheterization: Surgically place catheters in the jugular vein for infusion of the labeled substrate.

  • Tracer Infusion: Infuse the ¹³C-labeled this compound solution via the catheter at a constant rate for a predetermined duration (e.g., 1 hour).[9][14]

  • Tissue Collection: At the end of the infusion period, rapidly excise the tissues of interest (e.g., heart, liver, skeletal muscle) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., perchloric acid) to extract metabolites.

  • Sample Preparation: Neutralize and centrifuge the extract to remove protein and cell debris. The supernatant contains the metabolites for analysis.

  • Analytical Measurement: Analyze the isotopic enrichment of key metabolites (e.g., glutamate, acetylcarnitine) using NMR or LC-MS/MS.[5][6][9]

Protocol 2: In Vitro ¹³C-Octanoate Labeling in Cultured Cells

This protocol provides a general framework for labeling adherent mammalian cells with ¹³C-octanoate.

Materials:

  • Adherent mammalian cell line of interest

  • Cell culture plates (e.g., 6-well plates)

  • Standard cell culture medium

  • Labeling medium: Glucose-free and serum-free basal medium supplemented with dialyzed fetal bovine serum (dFBS) and ¹³C-labeled this compound.

  • Phosphate-buffered saline (PBS)

  • Ice-cold saline (0.9% NaCl)

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Dry ice

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Initiate Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed ¹³C-octanoate labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (determined from a time-course experiment) in a standard cell culture incubator (37°C, 5% CO₂).

  • Quenching and Metabolite Extraction:

    • Place the culture plate on a bed of dry ice to rapidly cool and quench metabolic activity.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl.

    • Aspirate the wash solution completely.

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well.

    • Use a cell scraper to scrape the cells into the methanol.

  • Sample Collection: Transfer the cell-methanol mixture to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the samples to pellet cell debris. The supernatant contains the extracted metabolites.

  • Analytical Measurement: Analyze the mass isotopologue distributions (MIDs) of downstream metabolites using LC-MS/MS.

Experimental Workflow and Data Analysis

The overall workflow for a ¹³C-octanoate metabolic flux analysis experiment involves several key stages, from experimental setup to data interpretation.

Experimental_Workflow Start Start Experimental_Design Experimental Design (Tracer, Duration, System) Start->Experimental_Design Tracer_Experiment ¹³C-Octanoate Labeling (In Vivo / In Vitro) Experimental_Design->Tracer_Experiment Sample_Collection Sample Collection & Metabolite Extraction Tracer_Experiment->Sample_Collection Analytical_Measurement Analytical Measurement (MS or NMR) Sample_Collection->Analytical_Measurement Data_Processing Data Processing (Correction for Natural Abundance) Analytical_Measurement->Data_Processing Flux_Estimation Metabolic Flux Estimation (Software) Data_Processing->Flux_Estimation Interpretation Interpretation of Flux Maps Flux_Estimation->Interpretation End End Interpretation->End Data_Interpretation Input ¹³C-Octanoate Tracer System Biological System (Cells or Animal) Input->System Measurement Measure Mass Isotopologue Distributions (MIDs) of Downstream Metabolites System->Measurement Comparison Compare Measured MIDs to Model-Predicted MIDs Measurement->Comparison Model Metabolic Network Model Model->Comparison Output Estimated Metabolic Fluxes (e.g., FAO rate, TCA cycle activity) Comparison->Output

References

Application Notes and Protocols for Octanoate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoate, an eight-carbon medium-chain fatty acid, is a significant substrate for cellular energy metabolism and a signaling molecule with diverse physiological effects. In rodent models, the administration of this compound is utilized to investigate a range of biological processes, including metabolic regulation, neurological function, and cellular stress responses. These application notes provide a comprehensive guide to the administration of this compound in rodent models for preclinical research. The protocols outlined below are based on established methodologies and published studies, offering a framework for investigating the therapeutic and toxicological potential of this fatty acid.

Data Presentation: Quantitative Administration Parameters

The following tables summarize common dosage and administration parameters for this compound and its derivatives in mice and rats, compiled from various research studies.

Table 1: this compound and Derivative Dosing and Administration in Rats

CompoundStrainDosageAdministration RouteFrequencyDurationKey FindingsReference
Ammonium Perfluorothis compoundNot Specified540 mg/kgOralSingle DoseAcuteOral LD50 determined.[1]
[2,4,6,8-¹³C₄]this compoundSprague Dawley220 mM solution infusionIntravenousContinuous105 minutesThis compound contributes to ~20% of brain oxidative energy production.[2][3][4][5]
Caprylic Acid (this compound)Sprague Dawley2.3 mg/minHepatic Portal Vein InfusionContinuous90 minutesReduced food intake, suggesting a role in satiety signaling.
Short-Chain Fatty Acid MixtureLong-Evans500 mg/kgIntraperitonealDaily7 daysImproved lipid metabolism.
Oleic AcidSprague-Dawley10 mg/kg, 30 mg/kgIntraperitonealSingle DoseAcuteNeuroprotective effects against cerebral ischemia.[6]

Table 2: this compound and Derivative Dosing and Administration in Mice

CompoundStrainDosageAdministration RouteFrequencyDurationKey FindingsReference
Oleic AcidNot Specified10 mg/kg, 30 mg/kgIntraperitonealSingle DoseAcuteNeuroprotective effects against cerebral ischemia.[6]
AMPK Activator (General Protocol)C57BL/6J15, 30, 45 mg/kg (titration)IntraperitonealSingle DoseAcuteTo evaluate in vivo AMPK signaling.[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Sodium this compound in Mice

This protocol details the procedure for the safe and effective oral administration of sodium this compound to mice.

A. Materials:

  • Sodium this compound

  • Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

  • 20-24 gauge, 1.5-inch stainless steel or flexible gavage needles with a rounded tip[8][9]

  • 1 mL syringes

  • Animal scale

B. Preparation of Dosing Solution:

  • Calculate the required amount of sodium this compound based on the desired dose (mg/kg) and the average weight of the mice.

  • Dissolve the sodium this compound in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous. For suspensions, ensure uniform particle distribution before each administration.

  • The maximum volume to be administered should not exceed 10 mL/kg body weight.[10]

C. Administration Procedure:

  • Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head and align the head and body vertically.[8][10]

  • Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this depth on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[8]

    • The mouse will naturally swallow as the needle reaches the back of the throat, which facilitates passage into the esophagus. There should be no resistance.[8] If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Substance Administration: Once the needle is correctly positioned in the stomach (to the pre-measured depth), slowly administer the sodium this compound solution.

  • Withdrawal: Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing or oral bleeding.[10]

Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats

This protocol describes the standard procedure for administering this compound via intraperitoneal injection in rats.

A. Materials:

  • This compound solution (sterile)

  • 23-25 gauge needles[11]

  • Appropriately sized syringes

  • 70% ethanol (B145695) for disinfection

  • Animal scale

B. Dosing Solution Preparation:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).

  • The maximum recommended injection volume for rats is 10 mL/kg.[11]

C. Administration Procedure:

  • Restraint:

    • One-person technique: Gently wrap the rat in a towel to restrain it, exposing the abdomen.

    • Two-person technique (preferred): One person restrains the rat by holding its head and upper body, while the other performs the injection. The rat should be held in a supine position with its head tilted slightly downwards.[11]

  • Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is typically located on the left side, and the urinary bladder.[7][11]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the abdominal cavity.[11]

    • Aspirate slightly to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a different site with a fresh needle and syringe.[12]

    • Slowly inject the this compound solution.

  • Withdrawal and Monitoring:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of adverse reactions, such as distress or abdominal swelling.

Protocol 3: Assessment of Anxiety-Like Behavior - Elevated Plus Maze (EPM)

This protocol is used to assess anxiety-like behavior in rodents following this compound administration.[11][12]

A. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[12]

  • For mice, arms are typically 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms.

  • For rats, arms are typically 50 cm long x 10 cm wide, with 40 cm high walls on the closed arms.[12]

  • The maze should be made of a non-reflective material that is easy to clean.

B. Procedure:

  • Administer this compound or vehicle to the animals as per Protocol 1 or 2 at a predetermined time before the test.

  • Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[11]

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.[8]

  • Record the session using a video camera mounted above the maze.

  • Between each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.[12]

C. Data Analysis:

  • Using video tracking software, quantify the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects.

Protocol 4: Measurement of Oxidative Stress Markers in Liver Tissue

This protocol outlines the measurement of common oxidative stress markers in liver tissue from rodents treated with this compound.

A. Tissue Homogenization:

  • Euthanize the animal and immediately excise the liver.

  • Rinse the liver with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Homogenize a known weight of liver tissue in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant for analysis.

B. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

  • MDA is a marker of lipid peroxidation.

  • The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Incubate the liver homogenate with TBA reagent at 95°C.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantify MDA levels using a standard curve generated with a known concentration of MDA.

C. Protein Carbonyl (PCO) Assay:

  • PCO is a marker of protein oxidation.

  • The assay involves the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • Incubate the liver homogenate with DNPH.

  • Precipitate the proteins with trichloroacetic acid (TCA).

  • Wash the protein pellet to remove excess DNPH.

  • Resuspend the pellet in a guanidine (B92328) hydrochloride solution.

  • Measure the absorbance at 370 nm.

D. Antioxidant Enzyme Activity Assays:

  • Superoxide (B77818) Dismutase (SOD): Measure the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Catalase (CAT): Measure the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.

  • Glutathione (B108866) Peroxidase (GPx): Measure the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) coupled to the recycling of GSSG by glutathione reductase and NADPH.[9]

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_administration This compound Administration cluster_assessment Behavioral & Physiological Assessment cluster_data Data Analysis & Interpretation admin Administration (Oral Gavage or IP Injection) behavior Behavioral Testing (e.g., EPM, Open Field) admin->behavior Post-treatment interval biochem Biochemical Assays (e.g., Oxidative Stress) admin->biochem Tissue Collection molbio Molecular Biology (e.g., Western Blot) admin->molbio Tissue Collection analysis Data Analysis behavior->analysis biochem->analysis molbio->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for rodent studies.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros Induces ampk AMPK Activation This compound->ampk Activates ppar PPARγ Modulation This compound->ppar Modulates cell_damage Cellular Damage ros->cell_damage Leads to lipid_ox Increased Lipid Oxidation ampk->lipid_ox Promotes lipid_syn Decreased Lipid Synthesis ampk->lipid_syn Inhibits inflammation Modulation of Inflammation ppar->inflammation

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for In Vitro Applications of Octanoate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoate (C8), a medium-chain fatty acid, is emerging as a significant modulator of neural cell metabolism and function. Predominantly utilized by astrocytes, this compound serves as an alternative energy substrate to glucose, influencing neuronal activity and survival through intricate metabolic coupling. These application notes provide an overview of the in vitro uses of this compound in neuroscience research, detailing its effects on cellular bioenergetics, neurotransmitter synthesis, and cell viability. The accompanying protocols offer standardized methods for investigating the impact of this compound on primary neuronal and glial cultures.

Key Applications of this compound in Neuroscience Research

  • Astrocyte Metabolism and Energy Substrate: In vitro studies have demonstrated that astrocytes preferentially metabolize this compound. This metabolic pathway can be investigated to understand how astrocytes support neuronal function, particularly under conditions of glucose hypometabolism.

  • Neuron-Astrocyte Metabolic Coupling: this compound metabolism in astrocytes is intricately linked to the synthesis of glutamine, which is then transferred to neurons to replenish neurotransmitter pools, especially GABA.[1] In vitro co-culture models are invaluable for dissecting this metabolic interplay.

  • Modulation of Neurotransmitter Systems: By providing the backbone for glutamine synthesis in astrocytes, this compound indirectly fuels the production of the inhibitory neurotransmitter GABA in neurons.[1] This has significant implications for studies on synaptic transmission and neuronal excitability.

  • Neuroprotection: The ability of this compound to serve as an alternative energy source for astrocytes suggests its potential neuroprotective role in pathological conditions characterized by impaired glucose metabolism.

  • Investigation of Signaling Pathways: this compound can act as a signaling molecule, interacting with receptors such as G-protein-coupled receptor 40 (GPR40) to initiate downstream cellular responses in both neurons and glial cells.

Data Presentation: Quantitative Effects of this compound In Vitro

The following tables summarize quantitative data from in vitro studies on the effects of this compound on neural cells.

Cell Type This compound Concentration Incubation Time Parameter Measured Observed Effect Reference
Primary Rat Astrocytes10 mM30 minutesATP Content>50% reduction
Primary Rat Astrocytes3.0 mM30 minutesCellular Volume RegulationInhibition
Mouse Cerebral Cortical Slices200 µMNot specifiedGABA SynthesisPromotion via astrocyte glutamine synthesis[1]
Mouse Hippocampal Astrocytes300 µM (Copper (II) this compound)24 hoursCell Viability (LC25)25% lethal concentration
Mouse Hippocampal Astrocytes350 µM (Copper (II) this compound)24 hoursCell Viability (LC50)50% lethal concentration
Cell Type This compound Concentration Incubation Time Parameter Measured Observed Effect Reference
Cultured AstrocytesNot specifiedNot specifiedMitochondrial RespirationStimulation of basal and uncoupled respiration
Rat Brain SlicesNot specifiedNot specified[1-14C]this compound UptakeSignificantly decreased by glial metabolism inhibitor
Astrocytoma CellsNot specifiedUp to 60 minutes[1-14C]this compound UptakeTime-dependent increase

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neural Cells

Octanoate_Signaling This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates p38 p38 MAPK GPR40->p38 Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces BDNF ↑ BDNF Expression p38->BDNF Leads to

Caption: this compound signaling through GPR40.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture Primary Neuron/Astrocyte Culture Treatment Cell Treatment with this compound Culture->Treatment Preparation This compound Solution Preparation (conjugated to fatty acid-free BSA) Preparation->Treatment Viability Neuronal Viability Assay (e.g., MTT, LDH) Treatment->Viability Mito Mitochondrial Respiration Assay (e.g., Seahorse) Treatment->Mito Neurotransmitter Neurotransmitter Analysis (e.g., HPLC) Treatment->Neurotransmitter ROS Oxidative Stress Assay (e.g., DCFDA) Treatment->ROS Data Data Collection and Analysis Viability->Data Mito->Data Neurotransmitter->Data ROS->Data Interpretation Interpretation of Results Data->Interpretation

Caption: Workflow for in vitro this compound studies.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture

Objective: To prepare a stock solution of sodium this compound conjugated to fatty acid-free bovine serum albumin (BSA) for administration to in vitro cell cultures.

Materials:

  • Sodium this compound (powder)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile cell culture grade water

  • Sterile 0.22 µm filter

  • 50 mL sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a 100 mM Sodium this compound Stock Solution:

    • Dissolve the appropriate amount of sodium this compound powder in sterile cell culture grade water to make a 100 mM stock solution.

    • Sterile filter the solution using a 0.22 µm filter into a sterile conical tube.

    • Store at -20°C in aliquots.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).

    • Gently rock the solution to dissolve the BSA completely, avoiding foaming.

    • Sterile filter the solution using a 0.22 µm filter into a sterile conical tube.

    • Store at 4°C.

  • Conjugate this compound to BSA:

    • Warm the 10% BSA solution and the 100 mM sodium this compound stock solution to 37°C.

    • In a sterile conical tube, mix the 100 mM sodium this compound solution with the 10% BSA solution at a molar ratio of 4:1 (this compound:BSA). For example, to make a 4 mM this compound solution with 1 mM BSA, mix 400 µL of 100 mM this compound with 10 mL of 10% BSA solution (assuming a molecular weight of BSA of ~66.5 kDa, 10% BSA is approximately 1.5 mM).

    • Incubate the mixture in a 37°C water bath for 1 hour with gentle agitation to allow for conjugation.

    • The final concentration of the this compound-BSA conjugate stock solution should be calculated based on the final volume.

    • This stock solution can be further diluted in cell culture medium to achieve the desired final working concentrations.

Protocol 2: Primary Astrocyte Culture and this compound Treatment

Objective: To culture primary astrocytes and treat them with this compound to assess its effects on cellular functions.

Materials:

  • Postnatal day 1-3 rat or mouse pups

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Poly-D-lysine or Poly-L-lysine coated culture flasks and plates

  • This compound-BSA stock solution (from Protocol 1)

Procedure:

  • Isolation and Culture of Primary Astrocytes:

    • Isolate cortices from P1-P3 pups and mechanically dissociate the tissue.

    • Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.

    • Plate the cells onto poly-D-lysine or poly-L-lysine coated T-75 flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker to remove microglia and oligodendrocytes.

    • Trypsinize the remaining astrocyte monolayer and re-plate for experiments.

  • This compound Treatment:

    • Plate astrocytes in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).

    • Allow cells to adhere and grow to the desired confluency (typically 80-90%).

    • Prepare fresh culture medium containing the desired final concentrations of this compound-BSA conjugate. Include a vehicle control (medium with BSA only).

    • Remove the old medium from the cells and replace it with the treatment medium.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) in cultured astrocytes.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, glutamine, and sodium pyruvate

  • This compound-BSA stock solution

  • Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Cell Plating:

    • Seed primary astrocytes in a Seahorse XF cell culture microplate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, glutamine, and pyruvate. Add the desired concentrations of this compound-BSA or vehicle control.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Analyzer Run:

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Load the cell plate into the analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure baseline OCR and then sequentially inject the mitochondrial inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Compare the mitochondrial respiration parameters between control and this compound-treated cells.

Protocol 4: Quantification of GABA and Glutamate (B1630785) in Co-culture Media by HPLC

Objective: To measure the levels of GABA and glutamate released into the medium of neuron-astrocyte co-cultures treated with this compound.

Materials:

  • Neuron-astrocyte co-cultures

  • This compound-BSA stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or electrochemical detector

  • Reversed-phase C18 column

  • O-phthalaldehyde (OPA) derivatizing agent

  • GABA and Glutamate standards

  • Perchloric acid or other protein precipitation agent

  • 0.22 µm syringe filters

Procedure:

  • Co-culture and Treatment:

    • Establish primary neuron-astrocyte co-cultures.

    • Treat the co-cultures with various concentrations of this compound-BSA or vehicle control for the desired duration.

  • Sample Collection and Preparation:

    • Collect the culture medium from each well.

    • To precipitate proteins, add an equal volume of ice-cold perchloric acid to the medium, vortex, and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Derivatization:

    • Derivatize the samples and standards with OPA reagent according to the manufacturer's protocol to form fluorescent derivatives.

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the HPLC system.

    • Separate GABA and glutamate using a C18 column with an appropriate mobile phase gradient.

    • Detect the fluorescent derivatives using a fluorescence detector.

  • Data Analysis:

    • Generate a standard curve using the peak areas of the GABA and glutamate standards.

    • Quantify the concentration of GABA and glutamate in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the total protein content of the cells in each well.

References

Application Notes and Protocols for Octanoate-Induced Metabolic Changes In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoate, an eight-carbon medium-chain fatty acid, serves as a significant modulator of cellular metabolism. Its ability to readily cross cellular and mitochondrial membranes positions it as a key substrate for β-oxidation and a potent effector of metabolic reprogramming. These application notes provide a comprehensive guide for the in vitro use of this compound to induce and study metabolic shifts in various cell types. The protocols detailed below are designed to facilitate research into the effects of this compound on cellular bioenergetics, signaling pathways, and overall metabolic phenotype.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize key quantitative data from in vitro studies investigating the metabolic effects of this compound.

Cell TypeThis compound ConcentrationTreatment DurationObserved Metabolic ChangeReference
Rat Adipocytes< 0.5 mMNot SpecifiedStimulated conversion of glucose to CO2, triglycerides, and fatty acids.[1]
Rat Adipocytes> 1.0 mMNot SpecifiedDepressed fatty acid synthesis from glucose.[1]
Rat Hepatocytes1.0 mMNot SpecifiedStimulated fatty acid synthesis.[2]
Rat Hepatocytes> 1.0 mMNot SpecifiedInhibition of fatty acid synthesis.[2]
Rabbit Kidney TubulesNot SpecifiedNot SpecifiedInhibited glucose production by 30-50% and stimulated oxygen uptake by ~50%.[3]
HepG2 Cells0.25 mM24 hoursDid not alter cell viability.[4]
Mesenchymal Stromal Cells0.5 - 0.6 mM3 days50% inhibition of cell growth.[5]
U87MG Glioblastoma CellsNot Specified24 hoursIncreased ketone body production.[6][7]
Mouse Embryos100 µMNot SpecifiedRescued blastocyst development in energy-depleted media.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture

Due to its hydrophobic nature, this compound must be complexed with a carrier protein, such as bovine serum albumin (BSA), for effective delivery to cells in aqueous culture media.[6]

Materials:

  • Sodium this compound or Octanoic Acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

  • Sterile filters (0.22 µm)

  • Absolute ethanol (B145695) (if starting with octanoic acid)

Procedure:

  • Prepare a 100 mM Sodium this compound Stock Solution:

    • Dissolve the appropriate amount of sodium this compound in sterile PBS to achieve a final concentration of 100 mM.

    • Sterile-filter the solution using a 0.22 µm filter.

    • Store at -20°C.

  • Prepare a 10% (w/v) BSA Solution:

    • Dissolve 10 g of fatty acid-free BSA in 100 mL of sterile PBS.

    • Mix gently by inversion to avoid foaming.

    • Sterile-filter the solution.

  • Complex this compound with BSA:

    • In a sterile conical tube, add the desired volume of the 100 mM this compound stock solution.

    • Add the 10% BSA solution to achieve a final molar ratio of 3:1 to 6:1 (this compound:BSA). A 4:1 ratio is a common starting point.

    • Incubate the mixture in a 37°C water bath for 30-60 minutes with intermittent mixing to allow for complexation.

  • Supplement Cell Culture Media:

    • Thaw the prepared this compound-BSA complex at 37°C.

    • Dilute the complex directly into the complete cell culture medium to the desired final working concentration (e.g., 100 µM, 500 µM, 1 mM).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of this compound treatment.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of the this compound-BSA complex for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (BSA in PBS).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2][9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Glucose Uptake Assay

This protocol measures the effect of this compound on cellular glucose uptake using a fluorescent glucose analog, 2-NBDG.

Materials:

  • Cells seeded in a 96-well black, clear-bottom plate

  • This compound-BSA complex

  • Glucose-free culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Cell-Based Assay Buffer (e.g., Krebs-Ringer buffer)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the this compound-BSA complex as described in the cell viability assay protocol.

  • Glucose Starvation: Before the assay, wash the cells with glucose-free medium and incubate them in glucose-free medium for 1-2 hours.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL in glucose-free medium and incubate for 10-60 minutes.[3]

  • Washing: At the end of the incubation, aspirate the supernatant and wash the cells twice with ice-cold Cell-Based Assay Buffer.[3]

  • Fluorescence Measurement: Add 100 µL of Cell-Based Assay Buffer to each well and measure the fluorescence using a plate reader with filters for fluorescein (B123965) (Excitation/Emission = 485/535 nm).[3]

Protocol 4: Lactate (B86563) Production Assay

This protocol measures the amount of lactate released into the cell culture medium, an indicator of glycolytic activity.

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • Lactate assay kit (colorimetric or fluorometric)

Procedure:

  • Sample Collection: At the end of the this compound treatment period, collect the cell culture medium from each well.

  • Assay: Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the supernatant with a reaction buffer containing lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate, leading to a change in color or fluorescence.[10]

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

  • Normalization: Normalize the lactate concentration to the cell number or total protein content in the corresponding well.

Protocol 5: Oxygen Consumption Rate (OCR) Assay

This protocol measures mitochondrial respiration using an extracellular flux analyzer.

Materials:

  • Cells seeded in a Seahorse XF cell culture microplate

  • This compound-BSA complex

  • Seahorse XF assay medium

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a Seahorse XF plate and treat with the this compound-BSA complex.

  • Assay Preparation: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[11]

  • Instrument Calibration: Calibrate the Seahorse XF analyzer.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[11][12]

  • Data Analysis: Analyze the OCR data using the Seahorse XF software.

Protocol 6: Western Blot Analysis of Metabolic Signaling Pathways

This protocol is for analyzing changes in the expression and phosphorylation of key proteins in metabolic signaling pathways, such as the AMPK and Akt/mTOR pathways.

Materials:

  • Lysates from this compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[1][13]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][14]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imaging system.[1]

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Metabolic Pathways and Workflows

Octanoate_Metabolism This compound This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase This compound->Acyl_CoA_Synthetase Activation Octanoyl_CoA Octanoyl-CoA Acyl_CoA_Synthetase->Octanoyl_CoA Beta_Oxidation Mitochondrial β-Oxidation Octanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies in liver ATP ATP TCA_Cycle->ATP

Figure 1: Overview of this compound Catabolism.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound-BSA Complex start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability metabolic_assays Metabolic Assays treatment->metabolic_assays western Western Blot Analysis treatment->western end End: Data Analysis viability->end glucose Glucose Uptake metabolic_assays->glucose lactate Lactate Production metabolic_assays->lactate ocr Oxygen Consumption metabolic_assays->ocr glucose->end lactate->end ocr->end western->end

Figure 2: General Experimental Workflow.

AMPK_Signaling This compound This compound Beta_Oxidation ↑ β-Oxidation This compound->Beta_Oxidation AMP_ATP_ratio ↑ AMP:ATP Ratio Beta_Oxidation->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Catabolic ↑ Catabolic Processes (e.g., Autophagy, Glycolysis) AMPK->Catabolic Promotes Anabolic ↓ Anabolic Processes (e.g., Protein & Lipid Synthesis) mTORC1->Anabolic Inhibits

Figure 3: this compound and AMPK Signaling.

References

Measuring Octanoate Uptake in Cultured Astrocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for measuring the uptake and subsequent metabolic fate of octanoate in cultured astrocytes. The following sections offer step-by-step methodologies for radiolabeled and fluorescent uptake assays, as well as analysis of metabolic responses using Seahorse technology.

Introduction

Astrocytes play a crucial role in brain energy metabolism and are known to utilize fatty acids as an energy source. This compound, a medium-chain fatty acid, can cross the blood-brain barrier and is readily metabolized by astrocytes.[1][2] Understanding the mechanisms and kinetics of this compound uptake is vital for research into neurological disorders, metabolic coupling between astrocytes and neurons, and the development of therapeutic strategies targeting brain metabolism.[2][3] This document outlines established methods to quantify this compound uptake and its metabolic effects in vitro.

Data Presentation

The following tables summarize quantitative data on this compound uptake and metabolism in astrocytes, compiled from various studies.

Table 1: Kinetics of Radiolabeled this compound Uptake in Astrocytes

Cell TypeTracerK_mV_maxExperimental ConditionsReference
Cultured Mouse Astrocytes[U-¹³C]C850 µM58.8 nmol/min/mg proteinMeasurement of glutamate (B1630785) uptake as a proxy for related metabolic activity.[4]
Astrocytoma Cells[1-¹⁴C]this compoundNot specifiedTime-dependent increase up to 60 minpH dependence observed (increased uptake at lower pH).[5]

Table 2: Effects of this compound on Astrocyte Metabolism

Cell TypeTreatmentMetabolic EffectQuantitative ChangeReference
Human iPSC-derived Astrocytes300 µM Octanoic AcidIncreased Ketogenesis2.17-fold increase[6][7]
Human iPSC-derived Astrocytes300 µM Decanoic AcidIncreased Lactate (B86563) Formation49.6% increase[6][7]
Cultured AstrocytesOctanoic Acid (C8)Increased ATP-linked RespirationNot specified[8]
Cultured AstrocytesDecanoic Acid (C10)Increased Mitochondrial Proton LeakNot specified[8]

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol describes the measurement of this compound uptake using radiolabeled [1-¹⁴C]this compound.

Materials:

  • Primary astrocyte cultures or astrocytoma cell lines

  • [1-¹⁴C]this compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.1 M NaOH

Procedure:

  • Cell Culture: Plate astrocytes in 24-well plates and culture until they reach confluence.[9]

  • Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., HBSS) and warm to 37°C.

  • Initiation of Uptake:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with warm uptake buffer.

    • Add the uptake buffer containing [1-¹⁴C]this compound (final concentration typically in the µM range) to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.[5]

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive uptake buffer.

    • Wash the cells three times with ice-cold PBS to remove extracellular tracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as nmol or pmol of this compound per mg of protein.

Protocol 2: Fluorescent Fatty Acid Analog Uptake Assay

This protocol utilizes a fluorescently labeled fatty acid analog to measure uptake in real-time.

Materials:

  • Primary astrocyte cultures

  • Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)

  • Fatty Acid Uptake Assay Kit (e.g., from Dojindo or Sigma-Aldrich)[10][11]

  • Serum-free culture medium

  • Quenching solution (if provided in the kit)

  • Fluorescence plate reader or fluorescence microscope

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed astrocytes in a black, clear-bottom 96-well plate at a density of 50,000 to 80,000 cells per well and allow them to adhere.[11]

  • Serum Starvation: Before the assay, replace the growth medium with serum-free medium and incubate for 15-60 minutes at 37°C.[10][11]

  • Preparation of Working Solution: Prepare the fluorescent fatty acid analog working solution in serum-free medium according to the manufacturer's instructions.

  • Uptake Measurement:

    • Remove the serum-free medium from the wells.

    • Add the fluorescent fatty acid working solution to each well.

    • Immediately begin measuring the fluorescence intensity using a plate reader (e.g., λex = 485 nm / λem = 515 nm) at regular intervals (e.g., every 20 seconds for 30-60 minutes).[11]

    • Alternatively, for endpoint assays, incubate for a defined period (e.g., 15 minutes) at 37°C.[10]

  • Termination and Washing (for endpoint assays):

    • Remove the probe-containing medium.

    • Wash the cells with the provided washing buffer or PBS.[10]

    • If using a quenching buffer, add it to the wells to eliminate extracellular fluorescence before reading.[12]

  • Data Analysis: Plot the fluorescence intensity over time or compare the endpoint fluorescence values between different experimental conditions. Normalize the data to cell number if necessary.

Protocol 3: Seahorse XF Assay for Metabolic Analysis

This protocol measures the oxygen consumption rate (OCR) to assess the metabolic response of astrocytes to this compound.

Materials:

  • Primary astrocyte cultures

  • Seahorse XF96 or similar analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with L-glutamine and sodium pyruvate

  • This compound solution

  • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed astrocytes into a Seahorse XF Cell Culture Microplate at an optimal density (e.g., ~20,000 cells per well) and allow them to attach overnight.[13]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[13][14]

  • Assay Medium Exchange:

    • On the day of the assay, remove the culture medium from the cell plate.

    • Wash the cells once with pre-warmed Seahorse assay medium.

    • Add the final volume of pre-warmed Seahorse assay medium to each well.[13]

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes before the assay.[13]

  • Prepare Injection Ports: Load the injection ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test and the this compound solution.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse analyzer.

    • Replace the calibrant plate with the cell plate.

    • Start the assay protocol. The instrument will measure baseline OCR, then inject this compound and measure the response, followed by the sequential injections of oligomycin, FCCP, and rotenone/antimycin A.[14]

  • Data Analysis: Use the Seahorse Wave software to analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, and maximal respiration in the presence and absence of this compound.[15]

Visualization of Pathways and Workflows

This compound Metabolism in Astrocytes

The following diagram illustrates the primary metabolic pathways of this compound in astrocytes, leading to the production of ketone bodies and entry into the TCA cycle.

Octanoate_Metabolism cluster_Extracellular Extracellular Space cluster_Astrocyte Astrocyte Cytoplasm cluster_Mitochondrion Mitochondrion Octanoate_ext This compound Octanoate_cyt This compound Octanoate_ext->Octanoate_cyt Transport (Passive Diffusion/MCTs) AcylCoA Octanoyl-CoA Octanoate_cyt->AcylCoA BetaOxidation β-Oxidation AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis BetaOxidation->AcetylCoA ATP ATP TCA->ATP KetoneBodies Ketone Bodies (β-hydroxybutyrate, acetoacetate) Ketogenesis->KetoneBodies

Caption: Metabolic fate of this compound in astrocytes.

Experimental Workflow for Radiolabeled this compound Uptake

This diagram outlines the key steps in the radiolabeled this compound uptake assay.

Radiolabeled_Uptake_Workflow start Start culture Culture Astrocytes to Confluence start->culture prepare Prepare [14C]this compound Uptake Buffer culture->prepare incubate Incubate Cells with [14C]this compound prepare->incubate terminate Terminate Uptake and Wash with Ice-Cold PBS incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count protein Protein Quantification lyse->protein analyze Data Analysis count->analyze protein->analyze end End analyze->end

Caption: Workflow for radiolabeled this compound uptake assay.

Logical Relationship of this compound Transport and Metabolism

This diagram shows the logical flow from this compound transport into the astrocyte to its downstream metabolic effects.

Logical_Flow Uptake This compound Uptake Metabolism Intracellular Metabolism Uptake->Metabolism is a prerequisite for Energy Energy Production (ATP) Metabolism->Energy leads to Signaling Metabolic Signaling Metabolism->Signaling initiates Ketone_Export Ketone Body Export Metabolism->Ketone_Export results in

Caption: Logical flow of this compound action in astrocytes.

References

Application Note: Quantification of Octanoate via Gas Chromatography Following Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid, a medium-chain fatty acid, is a compound of significant interest in various fields, including pharmaceutical development and metabolic research. Accurate quantification of octanoate in biological and chemical samples is crucial for understanding its physiological roles and for quality control in various applications. Gas chromatography (GC) is a powerful analytical technique for the analysis of volatile compounds. However, the direct analysis of free fatty acids like this compound by GC can be challenging due to their low volatility and polar nature, which can lead to poor peak shape and inaccurate quantification.[1][2]

To overcome these challenges, a derivatization step is employed to convert the non-volatile octanoic acid into a more volatile ester derivative, typically a methyl or isobutyl ester.[3][4] This application note provides a detailed protocol for the esterification of this compound to prepare it for GC analysis, ensuring accurate and reproducible results. The most common method for this derivatization is acid-catalyzed esterification.[3][5][6][7]

Principle of the Method

Acid-catalyzed esterification involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (e.g., methanol (B129727) or isobutanol) in the presence of an acid catalyst to form an ester and water.[5] The use of a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, ensuring a high conversion rate.[5] The resulting this compound ester is more volatile and less polar than the parent acid, making it ideal for GC analysis.

Experimental Protocols

This section details two common and effective methods for the esterification of this compound: acid-catalyzed methylation and isobutanol derivatization.

Method 1: Acid-Catalyzed Methylation using Methanolic HCl

This is a widely used method for preparing fatty acid methyl esters (FAMEs) for GC analysis.[5][6]

Materials:

  • Sample containing octanoic acid

  • Methanolic Hydrogen Chloride (5% w/v): Prepared by bubbling dry HCl gas into anhydrous methanol or by carefully adding acetyl chloride to cooled, anhydrous methanol.[5] Alternatively, a solution of 8% HCl in methanol/water (85:15, v/v) can be prepared from concentrated HCl.[6]

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass reaction tubes

  • Heating block or water bath

  • Vortex mixer

  • GC vials and inserts

Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a screw-capped glass reaction tube. If the sample is in an aqueous solution, it should be evaporated to dryness first.

  • Reagent Addition: Add a significant excess of 5% methanolic HCl to the sample. A typical ratio is at least a 100-fold excess of the reagent.[5] For example, for 1-25 mg of sample, add 2 mL of the reagent.

  • Reaction: Tightly cap the tube and vortex to mix the contents thoroughly. Place the tube in a heating block or water bath set to 50°C and incubate overnight, or for about 2 hours while refluxing.[5] For free fatty acids, a shorter time of 30 minutes at 50°C may be sufficient.[5] Alternatively, heating at 100°C for 1-1.5 hours can be used.[6]

  • Extraction: After the reaction mixture has cooled to room temperature, add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl this compound into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the methyl this compound.

  • Drying and Transfer: Carefully transfer the upper organic layer to a clean GC vial. Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[3]

  • Analysis: The sample is now ready for injection into the GC system.

Method 2: Isobutanol Derivatization

This method is particularly useful for analyzing this compound in plasma samples and has been shown to be more sensitive and less prone to contamination than methyl esterification.[8]

Materials:

  • Plasma sample, calibration standards, or control samples

  • Acetyl chloride in isobutanol (3 mol/L): Freshly prepared by slowly adding acetyl chloride to cooled isobutanol (e.g., 0.213/1 v/v).[8] Caution: This reaction is highly exothermic.

  • Chloroform (B151607) (SupraSolv grade)

  • GC vials

  • Heating block

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample and Reagent Addition: In a GC vial, mix 100 µL of the plasma sample, control, or calibration standard with 200 µL of the freshly prepared acetyl chloride in isobutanol reagent.[8]

  • Reaction: Tightly cap the vial and incubate at 90°C for 60 minutes.[8]

  • Extraction: After the vial has cooled to room temperature, add 250 µL of chloroform.[8]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge for 5 minutes at 1500 x g to separate the layers.[8]

  • Transfer: Carefully transfer a portion of the lower chloroform phase into a GC vial insert.[8]

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following table summarizes the key quantitative parameters for the described esterification protocols.

ParameterMethod 1: Acid-Catalyzed MethylationMethod 2: Isobutanol Derivatization
Sample Type Purified samples, extractsPlasma, biological fluids
Reagents 5% Methanolic HCl, Hexane3 mol/L Acetyl Chloride in Isobutanol, Chloroform
Reaction Temperature 50°C (overnight) or 100°C (1-1.5h)90°C
Reaction Time 2-16 hours (50°C) or 1-1.5 hours (100°C)60 minutes
Extraction Solvent HexaneChloroform
Final Product Methyl this compoundIsobutyl this compound
Key Advantages Widely applicable, well-establishedHigh sensitivity, reduced contamination risk for plasma

Gas Chromatography (GC) Analysis

The derivatized this compound sample is analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification.

Typical GC Parameters:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent with FID or MS detector[3]
Column Polar stationary phase (e.g., DB-WAX, Omegawax) or mid-polar (e.g., cyanopropyl silicone)[3]. A VF17ms column (30 m, 0.25 mm ID, 0.25 µm film thickness) has also been used.[8]
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)[8]
Oven Temperature Program Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C.[3] (This program should be optimized for the specific application).
Detector Temperature FID: 280°C[3]
FID Gas Flows Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/min[3]
MS Parameters Transfer line: 250°C, Ion source: 230°C, Quadrupole: 150°C. Scan range: m/z 50-500.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction of the esterification process.

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Reagents Add Esterification Reagents (e.g., Methanolic HCl) Sample->Reagents Heat Heat and Incubate (e.g., 50°C or 90°C) Reagents->Heat Cooling Cool to Room Temperature Heat->Cooling Extraction Liquid-Liquid Extraction (e.g., with Hexane) Drying Dry Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying Cooling->Extraction GC_Analysis GC Analysis Drying->GC_Analysis

Caption: Experimental workflow for the esterification of this compound for GC analysis.

Esterification_Reaction Acid-Catalyzed Esterification of Octanoic Acid This compound Octanoic Acid CH₃(CH₂)₆COOH Catalyst H⁺ Catalyst This compound->Catalyst Alcohol Alcohol R-OH (e.g., Methanol) Alcohol->Catalyst Ester This compound Ester CH₃(CH₂)₆COOR Catalyst->Ester Water Water H₂O Catalyst->Water

Caption: Chemical reaction for the acid-catalyzed esterification of this compound.

Conclusion

The conversion of octanoic acid to its corresponding ester derivative is an essential step for accurate and reliable quantification by gas chromatography. The acid-catalyzed methylation and isobutanol derivatization methods presented here are robust and widely applicable. The choice of method may depend on the sample matrix and the required sensitivity. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve high-quality data for their studies involving this compound.

References

Application Notes and Protocols for the Use of Sodium Octanoate as a Stabilizer for Albumin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Serum Albumin (HSA) and other albumin solutions are critical components in numerous biopharmaceutical formulations and clinical applications. A key challenge in their use is maintaining stability, particularly during heat treatment processes like pasteurization, which is essential for viral inactivation. Sodium octanoate, the sodium salt of octanoic acid, is a widely used and effective stabilizer that protects albumin from thermal denaturation and aggregation. These application notes provide a comprehensive overview of the use of sodium this compound as an albumin stabilizer, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key analytical techniques to assess albumin stability.

Mechanism of Action

Sodium this compound stabilizes albumin primarily through direct binding to specific sites on the protein. The this compound molecule, a medium-chain fatty acid, possesses a hydrophobic tail and a hydrophilic head. This amphipathic nature allows it to interact favorably with corresponding regions on the albumin molecule.

Crystallographic studies have shown that sodium this compound binds to hydrophobic cavities within the albumin structure, with a notable affinity for "drug site 2" located in subdomain IIIA. By occupying these pockets, sodium this compound is thought to induce a conformational change that increases the overall thermal stability of the protein. This stabilization is crucial during processes like pasteurization (heating at 60°C for 10 hours) where unstabilized albumin would readily denature and aggregate.

In many commercial formulations, sodium this compound is used in conjunction with N-acetyl-L-tryptophan (N-AcTrp), which functions as an antioxidant, protecting the albumin from oxidative stress. While sodium this compound provides the primary thermal stabilization, N-AcTrp safeguards the protein's structural integrity from reactive oxygen species.

Below is a diagram illustrating the stabilizing effect of sodium this compound on albumin.

cluster_0 Unstabilized Albumin cluster_1 Stabilized Albumin Unstabilized Albumin Albumin Heat Stress Heat Stress Unstabilized Albumin->Heat Stress Heat (e.g., Pasteurization) Stabilized Albumin Albumin-Octanoate Complex Sodium this compound Sodium This compound Heat Stress_stable Heat Stress Stabilized Albumin->Heat Stress_stable Resists Sodium this compound->Unstabilized Albumin Binds to hydrophobic sites Denatured/Aggregated Albumin Denaturation & Aggregation Heat Stress->Denatured/Aggregated Albumin Leads to Stable Albumin Stable Monomeric Albumin Heat Stress_stable->Stable Albumin Maintains Structure

Caption: Mechanism of albumin stabilization by sodium this compound.

Quantitative Data on Stabilization

The effectiveness of sodium this compound in preventing albumin aggregation during heat stress is well-documented. The following tables summarize key quantitative findings from studies on the subject.

Table 1: Effect of Sodium this compound on Albumin Polymer Formation During Pasteurization (60°C for 10 hours)

Albumin ConcentrationStabilizerMonomer (%)Dimer (%)Polymer (%)
5%None--Visible clot formed
5%0.04 M Sodium this compound96.23.10.7
20%None--Coagulation
20%0.04 M Sodium this compound95.83.40.8

Data adapted from a study on heat-treated human albumin stabilization.

Table 2: Impact of Sodium this compound on the Thermal Denaturation of Human Serum Albumin (as measured by DSC)

StabilizerDenaturation Temperature (Tm) (°C)Change in Enthalpy (ΔH) (kcal/mol)
None~65Baseline
Sodium this compound (saturating concentration)IncreasedIncreased

Qualitative representation based on findings that sodium this compound increases denaturation temperature and calorimetric enthalpy.

Experimental Protocols

To assess the stability of albumin solutions containing sodium this compound, several biophysical techniques are employed. Below are detailed protocols for three key methods.

Experimental Workflow

The general workflow for evaluating the stabilizing effect of sodium this compound on an albumin solution involves sample preparation, application of thermal stress, and subsequent analysis using various techniques to quantify aggregation and conformational changes.

cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Stress cluster_analysis 3. Stability Analysis prep1 Prepare albumin solution (e.g., 5% or 20% in buffer) prep2 Add Sodium this compound to desired concentration prep1->prep2 prep3 Prepare control sample (albumin without this compound) prep2->prep3 stress Incubate samples at elevated temperature (e.g., 60°C for 10 hours for pasteurization simulation) prep3->stress analysis_sec Size Exclusion Chromatography (SEC-HPLC) (Quantify monomers, dimers, and polymers) stress->analysis_sec analysis_dsc Differential Scanning Calorimetry (DSC) (Determine denaturation temperature and enthalpy) stress->analysis_dsc analysis_cd Circular Dichroism (CD) Spectroscopy (Assess secondary structure changes) stress->analysis_cd

Caption: General workflow for stability testing of albumin with sodium this compound.

Protocol 1: Quantification of Albumin Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify albumin monomers, dimers, and higher-order aggregates in solution.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl or similar)

  • Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0 (filtered and degassed)

  • Albumin samples (with and without sodium this compound, pre- and post-thermal stress)

  • Syringe filters (0.22 µm)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved at the detection wavelength (typically 280 nm).

  • Sample Preparation:

    • If necessary, dilute the albumin samples with the mobile phase to a concentration within the linear range of the detector (e.g., 1-5 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column.

    • Run the chromatography for a sufficient time to allow for the elution of all species (monomers, dimers, and larger aggregates). Typically, aggregates will elute first, followed by dimers, and then the monomer peak.

  • Data Analysis:

    • Integrate the area under each peak in the chromatogram.

    • Calculate the percentage of monomer, dimer, and polymer by dividing the area of each respective peak by the total area of all peaks and multiplying by 100.

    • Compare the aggregate content in samples with and without sodium this compound to quantify its stabilizing effect.

Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal denaturation temperature (Tm) and the enthalpy of unfolding (ΔH) of albumin in the presence and absence of sodium this compound.

Materials:

  • Differential Scanning Calorimeter (DSC) instrument

  • Albumin samples (with and without sodium this compound) at a known concentration (e.g., 2-5 mg/mL)

  • Reference buffer (the same buffer used for the albumin samples)

Procedure:

  • Instrument and Sample Preparation:

    • Ensure the DSC instrument is calibrated and equilibrated at the starting temperature.

    • Carefully load the albumin sample into the sample cell and the corresponding buffer into the reference cell, ensuring no air bubbles are present.

  • DSC Scan:

    • Set the experimental parameters:

      • Temperature range: e.g., 20°C to 90°C (to cover the entire unfolding transition of albumin).

      • Scan rate: e.g., 1°C/min.

    • Perform a buffer-buffer baseline scan first to ensure a flat baseline.

    • Run the thermal scan for the albumin samples.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermograms.

    • The resulting thermogram will show an endothermic peak corresponding to the denaturation of albumin.

    • Determine the Tm, which is the temperature at the apex of the peak.

    • Calculate the calorimetric enthalpy (ΔH) by integrating the area under the peak.

    • An increase in Tm and ΔH in the presence of sodium this compound indicates enhanced thermal stability.

Protocol 3: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of albumin and detect any conformational changes induced by sodium this compound and/or thermal stress.

Materials:

  • Circular Dichroism (CD) spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Albumin samples (with and without sodium this compound) at a low concentration (e.g., 0.1-0.2 mg/mL)

  • Reference buffer (a buffer with low absorbance in the far-UV region, e.g., 10 mM sodium phosphate)

Procedure:

  • Instrument and Sample Preparation:

    • Purge the CD instrument with nitrogen gas.

    • Prepare albumin samples in a CD-compatible buffer. The buffer should not contain components that have high absorbance in the far-UV region.

    • Determine the precise protein concentration of the samples.

  • CD Measurement:

    • Record a baseline spectrum of the buffer in the cuvette.

    • Record the CD spectrum of each albumin sample in the far-UV region (e.g., 190-250 nm).

    • Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an accumulation of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • The resulting spectra will show characteristic features of protein secondary structures. For albumin, which is predominantly α-helical, expect negative bands around 208 and 222 nm.

    • Compare the spectra of albumin with and without sodium this compound. Significant changes in the shape and intensity of the spectra would indicate alterations in the secondary structure. The preservation of the α-helical signature in the presence of the stabilizer, especially after heat stress, demonstrates its protective effect.

Conclusion

Sodium this compound is a highly effective and widely utilized stabilizer for albumin solutions, particularly in preventing thermal aggregation during manufacturing processes such as pasteurization. Its mechanism of action involves direct binding to the albumin molecule, leading to enhanced conformational stability. The quantitative data clearly demonstrate its ability to reduce polymer formation and increase the thermal denaturation temperature of albumin. The provided experimental protocols for SEC-HPLC, DSC, and CD spectroscopy offer robust methods for researchers and drug development professionals to assess and quantify the stabilizing effects of sodium this compound in their specific albumin formulations. By employing these techniques, the stability and quality of albumin-containing products can be effectively monitored and ensured.

Application Notes: The Experimental Use of Trioctanoin in Dietary Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trioctanoin, a medium-chain triglyceride (MCT), is composed of a glycerol (B35011) backbone esterified with three eight-carbon (C8) fatty acids, also known as octanoic acid or caprylic acid. In the realm of dietary and metabolic research, trioctanoin serves as a significant tool, often employed as a readily available energy source and as a control or comparator in studies investigating other fatty acids, such as the odd-chain triglyceride, triheptanoin.[1][2] Its unique metabolic properties, which differ from long-chain triglycerides (LCTs), make it a subject of interest in ketogenic diets, fatty acid oxidation disorders, and studies on energy metabolism.[3][4]

Mechanism of Action

Upon oral ingestion, trioctanoin is hydrolyzed in the gastrointestinal tract by lipases into its constituent glycerol and three molecules of octanoate.[5] Unlike long-chain fatty acids, this compound can be directly absorbed into the portal circulation and transported to the liver. Within the mitochondria, this compound undergoes β-oxidation, a process that bypasses the need for the carnitine shuttle required by long-chain fatty acids.[1][3] This rapid catabolism results in the production of acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle for energy generation or be converted into ketone bodies.[1][6] This metabolic pathway makes trioctanoin a quick source of cellular energy.

Metabolic Pathway of Trioctanoin

Metabolic Fate of Dietary Trioctanoin trioctanoin Trioctanoin (C8) (Oral Ingestion) hydrolysis Hydrolysis (Gut Lipases) trioctanoin->hydrolysis This compound This compound (C8) (Portal Vein Absorption) hydrolysis->this compound 3 molecules beta_oxidation Mitochondrial β-Oxidation This compound->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa 4 molecules per C8 tca TCA Cycle (Energy Production) acetyl_coa->tca ketones Ketone Bodies acetyl_coa->ketones General Workflow for a Trioctanoin Dietary Study acclimatization 1. Acclimatization (1-2 weeks) baseline 2. Baseline Measurements (Body weight, blood biomarkers, cardiac function, etc.) acclimatization->baseline randomization 3. Randomization baseline->randomization control_group Control Diet Group (e.g., Standard Chow or LCT diet) randomization->control_group trioctanoin_group Trioctanoin (C8) Diet Group randomization->trioctanoin_group intervention 4. Dietary Intervention (e.g., 4 months) control_group->intervention trioctanoin_group->intervention outcome 5. Outcome Assessment (Repeat baseline measurements) intervention->outcome analysis 6. Data Analysis & Tissue Collection outcome->analysis

References

Application Notes and Protocols for the Quantification of Octanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoate, an eight-carbon saturated fatty acid, plays a significant role in various physiological and metabolic processes. It is a key energy source, particularly in the liver, and is involved in pathways related to glucose metabolism and hepatic steatosis. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in health and disease, as well as for pharmacokinetic and pharmacodynamic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the determination of short-chain fatty acids (SCFAs) like this compound due to its high selectivity, sensitivity, and speed.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.

Principle of the Method

The quantification of this compound by LC-MS/MS typically involves several key steps: sample preparation to isolate the analyte from the complex biological matrix, chromatographic separation using liquid chromatography, and detection by tandem mass spectrometry. Due to the high polarity and poor retention of underivatized short-chain fatty acids on conventional reversed-phase columns, a derivatization step is often employed to improve their chromatographic and mass spectrometric properties.[3] The derivatized this compound is then separated from other components on an LC column and introduced into the mass spectrometer. In the mass spectrometer, the derivatized this compound is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a characteristic product ion is monitored. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for the quantification of this compound.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for achieving accurate and reproducible results. The goal is to efficiently extract this compound from the biological matrix (e.g., plasma, serum, urine) while removing interfering substances such as proteins and phospholipids.[4][5]

1. Protein Precipitation (PPT):

  • Principle: This is a simple and rapid method for removing proteins from biological samples.[6]

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotope-labeled this compound).

    • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for the derivatization step.

2. Liquid-Liquid Extraction (LLE):

  • Principle: This technique separates analytes based on their differential solubility in two immiscible liquids.[6]

  • Protocol:

    • To 100 µL of plasma or serum, add the internal standard.

    • Add 50 µL of an acid (e.g., 1M HCl) to protonate the this compound.

    • Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the derivatization solution.

3. Solid-Phase Extraction (SPE):

  • Principle: SPE provides a more selective cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while impurities are washed away.[6][7]

  • Protocol:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol (B129727) followed by water.

    • Load the pre-treated sample (e.g., acidified plasma) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound with a stronger solvent mixture (e.g., acetonitrile/ammonia).

    • Evaporate the eluate to dryness and reconstitute for derivatization.

Derivatization

Derivatization is often necessary to enhance the chromatographic retention and ionization efficiency of this compound.[3] A common derivatization agent for short-chain fatty acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).[8]

  • Protocol using 3-NPH:

    • To the dried extract or the supernatant from PPT, add 50 µL of a solution containing 10 mg/mL 3-NPH hydrochloride in 50% acetonitrile.

    • Add 50 µL of a solution containing 12 mg/mL N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile.

    • Vortex and incubate the mixture at 40°C for 30 minutes.

    • After incubation, add a quenching solution if necessary and dilute the sample with the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrument and application.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on derivatization
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions for 3-NPH Derivatized this compound (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3NPH[M+H]+ or [M-H]-Specific fragmentTo be optimized
Internal Standard[M+H]+ or [M-H]-Specific fragmentTo be optimized

Note: The exact m/z values for the precursor and product ions will depend on the derivatizing agent used and the ionization mode. These must be determined by infusing a standard solution of the derivatized this compound and its isotope-labeled internal standard into the mass spectrometer.

Data Presentation

The performance of the LC-MS/MS method should be validated to ensure its reliability for the intended application. Key validation parameters are summarized in the table below. The values presented are representative and may vary depending on the specific methodology and instrumentation.

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Protein Precipitation / LLE / SPE InternalStandard->Extraction Extract Analyte Extract Extraction->Extract DerivatizationReagent Add Derivatization Reagent (e.g., 3-NPH) Extract->DerivatizationReagent Incubation Incubation DerivatizationReagent->Incubation DerivatizedSample Derivatized Sample Incubation->DerivatizedSample LC Liquid Chromatography Separation DerivatizedSample->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data CalibrationCurve Calibration Curve Data->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: A generalized workflow for the quantification of this compound by LC-MS/MS.

This compound Metabolism and Signaling Context

octanoate_pathway cluster_liver Hepatocyte cluster_effects Systemic Effects Diet Dietary Intake (Medium-Chain Triglycerides) This compound This compound Diet->this compound GutMicrobiota Gut Microbiota Metabolism GutMicrobiota->this compound BetaOxidation Mitochondrial β-Oxidation This compound->BetaOxidation This compound->BetaOxidation Uptake GastricEmptying Gastric Emptying Regulation This compound->GastricEmptying AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Gluconeogenesis Modulation of Gluconeogenesis AcetylCoA->Gluconeogenesis Energy ATP Production TCA->Energy GlucoseHomeostasis Glucose Homeostasis Gluconeogenesis->GlucoseHomeostasis

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of Octanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various octanoate esters and detailed protocols for their evaluation in a range of biological assays. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development, particularly in the fields of inflammation, infectious diseases, and metabolic disorders.

Introduction

This compound esters are a class of lipid molecules comprising an eight-carbon fatty acid (octanoic acid) linked to an alcohol. Their amphipathic nature allows them to interact with biological membranes and modulate the function of various cellular targets. This has led to growing interest in their potential as therapeutic agents. This document outlines established methods for the synthesis of key this compound esters and provides detailed protocols for assessing their biological activities.

Synthesis of this compound Esters

Several methods are available for the synthesis of this compound esters, with the choice of method depending on factors such as desired purity, yield, and scalability. The most common methods are direct esterification, enzymatic synthesis, and transesterification.

Table 1: Comparison of Synthesis Methods for Octyl this compound
ParameterDirect EsterificationEnzymatic SynthesisTransesterification
Catalyst Strong acid (e.g., H₂SO₄)Lipase (B570770) (e.g., Novozym® 435)Titanium-based catalyst
Temperature 110-120°C40-60°C100-120°C
Reaction Time 2-4 hours24 hoursVariable
Yield HighVariableHigh
Purity of Crude Product Requires extensive purificationHighHigh
Key Considerations Harsh conditions, potential for byproductsMild conditions, high selectivityMilder than direct esterification

Experimental Protocols: Synthesis

Protocol 1: Direct Esterification of Octanoic Acid to Produce Octyl this compound[1]

Materials:

  • Octanoic acid

  • 1-Octanol (B28484)

  • Toluene

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine octanoic acid (1.0 mol), 1-octanol (1.2 mol), and toluene.

  • Slowly add concentrated sulfuric acid (0.1 mol) to the mixture with constant stirring.

  • Heat the mixture to reflux (approximately 110-120°C) and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude octyl this compound can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of Octyl this compound[1]

Materials:

  • Octanoic acid

  • 1-Octanol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • n-Hexane (optional)

  • Temperature-controlled shaker

Procedure:

  • In a suitable vessel, combine octanoic acid (1.0 mol) and 1-octanol (1.0 mol) in a solvent-free system or with a minimal amount of n-hexane.

  • Add immobilized Candida antarctica lipase B (5-10% by weight of the total substrates).

  • Incubate the mixture at 40-60°C with continuous shaking (e.g., 200 rpm) for 24 hours.

  • Monitor the conversion of octanoic acid by GC analysis of withdrawn samples.

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent and dried for reuse.

  • The liquid phase, containing octyl this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Protocol 3: Transesterification for the Synthesis of Sucrose (B13894) this compound Esters

This method involves the reaction of a fatty acid ester (e.g., ethyl this compound) with sucrose.

Materials:

Procedure:

  • Mix dimethyl sulfoxide (DMSO) and ethyl this compound in a reactor.

  • Add potassium carbonate to the reactor.

  • Set the temperature and vacuum to reflux the DMSO and remove any ethanol (B145695) produced during the reaction.

  • The resulting sucrose this compound esters can be purified by filtration and subsequent purification steps to remove the solvent and catalyst.

Biological Assays of this compound Esters

This compound esters have been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects. The following section provides detailed protocols for evaluating these activities.

Antimicrobial Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound ester

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic

  • Solvent for dissolving the ester (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the this compound ester in a suitable solvent.

  • Perform serial two-fold dilutions of the ester in the broth medium directly in the 96-well plate.

  • Prepare a standardized microbial inoculum and dilute it to the final desired concentration in the broth.

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • The MIC is the lowest concentration of the ester at which no visible growth is observed.

MicroorganismMIC (mmol/L)
Malassezia globosa~5 - 10
Malassezia pachydermatis~5 - 10
Malassezia sympodialis~5 - 10

Data adapted from a study on the antimicrobial effects of medium-chain fatty acid ethyl esters.

Anti-inflammatory Assays

This assay evaluates the ability of this compound esters to modulate the production of pro-inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized this compound ester

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

  • Culture macrophages in appropriate cell culture flasks.

  • Seed the cells into 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound ester for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubate the plates for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

CytokineEffect of this compound Supplementation
Pro-inflammatory
IL-1βMarkedly diminished
IL-6Markedly diminished
IL-8Markedly diminished
TNF-αMarkedly diminished
IFN-γMarkedly diminished
iNOSMarkedly diminished
MHCIIMarkedly diminished
Anti-inflammatory
Arg1Facilitated expression
IL-10Facilitated expression

Data from a study on the effects of dietary this compound on intestinal inflammation in fish.[1]

Insecticidal Assays

This assay assesses the insecticidal activity of sucrose this compound esters against soft-bodied insects.

Materials:

  • Synthesized sucrose this compound ester

  • Test insects (e.g., aphids, whiteflies)

  • Leaf discs or whole plants

  • Spray bottle or micro-applicator

  • Cages or containers to hold the insects

Procedure:

  • Prepare different concentrations of the sucrose this compound ester in water.

  • Apply the solutions to the leaf discs or plants using a spray bottle or micro-applicator.

  • Allow the treated surfaces to dry.

  • Introduce a known number of insects onto the treated surfaces.

  • Include a control group treated with water only.

  • Maintain the insects under controlled environmental conditions.

  • Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).

Pest SpeciesAssay TypeConcentrationMortality (%)
Lymantria dispar (gypsy moth) larvaeContact Toxicity4 mg/mL72.5% (after 36h)
Aphis glycines (soybean aphid)Contact Toxicity4 mg/mL>80% (after 5 days)
Aphis glycines (soybean aphid)Contact Toxicity8 mg/mL>80% (after 5 days)

Data from a study on the synthesis and insecticidal properties of sucrose this compound.[2]

Signaling Pathways Modulated by this compound Esters

Fatty acids and their derivatives can influence cellular signaling through various mechanisms. While specific data for many this compound esters is still emerging, related compounds have been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Some fatty acid derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.

NF_kB_Signaling cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Genes Nucleus->Inflammation OctanoateEster This compound Ester OctanoateEster->IKK Inhibition

NF-κB signaling pathway and potential inhibition by this compound esters.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Similar to the NF-κB pathway, certain fatty acid esters have demonstrated the ability to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.

MAPK_Signaling Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK P TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors P GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression OctanoateEster This compound Ester OctanoateEster->MAPKKK Inhibition Experimental_Workflow Synthesis Synthesis of this compound Ester (e.g., Direct Esterification) Purification Purification (e.g., Vacuum Distillation) Synthesis->Purification Characterization Characterization (e.g., GC-MS, NMR) Purification->Characterization Bioassays Biological Assays Characterization->Bioassays AntiInflammatory Anti-inflammatory Assay (Cytokine Measurement) Bioassays->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Bioassays->Antimicrobial DataAnalysis Data Analysis (IC50/EC50 Determination) AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis

References

Troubleshooting & Optimization

sodium octanoate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered when working with sodium octanoate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is sodium this compound and what are its primary applications in research?

A1: Sodium this compound, also known as sodium caprylate, is the sodium salt of octanoic acid (caprylic acid).[1][2] It is a white to off-white crystalline powder.[3][4][5] In research and drug development, it is widely used as a protein stabilizer, particularly for human serum albumin and fibrinogen, an excipient in pharmaceutical formulations to enhance drug solubility and bioavailability, an emulsifier, and a binder.[1][2][5] It also functions as a surfactant and antimicrobial preservative.[1]

Q2: What are the key solubility properties of sodium this compound?

A2: Sodium this compound is generally considered freely or very soluble in water.[3][4] Its solubility is attributed to its ionic nature.[1] However, its solubility is highly dependent on several factors, including the pH of the solution, temperature, and the presence of other salts.[1] It is sparingly soluble in ethanol (B145695) and practically insoluble in non-polar solvents like acetone.[3][4]

Q3: How does pH affect the solubility of sodium this compound?

A3: The pH of the aqueous solution is a critical factor. Sodium this compound is the salt of a weak acid, octanoic acid, which has a pKa of approximately 4.89.[6] In solutions with a pH above its pKa, it exists predominantly in its ionized (this compound) form, which is highly soluble. When the pH drops below the pKa, the this compound ion is protonated to form the less soluble octanoic acid, which can lead to precipitation. Aqueous solutions of sodium this compound are typically alkaline, with a pH between 8.0 and 10.5 for a 10% solution.[2][3][4][6]

Q4: How does temperature influence the solubility of sodium this compound?

A4: The solubility of sodium this compound in water generally increases with temperature.[1] Therefore, a solution prepared at an elevated temperature may become supersaturated and precipitate if allowed to cool.[7] Conversely, gentle warming can often help dissolve the compound.[7][8]

Q5: What is the Critical Micelle Concentration (CMC) of sodium this compound and why is it important?

A5: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules (like sodium this compound) aggregate to form micelles.[9] This is important because micelle formation is key to its function as a solubilizing agent for poorly soluble drugs.[10][11] The CMC of sodium this compound is dependent on temperature and the ionic strength of the solution.[6] At 25°C, the CMC is reported to be in the range of 340-351 mM.[6] Some studies also report a second CMC, indicating a change in micelle shape (e.g., from spherical to non-spherical), at a higher concentration of around 0.7 M.[12][13][14]

Physicochemical & Solubility Data

The following tables summarize key quantitative data for sodium this compound.

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₅NaO₂[2]
Molar Mass166.19 g/mol [2]
AppearanceWhite or almost white, crystalline powder[3][5]
pKa (of Octanoic Acid)~4.89[6]
pH (100 g/L in water)8.0 - 10.5[2][4][6]

Table 2: Solubility and CMC Data for Sodium this compound

ParameterConditionValueSource(s)
Solubility in Water 20 °C750 g/L[15]
Room Temperature50 mg/mL (50 g/L)[2][6]
Critical Micelle Conc. (CMC) 25 °C340 - 351 mM[6]
Second CMC (TMC) Not specified0.7 M[12][13]

Troubleshooting Guides

Use the following guides to diagnose and resolve common precipitation issues.

Issue 1: Precipitate forms after preparing the solution and letting it cool.

  • Observation : A clear solution prepared at a warm temperature becomes cloudy or forms a solid precipitate after cooling to room temperature.

  • Likely Cause : The solubility of sodium this compound is temperature-dependent.[1] The solution was likely saturated or supersaturated at the higher temperature and precipitated upon cooling as solubility decreased.[7]

  • Recommended Actions :

    • Gently warm the solution while stirring to redissolve the precipitate.[7][8]

    • If the protocol allows, maintain the solution at a slightly elevated, constant temperature.

    • Alternatively, prepare a more dilute solution that will remain stable at room temperature.

Issue 2: Precipitate forms immediately upon addition to an acidic buffer.

  • Observation : The sodium this compound powder fails to dissolve, or a clear stock solution turns cloudy/precipitates instantly when added to a buffer with a pH below ~6.0.

  • Likely Cause : The acidic pH of the buffer is protonating the soluble this compound anion into the poorly soluble octanoic acid (pKa ~4.89).[6][16]

  • Recommended Actions :

    • Use a buffer system that maintains a pH well above 6.0, preferably in the neutral to alkaline range (pH 7-9).[16]

    • Suitable buffers include phosphate (B84403) buffers (pH 7-8) or Tris buffers (pH 7-9).[16] Avoid acidic buffers like acetate (B1210297) or citrate.[16]

    • Measure the final pH of the solution after adding sodium this compound and adjust if necessary.

Issue 3: Precipitate forms after adding other salts to the solution.

  • Observation : A clear sodium this compound solution becomes turbid after the addition of other concentrated salt solutions (e.g., NaCl, phosphate buffers).

  • Likely Cause : This is likely due to the "salting out" effect.[7][16] High concentrations of other electrolytes compete for water molecules, reducing the hydration and solubility of the sodium this compound, causing it to precipitate.[7]

  • Recommended Actions :

    • Use the lowest buffer or salt concentration that is effective for your experiment.[16]

    • Add the salt solution slowly while vigorously stirring to avoid localized high concentrations.[7]

    • Increase the total volume of the solution by adding more water before adding the secondary salt.[7]

Issue 4: Precipitate forms when mixing with organic co-solvents.

  • Observation : A clear aqueous solution of sodium this compound precipitates when a water-miscible organic solvent (e.g., acetonitrile, ethanol) is added.

  • Likely Cause : Sodium this compound has limited solubility in many organic solvents.[3] Adding a co-solvent in which it is less soluble reduces its overall solubility in the mixture. This is a common problem in applications like HPLC with gradient elution.[8][17]

  • Recommended Actions :

    • Determine the tolerance of your solution for the specific organic solvent by performing a titration on a small aliquot.

    • In chromatography, avoid high percentages of organic modifiers if possible, or use a lower concentration of sodium this compound in the aqueous phase.[17]

    • Ensure the column is thoroughly flushed with a high-water-content mobile phase after use to prevent salt precipitation within the HPLC system.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of precipitation.

start Precipitation Observed check_ph Measure pH of Supernatant start->check_ph ph_low Is pH < 6.0? check_ph->ph_low cause_protonation Likely Cause: Protonation to less soluble octanoic acid. ph_low->cause_protonation Yes check_temp Was solution cooled or left at room temp after preparation at elevated temp? ph_low->check_temp No solution_ph Solution: Increase pH with a suitable base (e.g., NaOH). Use a higher pH buffer. cause_protonation->solution_ph cause_temp Likely Cause: Decreased solubility at lower temperature. check_temp->cause_temp Yes check_additives Were other salts or organic co-solvents added? check_temp->check_additives No solution_temp Solution: Gently warm the solution. Maintain constant temperature or use a more dilute solution. cause_temp->solution_temp cause_salting_out Likely Cause: 'Salting out' effect or reduced solubility in co-solvent. check_additives->cause_salting_out Yes solution_additives Solution: Reduce salt/co-solvent concentration. Add reagents slowly with stirring. cause_salting_out->solution_additives

Caption: Troubleshooting workflow for sodium this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Standard 100 mM Sodium this compound Aqueous Solution

Materials:

  • Sodium this compound (M.W. 166.19 g/mol )

  • High-purity water (e.g., Milli-Q or WFI)

  • Appropriate buffer components (e.g., Sodium Phosphate, Tris)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • 0.22 µm sterile filter[18]

Methodology:

  • Calculate Mass: To prepare 1 liter of a 100 mM solution, calculate the required mass: 0.1 mol/L * 166.19 g/mol = 16.62 g.

  • Dissolution: Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar.

  • Weigh and Add: Accurately weigh 16.62 g of sodium this compound and add it to the water while stirring.

  • Dissolve: Continue stirring until the powder is fully dissolved. Gentle warming (e.g., to 30-40°C) can be used to aid dissolution but be prepared to maintain this temperature if the concentration is near the saturation point at room temperature.

  • pH Adjustment: If preparing a buffered solution, add the buffer components. Once everything is dissolved, check the pH. The inherent pH will be alkaline.[4][6] Adjust the pH to your desired target (e.g., 7.4) using a suitable acid (e.g., HCl, H₃PO₄) or base (e.g., NaOH). Perform this adjustment slowly to avoid localized pH changes that could cause precipitation.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.

  • Filtration: For biological applications, filter the final solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.[18]

  • Storage: Store the solution in a well-sealed container. Note the preparation date and storage conditions. For long-term storage, -20°C is often recommended.[18]

Protocol 2: Determining a Practical Solubility Limit in a Specific Buffer

This protocol uses the equilibrium saturation method to determine the solubility of sodium this compound under your specific experimental conditions (e.g., a particular buffer at a set temperature).

Materials:

  • Sodium this compound

  • Your specific buffer of interest

  • Microcentrifuge tubes or sealed vials

  • Shaking incubator or orbital shaker set to a constant temperature

  • Microcentrifuge

  • Analytical method to quantify sodium this compound concentration (e.g., HPLC, titration)

Methodology:

  • Prepare Buffer: Prepare the exact buffer solution you plan to use in your experiment.

  • Add Excess Solute: In several vials, add a known volume of your buffer (e.g., 1 mL). To each vial, add an excess amount of sodium this compound—enough so that a significant amount of undissolved solid remains.[16]

  • Equilibrate: Seal the vials tightly and place them in a shaking incubator at your desired experimental temperature (e.g., 25°C) for 24-48 hours. This extended time allows the solution to reach equilibrium.[16]

  • Separate Phases: After incubation, visually confirm that undissolved solid is still present. Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[16]

  • Sample Supernatant: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.[16]

  • Dilute and Analyze: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.[16]

  • Quantify: Analyze the concentration of dissolved sodium this compound in the diluted supernatant using your validated method.

  • Calculate Solubility: Back-calculate the original concentration in the supernatant, factoring in the dilution. This value represents the solubility limit under your specific conditions.

Solution Preparation Workflow

This diagram illustrates a best-practice workflow for preparing a stable sodium this compound solution.

start Start: Define Target Concentration & Buffer step1 1. Weigh Sodium this compound and Buffer Components start->step1 step2 2. Add to ~80% of Final Volume of Solvent step1->step2 step3 3. Dissolve with Stirring step2->step3 decision Fully Dissolved? step3->decision optional_heat Optional: Apply Gentle Warming (e.g., 30-40°C) decision->optional_heat No step4 4. Cool to Target Temp. Adjust pH Slowly decision->step4 Yes optional_heat->step3 step5 5. Adjust to Final Volume step4->step5 step6 6. Final Quality Check (Visual for Clarity) step5->step6 end End: Stable Solution Ready (Optional: 0.22µm Filtration) step6->end

Caption: Best-practice workflow for preparing sodium this compound solutions.

References

Technical Support Center: Preventing Octanoate Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of octanoate in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample collection, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound degradation in biological samples can primarily be attributed to two main factors:

  • Enzymatic Degradation: Endogenous enzymes present in biological matrices, such as lipases and enzymes involved in omega-oxidation and beta-oxidation, can metabolize this compound.[1][2] Lipases, in particular, can hydrolyze triglycerides, releasing free fatty acids which can interfere with this compound measurement or directly contribute to its degradation.

  • Chemical Degradation (Oxidation): Although saturated fatty acids like this compound are generally less susceptible to oxidation than polyunsaturated fatty acids, oxidative stress can still lead to degradation over long-term storage.

Q2: What is the recommended storage temperature for samples intended for this compound analysis?

A2: For long-term storage, it is recommended to store samples at ultra-low temperatures, ideally at -80°C.[3][4] Storage at -20°C is also a viable option for shorter durations. Refrigeration at 2-8°C is only suitable for very short-term storage (a few hours) before processing. Immediate freezing of plasma or serum after separation from blood cells is crucial to minimize enzymatic activity.[4][5]

Q3: How many times can I freeze and thaw my samples without significant this compound degradation?

A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can compromise the integrity of the sample and lead to the degradation of various analytes, including free fatty acids.[6][7] For optimal results, it is best to aliquot samples into single-use volumes before the initial freezing. If repeated analysis from the same sample is necessary, it is advisable to thaw the sample, create smaller aliquots, and then refreeze them to avoid thawing the entire sample multiple times.

Q4: Should I use plasma or serum for this compound analysis?

A4: Both plasma and serum can be used for this compound analysis. However, the choice may depend on your specific protocol and analytical method. For plasma, EDTA is a commonly used anticoagulant. It is crucial to process the blood sample quickly after collection to separate the plasma from the blood cells, as prolonged contact can lead to changes in analyte concentrations.[8] If delays in processing are anticipated, serum may be a more stable option.

Q5: Can I use preservatives to prevent this compound degradation?

A5: Yes, the use of preservatives can be beneficial. For preventing enzymatic degradation, lipase (B570770) inhibitors such as orlistat (B1677487) or paraoxon (B1678428) can be considered.[9][10][11][12][13][14] Additionally, for preventing oxidative degradation, antioxidants like butylated hydroxytoluene (BHT) can be added to the sample or the extraction solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Incomplete extraction: The solvent system may not be optimal for this compound.Optimize the extraction solvent polarity. Consider a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.[15][16]
Enzymatic degradation during sample processing: Lipases or other enzymes may be active.Work quickly and keep samples on ice throughout the process. Consider adding a broad-spectrum lipase inhibitor to the collection tube or homogenization buffer.[11]
Adsorption to surfaces: this compound may adsorb to plasticware.Use low-binding microcentrifuge tubes and pipette tips. Rinsing tubes with the extraction solvent before use can also help.
Degradation during storage: Improper storage temperature or repeated freeze-thaw cycles.Store samples at -80°C and avoid multiple freeze-thaw cycles by aliquoting.[3][4]
High variability between replicate measurements Sample inhomogeneity: The sample may not have been mixed thoroughly after thawing.Vortex the sample thoroughly after thawing and before taking an aliquot for analysis.
Inconsistent sample handling: Variations in incubation times or temperatures during processing.Standardize all steps of the sample handling and extraction protocol.
Matrix effects in the analytical method (e.g., GC-MS, LC-MS): Components in the sample matrix can interfere with the ionization and detection of this compound.Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. Optimize the chromatographic separation to resolve this compound from interfering compounds.[17]
Presence of interfering peaks in the chromatogram Contamination: Contamination from plasticizers, detergents, or other laboratory consumables.Use high-purity solvents and reagents. Perform blank extractions to identify sources of contamination.
Hemolysis: Release of intracellular components from red blood cells.Avoid hemolysis during blood collection and processing.[18][19] If hemolysis is present, it should be noted, and results should be interpreted with caution as it can affect the concentration of various plasma constituents.[20][21][22]
Derivatization artifacts (if applicable): Side reactions during the derivatization step.Optimize the derivatization reaction conditions (temperature, time, reagent concentration).

Data on Analyte Stability

While specific quantitative data for this compound degradation under various storage conditions is limited in the literature, the following table summarizes the stability of related analytes (short-chain fatty acids and other common biochemical analytes) under different storage temperatures. These data can provide general guidance for handling samples for this compound analysis.

Analyte/Analyte ClassMatrixStorage TemperatureDurationStabilityReference(s)
Perfluorothis compoundSerumRoom Temperature10 daysStable[23]
5°C240 daysStable[23]
-20°C240 daysStable[23]
-70°C240 daysStable[23]
Various Biochemical AnalytesPlasma-60°C21 daysGenerally Stable[3][4]
4°C to 8°C> 14 daysVariations observed in some analytes[3][4]
Room Temperature> 7 daysSignificant changes in several analytes[3][4]
Free Fatty AcidsPlasma-80°CMultiple Freeze-Thaw CyclesUnstable, concentrations tend to increase[6]

Note: The stability of this compound may differ from that of perfluorothis compound and other analytes. The data above should be used as a general guideline, and it is recommended to perform in-house stability studies for your specific sample matrix and storage conditions.

Experimental Protocols

Protocol 1: Blood Collection and Plasma/Serum Processing

This protocol outlines the steps for collecting and processing blood samples to minimize this compound degradation.

  • Preparation:

    • Label all collection tubes (e.g., EDTA for plasma, serum separator tubes for serum) and cryovials with the sample ID, date, and time of collection.

    • If using a lipase inhibitor, prepare a stock solution and determine the volume to be added to each collection tube.

  • Blood Collection:

    • Follow standard phlebotomy procedures.

    • If using a tube with a preservative, gently invert the tube 8-10 times immediately after collection to ensure proper mixing.

    • To avoid hemolysis, use an appropriate gauge needle and avoid vigorous shaking of the collection tubes.[18]

  • Sample Processing (Plasma):

    • Centrifuge the blood collection tubes at 1500-2000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

    • Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.

  • Sample Processing (Serum):

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the tubes at 1500-2000 x g for 15 minutes at 4°C.

    • Carefully aspirate the serum and transfer it to a clean, labeled polypropylene tube.

  • Aliquoting and Storage:

    • Vortex the pooled plasma or serum gently.

    • Aliquot the plasma or serum into pre-labeled cryovials in volumes suitable for single-use experiments.

    • Immediately snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.

Protocol 2: Addition of a Lipase Inhibitor

This protocol describes the addition of a lipase inhibitor to prevent enzymatic degradation of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of a broad-spectrum lipase inhibitor (e.g., Orlistat in a suitable solvent) at a concentration that will be effective when diluted in the final blood volume. The optimal concentration should be determined empirically.

  • Addition to Collection Tube:

    • Prior to blood collection, add the appropriate volume of the lipase inhibitor stock solution to the blood collection tube.

    • Allow the solvent to evaporate if it is not compatible with the subsequent analysis, leaving the inhibitor coated on the inside of the tube.

  • Sample Collection and Mixing:

    • Collect the blood sample directly into the prepared tube.

    • Immediately after collection, gently invert the tube 8-10 times to ensure the inhibitor is thoroughly mixed with the blood.

  • Processing and Storage:

    • Proceed with the plasma or serum processing and storage protocol as described in Protocol 1.

Visualizations

Potential Degradation Pathways of this compound

The following diagram illustrates the primary enzymatic pathways that can lead to the degradation of this compound in biological systems.

Potential this compound Degradation Pathways This compound This compound Omega_Oxidation Omega_Oxidation This compound->Omega_Oxidation ω-hydroxylase Beta_Oxidation Beta_Oxidation This compound->Beta_Oxidation Acyl-CoA synthetase Degradation_Products Degradation_Products Omega_Oxidation->Degradation_Products Beta_Oxidation->Degradation_Products Acetyl-CoA Lipase_Activity Lipase_Activity Triglycerides Triglycerides Lipase_Activity->Triglycerides Hydrolysis Triglycerides->this compound Lipase

Caption: Enzymatic pathways involved in this compound metabolism and release.

Recommended Sample Handling Workflow

This workflow diagram outlines the critical steps for proper sample handling to ensure this compound stability.

Recommended Sample Handling Workflow A 1. Blood Collection (with/without lipase inhibitor) B 2. Immediate Centrifugation (4°C) A->B C 3. Plasma/Serum Separation B->C D 4. Aliquoting into Single-Use Vials C->D E 5. Snap Freezing (Liquid N2 or -80°C) D->E F 6. Long-term Storage (-80°C) E->F

Caption: Workflow for optimal preservation of this compound in samples.

Troubleshooting Logic for Low this compound Recovery

This diagram provides a logical approach to troubleshooting low this compound recovery.

Troubleshooting Low this compound Recovery Start Low this compound Recovery Check_Extraction Extraction Protocol Optimized? Start->Check_Extraction Check_Storage Proper Storage Conditions? Check_Extraction->Check_Storage Yes Result_Extraction Optimize Solvent System Check_Extraction->Result_Extraction No Check_Handling Minimal Freeze-Thaw Cycles? Check_Storage->Check_Handling Yes Result_Storage Store at -80°C Check_Storage->Result_Storage No Check_Preservatives Preservatives Used? Check_Handling->Check_Preservatives Yes Result_Handling Aliquot Samples Check_Handling->Result_Handling No Result_Preservatives Add Lipase Inhibitor Check_Preservatives->Result_Preservatives No End Improved Recovery Check_Preservatives->End Yes Result_Extraction->End Result_Storage->End Result_Handling->End Result_Preservatives->End

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing Octanoate Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing octanoate concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the optimal this compound concentration for my cell line?

A1: The crucial first step is to perform a dose-response experiment, also known as a kill curve. This involves treating your cells with a wide range of this compound concentrations to identify the concentration that induces the desired effect, whether it's cytotoxicity or another metabolic change. A common starting range is from 1 µM to 10 mM.

Q2: How does this compound affect cell viability?

A2: The effect of this compound on cell viability is highly dependent on the cell type and the concentration used. In some cells, like mesenchymal stromal cells, this compound can be cytotoxic, with a 50% inhibitory concentration (IC50) observed between 0.5 and 0.6 mM.[1] Conversely, for other cell types, such as 3T3-L1 adipocytes, concentrations up to 1.0 mM may not have a significant effect on viability.[2] In certain contexts, this compound can even serve as an energy source and support cell survival.[3]

Q3: Which cell viability assay should I use for this compound treatment?

A3: The choice of assay depends on the expected mechanism of action of this compound in your cells.

  • MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity and are suitable for assessing changes in cell proliferation or viability.[4][5][6][7][8] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.[7][8]

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[9][10][11] It is a reliable indicator of cell death.[9]

  • ATP-based Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.

Q4: Can this compound interfere with the assay itself?

A4: It is possible for any test compound to interfere with an assay. For example, if this compound alters the metabolic rate of the cells, this could affect the readout of MTT or MTS assays, which are dependent on metabolic activity. It is recommended to include proper controls, such as wells with this compound but without cells, to check for any direct interaction with the assay reagents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Uneven distribution of this compound- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No cytotoxic effect observed at expected concentrations - Cell line is resistant to this compound- this compound solution degraded- Incorrect assay choice- Confirm the findings with a positive control for cytotoxicity.- Prepare fresh this compound solutions for each experiment.- Consider using a more sensitive assay or a different endpoint (e.g., apoptosis vs. necrosis).
Vehicle control (e.g., DMSO) shows cytotoxicity - High concentration of the solvent- Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5% for DMSO).[12]
Unexpected cell morphology - Contamination (bacterial, fungal, or mycoplasma)- pH shift in the culture medium- Regularly check cultures for signs of contamination.[13][14]- Ensure the medium is properly buffered and the CO2 levels in the incubator are correct.[15]
Low signal-to-noise ratio - Suboptimal cell number- Insufficient incubation time- Optimize the initial cell seeding density.[16][17]- Ensure sufficient incubation time with the assay reagent as per the manufacturer's protocol.[4]

Quantitative Data Summary

The optimal concentration of this compound is cell-type specific. Below is a summary of concentrations used in various studies.

Cell Line This compound Concentration Observed Effect Assay Used Reference
Mesenchymal Stromal Cells (MSCs)0.5 - 0.6 mM50% inhibition of growthCell Counting[1]
3T3-L1 adipocytes1.0 mMNo significant effect on viabilityMTT Assay[2]
Large Yellow Croaker Intestinal Cells50 µMDiminished linoleic acid-induced ROS productionNot Specified[18]
Chick Embryo HepatocytesNot SpecifiedInhibition of lipogenic enzyme activitiesNot Specified[19]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[4][5][7]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]

LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[9]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • LDH Assay Kit (containing LDH reaction solution and lysis buffer)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[10]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[11]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Incubation: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[11] Incubate for 30 minutes at room temperature, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_this compound 4. Add this compound to Cells incubate_24h->add_this compound prepare_this compound 3. Prepare this compound Dilutions prepare_this compound->add_this compound incubate_treatment 5. Incubate (24-72h) add_this compound->incubate_treatment add_reagent 6. Add Viability Reagent (MTT/LDH) incubate_treatment->add_reagent incubate_assay 7. Incubate (Assay Dependent) add_reagent->incubate_assay measure_signal 8. Measure Absorbance/Luminescence incubate_assay->measure_signal calculate_viability 9. Calculate % Viability/Cytotoxicity measure_signal->calculate_viability

Caption: A typical workflow for assessing cell viability after this compound treatment.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results check_controls Are controls (positive/vehicle) behaving as expected? start->check_controls check_morphology Is cell morphology normal? check_controls->check_morphology Yes issue_controls - Check reagent/compound stability - Verify concentrations check_controls->issue_controls No check_variability Is there high variability between replicates? check_morphology->check_variability Yes issue_morphology - Check for contamination - Verify media pH and incubator settings check_morphology->issue_morphology No issue_assay_params Review assay parameters: - Cell density - Incubation times - Reagent concentrations check_variability->issue_assay_params No issue_technique - Review cell seeding technique - Check for edge effects check_variability->issue_technique Yes

Caption: A decision tree for troubleshooting common issues in cell viability assays.

signaling_pathway Potential this compound-Induced Apoptotic Signaling cluster_stimulus Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_regulation Regulation This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress? CytochromeC Cytochrome c release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, cell shrinkage) Caspase3->Apoptosis Bcl2 Bcl-2 Family (Bax, Bcl-2) Bcl2->Mitochondria regulates

Caption: A simplified diagram of a potential intrinsic apoptosis pathway affected by this compound.

References

common sources of contamination in octanoate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanoate experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to contamination in this compound studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from several sources, broadly categorized as chemical, biological, and procedural.[1][2]

  • Chemical Contamination: This includes impurities from solvents, reagents, and consumables. Plasticizers, such as phthalates, can leach from plasticware and interfere with analysis.[1][3] Even high-purity solvents can contain trace amounts of interfering compounds.[1][4]

  • Biological Contamination: For cell-based assays involving this compound, microbial contamination from bacteria, fungi, yeast, and mycoplasma is a significant concern.[5][6][7] A major source of biological contamination in pharmaceutical manufacturing is endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[8][9][10]

  • Procedural Contamination: This can be introduced through sample handling, such as contact with contaminated surfaces or gloves, and from the laboratory environment, including dust and aerosols.[1][2] Improperly cleaned glassware can also retain residues that affect results.[1]

Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis of this compound samples. What could be the cause?

A2: Unexpected peaks in your chromatogram, especially common fatty acids like palmitic (C16:0) and stearic (C18:0) acids, often indicate background contamination.[1] Potential sources include:

  • Leaching from Plasticware: Plastic consumables like pipette tips and centrifuge tubes can release plasticizers (e.g., phthalates) that interfere with fatty acid analysis.[1]

  • Solvent and Reagent Impurities: Even high-purity solvents can contain trace levels of fatty acids or other interfering compounds.[1] It is crucial to use solvents of appropriate grade, such as HPLC or spectrophotometric grade, for sensitive analyses.[11][12]

  • Laboratory Environment: Dust, aerosols, and even fingerprints can introduce fatty acid contamination.[1][2]

  • Instrument Contamination: The GC system itself, particularly the injector liner and septum, can be a source of contamination.[1]

Q3: My cell cultures treated with this compound are showing signs of stress or death, but I don't see any visible microbial contamination. What could be the problem?

A3: Cell culture experiments can be compromised by contaminants that are not easily visible.

  • Mycoplasma Contamination: This is a common issue in cell cultures and often does not cause turbidity or a pH change in the medium.[13][14] Mycoplasma can alter cell metabolism, growth, and gene expression, leading to unreliable experimental results.[14]

  • Chemical Contamination: Non-living contaminants can originate from reagents, water, or lab equipment.[13] Endotoxins, which are by-products of Gram-negative bacteria, are a significant concern as they can induce inflammatory responses in cells even at very low concentrations.[7][9]

  • Cross-Contamination: The accidental introduction of another cell line into your culture can lead to unexpected results.[14]

Troubleshooting Guides

Issue 1: Suspected Chemical Contamination in Analytical Experiments (GC/LC-MS)

This guide provides a systematic approach to identifying and eliminating chemical contamination in your this compound analysis.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Sources & Solutions A Unexpected peaks in blank or sample chromatograms B Analyze a solvent blank A->B Start E Clean and inspect the analytical instrument A->E If other steps fail C Test individual reagents and solvents B->C Peaks present D Rinse and analyze consumables (vials, pipette tips) B->D No peaks in blank F Contaminated Solvents/Reagents Solution: Use fresh, high-purity solvents. [23, 25] C->F Identify contaminated source G Leaching from Consumables Solution: Use glass or certified low-extractable plasticware. [13, 18] D->G Identify contaminated source H Instrument Contamination Solution: Clean injector, replace septum/liner. [13, 31] E->H Isolate issue

Caption: Troubleshooting workflow for chemical contamination.

Quantitative Data Summary: Purity Assessment of this compound Esters

The choice of analytical technique is critical for determining the purity of this compound compounds and identifying potential impurities.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with ELSD/UV
Primary Use Separation and quantification of volatile and semi-volatile impurities.Separation and quantification of non-volatile or thermally labile impurities.
Typical Purity Accuracy High, dependent on calibration standards.High, dependent on calibration standards.
Precision (RSD) < 5%< 3%
Limit of Detection (LOD) Low (ng to pg range)Moderate (µg to ng range)
Limit of Quantification (LOQ) Low (ng range)Moderate (µg range)
Data summarized from BenchChem technical guides.[15][16]
Issue 2: Suspected Biological Contamination in Cell Culture Experiments

This guide outlines steps to identify and mitigate biological contamination when studying the effects of this compound on cell cultures.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Identification Steps cluster_2 Potential Contaminants & Actions A Changes in cell morphology, growth rate, or media appearance B Microscopic Examination A->B Start D Culture a sample of media on agar (B569324) plates A->D Confirm bacteria/fungi C Test for Mycoplasma (PCR, ELISA) B->C No visible microbes E Bacteria/Fungi Identified Action: Discard culture, decontaminate workspace. [33, 35] B->E Visible microbes F Mycoplasma Positive Action: Discard or treat irreplaceable cultures. [29] C->F Positive result G No Visible Growth, but cells are unhealthy Action: Test for endotoxins. [22] C->G Negative result

Caption: Troubleshooting workflow for biological contamination.

Experimental Protocols

Protocol 1: Purity Analysis of this compound Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for the analysis of fatty acid esters.[15][16]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound ester sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate).[17]

  • For free octanoic acid, derivatization to a methyl ester (FAME) may be necessary using a reagent like 2% sulfuric acid in methanol.[18]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the main peak corresponding to the this compound ester based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Quantify the purity by area normalization, assuming all components have a similar response factor in the detector.

Protocol 2: Endotoxin (B1171834) Testing in Aqueous Solutions for Cell Culture

This protocol describes the Limulus Amebocyte Lysate (LAL) assay, a common method for detecting endotoxins.[8][10]

1. Materials:

  • LAL reagent kit (gel-clot, turbidimetric, or chromogenic).

  • Endotoxin-free water (LAL Reagent Water).

  • Endotoxin-free test tubes and pipette tips.

  • Heating block or water bath set to 37°C.

2. Procedure (Gel-Clot Method):

  • Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water.

  • Prepare a series of endotoxin standards by serial dilution.

  • In endotoxin-free test tubes, mix 0.1 mL of the test sample (or standard, or LAL Reagent Water for a negative control) with 0.1 mL of the LAL reagent.

  • Incubate the tubes undisturbed at 37°C for 60 minutes.

  • After incubation, carefully invert each tube 180°.

  • A positive result is indicated by the formation of a solid gel clot that remains intact upon inversion. A negative result is indicated by the absence of a solid clot.

3. Data Interpretation:

  • The endotoxin concentration in the sample is determined by comparing its result to the results of the endotoxin standards. The lowest concentration of the standard series that forms a firm gel is the labeled LAL reagent sensitivity.

Signaling Pathways

Endotoxin-Induced Inflammatory Signaling Pathway

cluster_nuc Inside Nucleus LPS Endotoxin (LPS) (Contaminant) TLR4 Toll-Like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates

Caption: Simplified pathway of endotoxin-induced inflammation.

References

Technical Support Center: Improving Reproducibility of Octanoate-Induced Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving more consistent and reproducible results in experiments involving octanoate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
High Cell Death or Cytotoxicity 1. This compound Concentration Too High: Medium-chain fatty acids can induce bioenergetic dysfunction and oxidative damage at high concentrations[1]. 2. Improper BSA Complexation: "Free" this compound not bound to Bovine Serum Albumin (BSA) can be toxic to cells. The ratio of fatty acid to BSA is critical[2]. 3. Contaminant in Human Albumin: If using human serum albumin (hSA) preparations, this compound used as a stabilizer during manufacturing can be detrimental to certain cell cultures, like mesenchymal stromal cells, by slowing growth and reducing colony-forming ability[3][4][5].1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your specific cell line using a viability assay (e.g., MTT). An inhibitory effect of 50% was seen in MSCs at 0.5-0.6 mM[3][4]. 2. Optimize FA:BSA Ratio: Ensure complete complexation of this compound to fatty-acid-free BSA. A starting molar ratio of 3:1 (this compound:BSA) is often recommended[6]. Prepare the complex by incubating at 37°C for at least 30-60 minutes[6]. 3. Verify Albumin Source: Use fatty-acid-free BSA for preparing your own solutions. If using commercial hSA, check the certificate of analysis for this compound content or consider using an albumin source without it[3][4].
High Variability Between Replicates 1. Inconsistent Reagent Preparation: Small variations in the this compound-BSA complex preparation can lead to different effective concentrations. 2. Cell Culture Inconsistency: Differences in cell passage number, confluency at the time of treatment, or minor fluctuations in incubator conditions (CO₂, temperature). 3. Instability of Working Solution: this compound may come out of solution over time if not properly complexed or if the media composition is altered.1. Prepare a Single Master Stock: Make a large batch of the this compound-BSA complex for the entire experiment to ensure every well or flask receives the identical reagent. 2. Standardize Cell Culture Practices: Use cells within a narrow passage range, seed cells to achieve a consistent confluency (e.g., 80-90%) before treatment, and allow plates to equilibrate to room temperature before placing in the incubator to avoid edge effects[6]. 3. Visually Inspect Media: Before applying to cells, ensure the final culture medium containing the this compound-BSA complex is clear and free of precipitates. Prepare fresh for each experiment.
Unexpected or No Cellular Effect 1. Incorrect Concentration: The concentration may be too low to elicit a response or so high that it causes general toxicity, masking specific effects. 2. Inappropriate Treatment Duration: The time course for the desired effect (e.g., gene expression change, phosphorylation event) may not have been optimized. 3. Cell Line is Non-Responsive: The specific cell line may lack the necessary transporters or metabolic machinery to respond to this compound as expected. 4. Degraded Reagents: The this compound or BSA may have degraded due to improper storage.1. Consult Literature & Optimize: Review published studies for effective concentrations in similar cell types. Perform a thorough dose-response and time-course experiment. 2. Run Positive and Negative Controls: Include a vehicle control (BSA in media) and a positive control compound known to elicit the expected effect in your cell line[7]. 3. Confirm Metabolic Activity: Verify that your cells are metabolically active and capable of fatty acid oxidation. 4. Proper Storage: Store this compound stock solutions (e.g., in ethanol) at -20°C[6]. Ensure BSA is stored as recommended by the manufacturer.
Precipitate in Media 1. Poor Solubility: this compound has low water solubility and will not dissolve in aqueous media without a carrier like BSA. 2. Incorrect pH or Temperature: The pH of the media can affect the stability of the FA-BSA complex. 3. Low-Quality BSA: BSA that is not "fatty acid-free" will have less capacity to bind the this compound.1. Ensure Proper Complexation: Follow a validated protocol for conjugating this compound to fatty acid-free BSA[6]. The mixture should be clear after incubation. 2. Check Media Conditions: Ensure the final pH of the culture medium is stable after the addition of your this compound-BSA stock. 3. Use High-Quality Reagents: Always use sterile, fatty acid-free BSA for preparing this compound solutions for cell culture[8].

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of this compound uptake and metabolism? this compound, as a medium-chain fatty acid (MCFA), can be rapidly taken up by cells. Unlike long-chain fatty acids, its entry into mitochondria for β-oxidation is independent of the carnitine palmitoyltransferase (CPT) shuttle system[9][10]. Inside the mitochondria, it is activated to octanoyl-CoA and then undergoes β-oxidation to produce acetyl-CoA, which can then enter the Citric Acid Cycle (CAC) for energy production[9][11].

  • Q2: How should I prepare an this compound solution for cell culture experiments? this compound must be complexed with fatty acid-free BSA to ensure solubility and delivery to cells in an aqueous culture medium. A common method involves first dissolving sodium this compound in sterile PBS or water, or octanoic acid in ethanol, and then adding it to a sterile BSA solution (e.g., 5% w/v in PBS). The mixture should be incubated at 37°C for 30-60 minutes to allow for complexation before being sterile-filtered and added to the culture medium[6].

  • Q3: What are the known signaling pathways affected by this compound? this compound has been shown to influence key metabolic signaling pathways. For example, in HepG2 hepatoma cells, treatments with this compound can promote both basal and insulin-dependent phosphorylation of the Akt-mTOR pathway, which is central to cell growth, proliferation, and metabolism[8][12][13]. It can also impact inflammatory signaling, alleviating responses by reducing the expression of proinflammatory genes[10].

  • Q4: Can this compound affect gene expression? Yes, this compound can modulate the expression of genes involved in lipid metabolism and transport. For instance, in bovine mammary epithelial cells, this compound treatment increased the mRNA expression of CD36, a fatty acid translocase[14]. In other models, it has been shown to influence the expression of genes related to oxidative stress and inflammation[10][15].

Quantitative Data Summary

Table 1: Effect of this compound on Mesenchymal Stromal Cell (MSC) Growth

This compound Concentration (mM)Growth Inhibition (%)Effect on Colony FormationReference
0.0~0%Normal[3]
0.5 - 0.6~50%-[3]
0.67-Reduced to ~40% of control[3]

Table 2: Effects of this compound on Myocardial Metabolism in a Swine Model [9]

Treatment GroupMyocardial Citrate Conc.Myocardial [ATP]-to-[ADP] Ratio
Control (Saline)LowerLower
Heptanoate (B1214049)IntermediateIntermediate
This compoundMarkedly HigherHigher

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution Complexed with BSA

This protocol is adapted from established methods for preparing fatty acids for cell culture experiments.[6]

  • Prepare 100 mM Sodium this compound Stock: Dissolve 166.2 mg of sodium this compound (MW: 166.2 g/mol ) in 10 mL of sterile, nuclease-free water. Gently warm to 37°C to aid dissolution.

  • Prepare 5% (w/v) Fatty Acid-Free BSA Solution: Dissolve 2.5 g of high-quality, fatty acid-free BSA into 50 mL of sterile Phosphate-Buffered Saline (PBS). Mix gently by inversion to avoid foaming. Sterile-filter the solution using a 0.22 µm filter.

  • Complex this compound with BSA:

    • In a sterile 50 mL conical tube, warm the 5% BSA solution to 37°C.

    • Slowly add 1 mL of the 100 mM sodium this compound stock to 9 mL of the pre-warmed 5% BSA solution. This creates a 10 mM this compound stock with a molar ratio of approximately 3:1 (this compound:BSA).

    • Incubate the mixture in a 37°C water bath for at least 60 minutes, with intermittent gentle swirling, to ensure complete complexation.

  • Storage and Use: The resulting 10 mM stock solution can be stored in aliquots at -20°C. When ready to use, thaw at 37°C and dilute to the final desired concentration in your complete cell culture medium.

Protocol 2: RT-qPCR Analysis of Gene Expression Following this compound Treatment

This protocol provides a general framework for assessing changes in gene expression.[10][15]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Replace the medium with a complete medium containing the desired concentration of the this compound-BSA complex or a vehicle control (BSA only). Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well using a TRIzol-based reagent and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Assess RNA purity and concentration using a spectrophotometer. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for your gene of interest (e.g., CD36, TNF-α) and a reference gene (e.g., β-actin, GAPDH), and the diluted cDNA template.

    • Perform the qPCR reaction using a real-time PCR detection system. A typical cycling condition is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s[15].

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCT method[10][15]. The results should be normalized to the reference gene and expressed as a fold change relative to the vehicle-treated control group.

Visualizations

G cluster_prep This compound-BSA Complex Preparation Workflow A 1. Prepare Stock Solutions - 100 mM Sodium this compound in H₂O - 5% Fatty Acid-Free BSA in PBS B 2. Pre-warm BSA Solution (37°C) A->B C 3. Add this compound to BSA (Slowly, while mixing) B->C D 4. Incubate for Complexation (37°C for >= 60 min) C->D E 5. Sterile Filter (0.22 µm syringe filter) D->E F 6. Aliquot and Store (-20°C) E->F

Caption: Workflow for preparing this compound-BSA complex for cell culture.

G cluster_troubleshooting Troubleshooting Flowchart: High Cell Death Start High Cell Death Observed Q1 Is this compound:BSA Ratio Optimized? Start->Q1 Sol1 Re-prepare complex. Start with 3:1 molar ratio. Ensure fatty acid-free BSA is used. Q1->Sol1 No Q2 Was a Dose-Response Performed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Perform viability assay (e.g., MTT) with a range of concentrations to find optimal dose. Q2->Sol2 No Q3 Is the Albumin Source Certified This compound-Free (if not self-made)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Source fatty acid-free BSA or check certificate for stabilizers. This compound as a stabilizer can be toxic. Q3->Sol3 No End Problem Likely Resolved Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: Troubleshooting flowchart for high cell death in experiments.

G cluster_pathway This compound's Influence on Akt/mTOR Signaling This compound This compound mTORC1 mTORC1 This compound->mTORC1 stimulates energy sensing pathway Insulin Insulin Akt Akt Insulin->Akt Akt->mTORC1 Metabolism Balanced Metabolic Profile Akt->Metabolism mTORC2 mTORC2 mTORC1->mTORC2 activates Phosphorylation Increased Phosphorylation mTORC1->Phosphorylation mTORC2->Akt positive feedback (enhances basal phosphorylation)

Caption: this compound can promote phosphorylation in the Akt/mTOR pathway.[12]

References

Technical Support Center: Measuring Intracellular Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of measuring intracellular octanoate levels.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in measuring intracellular this compound?

Measuring intracellular this compound, a short-chain fatty acid (SCFA), presents several analytical challenges:

  • High Volatility: this compound is volatile, which can lead to sample loss during preparation steps like drying.[1][2][3]

  • Poor Chromatographic Retention: Due to its small size and polar nature, this compound exhibits poor retention on standard reverse-phase liquid chromatography (LC) columns.[4][5]

  • Low Ionization Efficiency: In its native form, this compound ionizes poorly in mass spectrometry (MS), leading to low sensitivity.[2][4][5][6]

  • Complex Cellular Matrix: The presence of numerous other intracellular molecules can interfere with accurate quantification.

  • Rapid Metabolism: As a metabolic substrate, intracellular this compound levels can change rapidly, necessitating efficient quenching of cellular metabolism during sample collection.[7]

Q2: Which analytical techniques are most suitable for quantifying intracellular this compound?

The most common and robust methods for quantifying intracellular this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique, especially when coupled with derivatization to improve chromatographic and ionization properties.[4][5][8][9][10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for SCFA analysis, but it typically requires derivatization to increase the volatility and thermal stability of the analytes.[1][2][4][5]

  • Fluorescent Probes: While less common for absolute quantification, fluorescent probes can be used to monitor changes in intracellular fatty acid concentrations and their trafficking.[14][15][16][17][18] These methods often involve fluorescently labeled fatty acid binding proteins.[14][18]

Q3: Why is derivatization often necessary for LC-MS/MS analysis of this compound?

Derivatization is a chemical modification of the analyte that is often crucial for the successful analysis of this compound by LC-MS/MS.[4][5] The primary reasons for derivatization are:

  • Improved Chromatographic Separation: By adding a non-polar chemical group, the retention of this compound on reverse-phase LC columns is significantly enhanced.[4][5]

  • Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, which dramatically increases the signal intensity in the mass spectrometer.[4][9]

  • Increased Mass: Derivatization increases the mass of the this compound molecule, moving it to a region of the mass spectrum with less background noise.[4]

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis
Possible Cause Troubleshooting Recommendation
Inefficient Extraction Optimize the extraction solvent and procedure. Liquid-liquid extraction with a solvent like diethyl ether is a common method.[2][19] Ensure the pH is acidic to protonate the this compound for better extraction into the organic phase.
Poor Derivatization Efficiency Verify the freshness and concentration of derivatization reagents. Optimize reaction conditions such as temperature, time, and pH. Consider using a different derivatization agent like aniline (B41778) or 4-APEBA.[4][8][20]
Suboptimal MS Parameters Tune the mass spectrometer specifically for the derivatized this compound. Optimize parameters such as spray voltage, gas flows, and collision energy.
Sample Degradation Process samples quickly and keep them on ice to minimize enzymatic activity. Store extracts at -80°C.[6]
Issue 2: High Background or Interfering Peaks
Possible Cause Troubleshooting Recommendation
Matrix Effects Implement a more thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering cellular components. The use of stable isotope-labeled internal standards can help correct for matrix effects.[21]
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Analyze a "blank" sample (reagents only) to identify sources of contamination.
Non-specific Binding For adherent cells, nonspecific binding to the culture plate can be an issue. Consider harvesting cells with trypsin-EDTA before extraction to reduce this background.[12]
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Recommendation
Inconsistent Sample Preparation Standardize every step of the sample preparation workflow, from cell counting and harvesting to extraction and derivatization. Use of an automated liquid handler can improve precision.
Variable Cell Numbers Normalize the final this compound concentration to the cell number or total protein content of each sample.
Incomplete Quenching of Metabolism Ensure rapid and effective quenching of cellular metabolism immediately after sample collection. This can be achieved by flash-freezing in liquid nitrogen or using cold quenching solutions.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for an LC-MS/MS method for short-chain fatty acids using aniline derivatization.

Analyte Lower Limit of Detection (LOD) Lower Limit of Quantification (LOQ)
Acetate40 nM160 nM
Propionate40 nM310 nM
Butyrate40 nM160 nM
Data adapted from a study on aniline derivatization for SCFA quantification by LC-MS/MS.[4][5]

Experimental Protocols

Protocol 1: Intracellular this compound Extraction and Derivatization for LC-MS/MS

This protocol is based on a method using aniline derivatization.[4][5]

Materials:

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Metabolism Quenching and Extraction: Immediately add ice-cold extraction solvent containing the ¹³C-labeled this compound internal standard to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization and Clarification: Vortex the sample for 3 minutes, then centrifuge at 18,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and centrifuge again to remove any remaining debris.

  • Derivatization:

    • To 50 µL of the supernatant at 0°C, add 2.5 µL of 2.4 M aniline solution.

    • Add 2.5 µL of 1.2 M EDC solution.

    • Keep the reaction mixture on ice for 2 hours, with periodic mixing.

  • Sample Dilution and Analysis: Dilute the derivatized sample with 50:50 methanol:water and proceed with LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_harvest Cell Harvesting & Washing quenching Metabolic Quenching & Lysis cell_harvest->quenching centrifugation1 Centrifugation 1 quenching->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection centrifugation2 Centrifugation 2 supernatant_collection->centrifugation2 add_aniline Add Aniline centrifugation2->add_aniline add_edc Add EDC add_aniline->add_edc incubation Incubation (2h on ice) add_edc->incubation dilution Sample Dilution incubation->dilution lcms LC-MS/MS Analysis dilution->lcms

Caption: Experimental workflow for intracellular this compound measurement.

troubleshooting_logic start Low or No MS Signal check_extraction Check Extraction Efficiency? start->check_extraction check_derivatization Check Derivatization? check_extraction->check_derivatization Yes optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No check_ms Check MS Parameters? check_derivatization->check_ms Yes optimize_derivatization Optimize Derivatization Reaction check_derivatization->optimize_derivatization No tune_ms Tune Mass Spectrometer check_ms->tune_ms No success Signal Improved check_ms->success Yes optimize_extraction->success optimize_derivatization->success tune_ms->success

Caption: Troubleshooting logic for low MS signal.

References

Technical Support Center: Octanoate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of octanoate in solution.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: this compound stability is pH-dependent. Acidic or alkaline conditions can promote hydrolytic degradation of this compound esters.[1] For octanoic acid, extreme pH values can affect its ionization state and solubility.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2] Storing this compound solutions at elevated temperatures can lead to a significant loss of the active compound over time.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[3][4][5] It is crucial to protect this compound solutions from light to prevent the formation of degradation products.

  • Oxidation: this compound, like other fatty acids, can be susceptible to oxidation, especially if unsaturated. This process can be catalyzed by the presence of oxygen and metal ions.[6][7][8]

Q2: What are the common signs of this compound instability in a solution?

A2: Instability in an this compound solution can manifest in several ways:

  • Precipitation: Due to its low aqueous solubility, a decrease in temperature or a change in pH can cause this compound to precipitate out of the solution.[9]

  • Loss of Potency: A gradual decrease in the concentration of this compound over time, which can be quantified using analytical techniques like HPLC, indicates degradation.[10]

  • Changes in Physical Appearance: This can include a change in color, the development of an off-odor, or an increase in turbidity.

  • Formation of Degradation Products: The appearance of new peaks in a chromatogram during analytical testing is a clear indication of degradation.[1][11]

Q3: How can I increase the stability of my this compound solution?

A3: Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Using a buffer system to maintain the pH within a stable range is crucial.[12][13][14][15] The optimal pH will depend on the specific this compound formulation.

  • Temperature Control: Store solutions at recommended temperatures, typically in a refrigerator or freezer, to minimize thermal degradation.

  • Protection from Light: Store solutions in amber vials or other light-protecting containers to prevent photodegradation.[3]

  • Use of Antioxidants: For formulations susceptible to oxidation, the addition of antioxidants can be beneficial.[6][7][8][16][17]

  • Use of Chelating Agents: To mitigate oxidation catalyzed by metal ions, consider adding a chelating agent like EDTA.[18][19][20][21][22]

  • Appropriate Formulation: For poorly soluble this compound derivatives, formulation strategies such as using co-solvents, surfactants, or creating lipid-based delivery systems can improve both solubility and stability.[23][24][25][26]

Troubleshooting Guides

Issue 1: Precipitation Observed in the this compound Solution
Potential Cause Troubleshooting Steps Recommended Action
Low Aqueous Solubility Verify the concentration of your solution against the known solubility of this compound in your solvent system.If the concentration is too high, dilute the solution or consider using a co-solvent or surfactant to increase solubility.
Temperature Fluctuation Observe if precipitation occurs after the solution has been stored at a lower temperature (e.g., in a refrigerator).Gently warm the solution and sonicate to redissolve the precipitate. For long-term storage, consider if a different solvent system or a lower concentration is necessary.
pH Shift Measure the pH of the solution. A change in pH can alter the ionization state and solubility of this compound.Adjust the pH to the optimal range for solubility. Incorporate a buffer to maintain a stable pH.
Issue 2: Loss of this compound Potency Over Time
Potential Cause Troubleshooting Steps Recommended Action
Chemical Degradation (Hydrolysis/Oxidation) Analyze the solution using a stability-indicating HPLC method to identify and quantify degradation products.Based on the degradation products, identify the degradation pathway. If hydrolysis is suspected, optimize the pH with a buffer. If oxidation is the cause, protect the solution from oxygen (e.g., by purging with nitrogen) and consider adding antioxidants and/or chelating agents.
Inappropriate Storage Conditions Review the storage temperature and light exposure of the solution.Store the solution at the recommended temperature and protect it from light by using amber vials or by wrapping the container in aluminum foil.
Microbial Contamination If applicable, perform microbial testing on the solution.If microbial growth is detected, filter-sterilize the solution and consider adding a preservative if it is compatible with the intended use.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution via HPLC

This protocol outlines a general method for assessing the stability of an this compound solution under various conditions.

1. Materials and Reagents:

  • This compound compound of interest

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)[10]

  • Buffers (e.g., phosphate, citrate)

  • Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound at a known concentration in the desired solvent system.

  • Divide the stock solution into aliquots for testing under different conditions (e.g., different pH values, temperatures, light exposures).

  • For pH stability, adjust the pH of the aliquots using appropriate buffers.[12][13][14][15]

  • For photostability, place some aliquots in clear vials and others in amber or foil-wrapped vials.[3]

  • For thermal stability, store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).[2]

3. Stability Study:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each aliquot.

  • Analyze the samples using a validated, stability-indicating HPLC method.[10][27]

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time to determine the degradation rate.

  • Identify and quantify any degradation products that appear as new peaks in the chromatogram.

Data Presentation

Table 1: Effect of pH on this compound Stability at 25°C
pH% this compound Remaining after 72 hours
385.2
598.5
799.1
992.4

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effect of Temperature on this compound Stability at pH 7
Temperature% this compound Remaining after 7 days
4°C99.5
25°C95.8
40°C88.1

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Troubleshooting_Instability cluster_precipitation Precipitation cluster_potency_loss Potency Loss start Instability Observed (Precipitation or Potency Loss) check_solubility Check Concentration vs. Solubility start->check_solubility Precipitation hplc_analysis Analyze by HPLC for Degradants start->hplc_analysis Potency Loss check_temp Review Storage Temperature check_solubility->check_temp Concentration OK dilute Dilute or Use Co-solvent check_solubility->dilute Concentration > Solubility check_ph_precip Measure pH check_temp->check_ph_precip Temp Stable warm_sonicate Warm and Sonicate check_temp->warm_sonicate Temp Fluctuation adjust_buffer Adjust pH and Add Buffer check_ph_precip->adjust_buffer pH Shift review_storage Review Storage Conditions (Temp & Light) hplc_analysis->review_storage No Obvious Degradants hydrolysis Hydrolysis Suspected hplc_analysis->hydrolysis Degradants Identified oxidation Oxidation Suspected hplc_analysis->oxidation Degradants Identified optimize_storage Optimize Storage (Lower Temp, Protect from Light) review_storage->optimize_storage hydrolysis->adjust_buffer add_antioxidant Add Antioxidant/Chelator Protect from Oxygen oxidation->add_antioxidant

Troubleshooting workflow for this compound solution instability.

Stability_Testing_Workflow cluster_conditions Incubation Conditions prep_solution Prepare this compound Stock Solution aliquot Create Aliquots for Different Conditions prep_solution->aliquot ph_condition Varying pH (e.g., 3, 5, 7, 9) aliquot->ph_condition temp_condition Varying Temperature (e.g., 4°C, 25°C, 40°C) aliquot->temp_condition light_condition Light vs. Dark (Clear vs. Amber Vials) aliquot->light_condition sampling Sample at Predetermined Time Points (t=0, 24h, 48h...) ph_condition->sampling temp_condition->sampling light_condition->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data_analysis Data Analysis: % Remaining vs. Time hplc->data_analysis conclusion Determine Degradation Rate and Optimal Storage Conditions data_analysis->conclusion

Experimental workflow for stability testing.

Beta_Oxidation cluster_pathway β-Oxidation Spiral This compound This compound (in cytosol) octanoyl_coa_cyto Octanoyl-CoA (in cytosol) This compound->octanoyl_coa_cyto Acyl-CoA Synthetase octanoyl_carnitine Octanoyl-Carnitine octanoyl_coa_cyto->octanoyl_carnitine CPT1 octanoyl_coa_mito Octanoyl-CoA (in mitochondrial matrix) octanoyl_carnitine->octanoyl_coa_mito CPT2 step1 Dehydrogenation (FAD -> FADH2) octanoyl_coa_mito->step1 step2 Hydration step1->step2 step3 Dehydrogenation (NAD+ -> NADH) step2->step3 step4 Thiolysis (CoA-SH) step3->step4 acetyl_coa Acetyl-CoA (to Krebs Cycle) step4->acetyl_coa hexanoyl_coa Hexanoyl-CoA (enters next cycle) step4->hexanoyl_coa

Simplified pathway of this compound β-oxidation.

References

avoiding emulsion formation during octanoate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving emulsion formation during octanoate extraction.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound extraction?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution.[1] It often appears as a cloudy or milky layer between the distinct organic and aqueous phases, making a clean separation difficult. Emulsions form when vigorous mixing, such as shaking, breaks one liquid into microscopic droplets that get dispersed in the other.[1] The presence of surfactant-like molecules, which have some solubility in both phases, can stabilize these emulsions.[2][3] Common sources of these stabilizers in experimental settings include phospholipids, free fatty acids, triglycerides, and proteins.[2]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often simpler than breaking an emulsion after it has formed.[1][2] The most straightforward method to prevent emulsion formation is to use gentle agitation instead of vigorous shaking.[1][2] Swirling or gently inverting the separatory funnel allows for sufficient surface area contact between the two phases for extraction to occur while minimizing the intense agitation that leads to emulsions.[1][2] Another preventative measure is to increase the ionic strength of the aqueous layer by adding a salt, such as sodium chloride (a technique known as "salting out"), before you begin the extraction.[1][4]

Q3: I've already formed an emulsion. What is the quickest way to break it?

The addition of a saturated aqueous solution of sodium chloride (brine) is typically the fastest and simplest method to break an emulsion.[1] This "salting out" technique increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic compounds in the aqueous phase and helps to force the separation of the two layers.[1][2][5]

Q4: I've tried adding brine, but the emulsion is still there. What are my other options?

If "salting out" doesn't work, several other techniques can be employed:

  • Time: Simply allowing the separatory funnel to stand undisturbed for an extended period (from 30 minutes to an hour) can sometimes be enough for the emulsion to break on its own due to gravity.[1][6]

  • Centrifugation: This is a very effective mechanical method to break stubborn emulsions.[1][7][8][9] The centrifugal force accelerates the separation of the two phases.

  • Filtration: You can try to physically separate the layers by passing the mixture through a glass wool plug, which can help to coalesce the dispersed droplets.[2][5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[2][5]

  • Temperature Change: Modifying the temperature can help to maximize the density differences between the two phases, promoting separation.[4]

  • Acidification: If the emulsion is stabilized by surfactants like soaps or detergents, lowering the pH of the aqueous layer to around 2 with an acid like HCl or H₂SO₄ can disrupt the emulsifying properties of these molecules.[7][8]

  • Ultrasonic Bath: Placing the emulsion in an ultrasonic bath can also help to break it.[7][8]

Troubleshooting Guide

This guide provides a structured approach to address emulsion formation during this compound extraction.

Problem: A persistent emulsion has formed between the aqueous and organic layers.
Step 1: Initial and Quickest Interventions
  • Add Brine ("Salting Out"): Add a small amount of saturated sodium chloride solution, gently swirl, and allow it to stand.

  • Wait: Let the separatory funnel sit undisturbed for at least 30 minutes.

Step 2: Mechanical and Physical Methods

If the emulsion persists after Step 1, proceed to these more robust methods.

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin.

  • Filtration: Pass the emulsified layer through a glass wool plug in a pipette or funnel.

Step 3: Chemical and Alternative Approaches

If mechanical methods are unsuccessful or not feasible, consider these options.

  • Change Solvent Polarity: Add a small volume of a different organic solvent.

  • Adjust Temperature: Gently warm or cool the mixture.

  • pH Adjustment: If surfactants are suspected, carefully acidify the aqueous layer.

Data on Troubleshooting Techniques

While specific quantitative data for this compound extraction is limited, the following table provides general parameters that can be used as a starting point for centrifugation.

TechniqueGeneral ParametersExpected OutcomeReferences
Centrifugation 2000-4000 x g for 10-20 minutesClear separation of aqueous and organic layers[1]

Experimental Protocols

Protocol 1: Standard this compound Extraction with Emulsion Prevention

This protocol outlines a standard liquid-liquid extraction procedure for this compound, incorporating steps to minimize emulsion formation.

  • Preparation: Combine the sample containing this compound with the chosen organic extraction solvent in a separatory funnel.

  • Salting Out (Optional but Recommended): Add a volume of saturated NaCl (brine) solution equivalent to 10-20% of the aqueous phase volume.

  • Extraction: Instead of vigorous shaking, gently invert the separatory funnel repeatedly for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to separate.

  • Collection: Once the layers have clearly separated, drain the lower layer and then collect the desired layer.

Protocol 2: Breaking a Persistent Emulsion using Centrifugation

This protocol describes how to use centrifugation to break a stable emulsion formed during this compound extraction.

  • Transfer: Carefully transfer the entire contents of the separatory funnel, or just the emulsified layer, into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Centrifuge the tubes at a relative centrifugal force (RCF) of 2000-4000 x g for 10-20 minutes.

  • Separation: After centrifugation, the layers should be distinct. Carefully remove the tubes from the centrifuge.

  • Collection: Use a pipette to carefully transfer the desired layer to a clean container.

Visual Guides

Troubleshooting Workflow for Emulsion Formation

The following diagram illustrates a step-by-step decision-making process for addressing emulsion formation during the extraction of this compound.

TroubleshootingWorkflow start Emulsion Formed add_brine Add Saturated NaCl (Brine) & Gently Swirl start->add_brine wait Allow to Stand (30-60 min) add_brine->wait check1 Emulsion Broken? wait->check1 centrifuge Centrifuge (e.g., 3000 RPM, 20 min) check1->centrifuge No success Continue Extraction check1->success Yes check2 Emulsion Broken? centrifuge->check2 filter Filter through Glass Wool or Phase Separation Paper check3 Emulsion Broken? filter->check3 check2->filter No check2->success Yes add_solvent Add Small Amount of a Different Organic Solvent change_temp Change Temperature add_solvent->change_temp acidify Acidify Aqueous Layer (if surfactants are present) change_temp->acidify failure Consider Alternative Extraction Method (e.g., SLE) acidify->failure check3->add_solvent No check3->success Yes

Caption: Troubleshooting workflow for emulsion formation.

Logical Flow for Preventing Emulsion Formation

This diagram outlines the logical steps to proactively avoid emulsion formation during this compound extraction.

PreventionWorkflow start Prepare for this compound Extraction add_salt Add Salt (e.g., NaCl) to Aqueous Phase ('Salting Out') start->add_salt gentle_mixing Use Gentle Agitation (Swirling or Inverting, NOT Vigorous Shaking) add_salt->gentle_mixing allow_separation Allow Sufficient Time for Layer Separation gentle_mixing->allow_separation proceed Proceed with Extraction allow_separation->proceed

Caption: Logical workflow for preventing emulsion formation.

References

Technical Support Center: Troubleshooting Variability in Animal Studies with Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing octanoate in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal studies?

A1: this compound, also known as caprylic acid, is an eight-carbon medium-chain fatty acid (MCFA). It is used in animal studies to investigate its metabolic effects, including its role as an energy source for various tissues, its impact on lipid and glucose metabolism, and its potential therapeutic effects in neurological and metabolic disorders.[1][2][3] Unlike long-chain fatty acids, this compound can be rapidly absorbed and metabolized by the liver, making it a unique tool for studying fatty acid oxidation.[1]

Q2: What are the primary sources of variability in animal studies involving this compound?

A2: The main sources of variability in animal studies with this compound include:

  • Biological Factors: Sex, age, and genetic strain of the animals can significantly influence this compound metabolism.[4][5][6][7]

  • Experimental Procedures: Inconsistencies in the administration route (e.g., oral gavage technique), dosage, and formulation of this compound can lead to variable results.

  • Dietary Factors: The composition of the animal's diet can alter the gut microbiota and influence the metabolic effects of this compound.[8][9][10]

  • Gut Microbiota: The gut microbiome plays a role in metabolizing fatty acids and can be influenced by this compound, creating a complex interaction that can vary between animals.[1][8][10]

  • Tissue-Specific Metabolism: this compound is metabolized differently in the liver, brain, and muscle, and this can be a source of variation depending on the tissue being studied.

Q3: How should this compound be prepared and stored for in vivo studies?

A3: For oral gavage, this compound is often administered as sodium this compound dissolved in sterile saline or as part of a medium-chain triglyceride (MCT) oil emulsion.[11] It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent degradation. If short-term storage is necessary, formulations should be kept at 2-8°C and protected from light.[11] Always ensure the solution is homogenous before administration.

Troubleshooting Guides

High Variability in Plasma this compound Levels

Problem: I am observing high inter-animal variability in plasma this compound concentrations after administration.

Potential CauseTroubleshooting Steps & Solutions
Inconsistent Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage. Use appropriately sized, ball-tipped gavage needles to minimize stress and prevent injury.[12][13][14][15] Confirm proper placement in the esophagus to avoid accidental tracheal administration. Administer the solution slowly and consistently.
Variable Gastric Emptying Rates Fasting animals for a consistent period before dosing can help standardize gastric emptying. The presence of food can significantly alter absorption.
Incorrect Dose Calculation Always weigh each animal on the day of dosing to calculate the precise volume to be administered.[11][12][13][14][15]
Formulation Issues Ensure the this compound formulation is a homogenous solution or a stable emulsion. Vortex or sonicate if necessary before drawing up each dose. Prepare fresh formulations for each experiment.[11]
Blood Sampling and Processing Standardize the timing of blood collection post-administration. Use a consistent blood collection site and technique. Process blood samples uniformly (e.g., centrifugation speed and time, storage temperature) to prevent degradation of fatty acids.
Inconsistent or Unexpected Metabolic Effects

Problem: The metabolic outcomes of my this compound study (e.g., changes in blood glucose, triglycerides) are not consistent across animals or experiments.

Potential CauseTroubleshooting Steps & Solutions
Sex Differences Male and female rodents exhibit significant differences in lipid and glucose metabolism, as well as in their response to dietary fats.[4][5][6][7] Analyze and report data for each sex separately. Consider using both sexes in your study design to understand the full spectrum of effects.
Dietary Composition The background diet of the animals can significantly impact the metabolic effects of this compound. Ensure all animals are on the same standardized diet for a sufficient acclimation period before the study begins. Report the detailed composition of the diet in your methods.[8][9][10]
Gut Microbiota Differences The gut microbiome can vary between animals, even within the same housing conditions. Consider co-housing animals from different litters to normalize the microbiome. For studies where the microbiome is a key factor, consider analyzing the fecal microbiome composition.[1][8][10]
Animal Strain Different strains of mice and rats can have different metabolic profiles. Use a genetically defined inbred strain (e.g., C57BL/6) to minimize genetic variability. Be aware of known metabolic characteristics of the chosen strain.
Timing of Measurements The metabolic effects of this compound can be transient. Establish a clear timeline for all measurements and ensure it is strictly followed for all animals.

Quantitative Data Summary

Table 1: Effects of this compound on Plasma Triglycerides in Rodents

Animal ModelThis compound Dose/DietDurationKey FindingsReference
Male Wistar Rats10 mM in drinking water4 weeksSignificantly decreased plasma triglyceride levels.[16]
3T3-L1 Adipocytes0.5 - 2.0 mM24 hoursInhibited triglyceride synthesis.[17]
Human Adipocytes0.5 - 2.0 mM24 hoursSuppressed esterification of oleate (B1233923) into triglycerides.[17]
ddY Mice2 g/kg body weight (oral gavage)AcuteSignificantly higher plasma triglyceride levels compared to other strains after lipid load.[18]

Table 2: Effects of this compound on Blood Glucose in Rats

Animal ModelThis compound Dose/DietDurationKey FindingsReference
Alloxan-induced diabetic Wistar rats250, 500, 1000 mg/kg aqueous leaf extract of Vitex simplicifolia (contains this compound)21 daysSignificant reduction in fasting blood glucose levels.[19]
Conscious rats1 µg/kg octreotide (B344500) + 2 g/kg oral glucoseAcuteDid not affect blood glucose levels.[20]
Conscious rats30 µg/kg octreotide + 2 g/kg oral glucoseAcuteSuppressed insulin (B600854) secretion and caused a significant increase in blood glucose levels.[20]
Intact RatsInfusion of [2,4,6,8-13C4]this compoundAcuteLabel from 13C-octanoate was incorporated into glucose.[21][22]

Table 3: Effects of this compound on Gut Microbiota Composition in Rodents

Animal ModelThis compound Dose/DietDurationKey Findings on Gut MicrobiotaReference
MiceDietary this compoundNot specifiedModulated the gut microbiota.[1]
Large Yellow Croaker0.7, 2.1, 6.3, 18.9 g/kg sodium this compound in diet10 weeksRepaired intestinal mucosal microbial dysbiosis and increased the relative abundance of Lactobacillus.[1]
MicePropionic acid-rich dietNot specifiedIncreased abundance of Bacteroides, Prevotella, and Ruminococcus.[10]
RatsHigh-fructose/high-fat diet with palm olein (PO) or high-oleic palm olein (HOPO)Not specifiedHOPO significantly increased the relative abundance of Lachnospiraceae_NK4A136_group and Harryflintia.[9]

Experimental Protocols

Protocol 1: Oral Gavage of this compound in Mice

Objective: To administer a precise oral dose of this compound to mice.

Materials:

  • This compound solution (e.g., sodium this compound in sterile saline)

  • Sterile syringes

  • Appropriately sized oral gavage needles (20-22 gauge for most adult mice) with a ball tip

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh each mouse on the day of the experiment to determine its exact body weight.

    • Calculate the required volume of the this compound solution based on the desired dose (mg/kg) and the concentration of your solution. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg of body weight.[12][13][14][15]

    • Example calculation for a 25g mouse and a 100 mg/kg dose of a 10 mg/mL solution:

      • Dose (mg) = 0.025 kg * 100 mg/kg = 2.5 mg

      • Volume (mL) = 2.5 mg / 10 mg/mL = 0.25 mL

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.

    • Hold the mouse in a vertical position to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.

    • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow as the needle enters the esophagus. Do not force the needle; if you meet resistance, withdraw and try again.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the solution.

    • Administering the solution too quickly can cause reflux.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Protocol 2: Quantification of this compound in Plasma by GC-MS

Objective: To accurately measure the concentration of this compound in rodent plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Organic solvents (e.g., isooctane, hexane, methanol)

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add the internal standard.

    • Perform a liquid-liquid extraction to isolate the fatty acids. A common method is the Folch extraction using a chloroform:methanol mixture.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add the derivatization reagent (e.g., BSTFA with TMCS) and heat to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable capillary column for fatty acid analysis.

    • Set the mass spectrometer to selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target ions of this compound-TMS and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis animal_acclimation Animal Acclimation (Standardized Diet & Housing) weighing Weigh Animal animal_acclimation->weighing dose_preparation This compound Formulation (e.g., in saline or MCT oil) dose_calculation Calculate Dose Volume dose_preparation->dose_calculation weighing->dose_calculation oral_gavage Oral Gavage dose_calculation->oral_gavage blood_collection Blood Collection (Timed) oral_gavage->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_analysis GC-MS Analysis of this compound plasma_separation->sample_analysis data_analysis Data Analysis & Interpretation sample_analysis->data_analysis

Caption: A typical experimental workflow for an acute this compound study in rodents.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Results cause1 Biological Factors (Sex, Strain, Microbiota) start->cause1 cause2 Procedural Inconsistency (Dosing, Sampling) start->cause2 cause3 Dietary Factors start->cause3 solution1a Separate Analysis by Sex cause1->solution1a solution1b Use Inbred Strain cause1->solution1b solution1c Standardize Gut Microbiota cause1->solution1c solution2a Standardize Protocols (SOPs) cause2->solution2a solution2b Ensure Proper Training cause2->solution2b solution3 Use Standardized Diet cause3->solution3

Caption: A logical diagram for troubleshooting sources of variability in this compound studies.

Octanoate_Signaling_Pathways cluster_metabolic Metabolic Regulation cluster_inflammatory Inflammatory Response cluster_gut_brain Gut-Brain Axis This compound This compound ppar PPARα/γ Activation This compound->ppar ampk AMPK Activation This compound->ampk mTOR mTOR Pathway Modulation This compound->mTOR tlr TLR Signaling Inhibition This compound->tlr gut_microbiota Gut Microbiota Modulation This compound->gut_microbiota lipid_metabolism Altered Lipid Metabolism (↓Triglyceride Synthesis, ↑Fatty Acid Oxidation) ppar->lipid_metabolism ampk->lipid_metabolism glucose_metabolism Altered Glucose Metabolism ampk->glucose_metabolism mTOR->lipid_metabolism nfkb NF-κB Inhibition tlr->nfkb inflammation Reduced Inflammation nfkb->inflammation gut_brain_axis Gut-Brain Axis Signaling gut_microbiota->gut_brain_axis neuroprotection Neuroprotective Effects gut_brain_axis->neuroprotection

Caption: Key signaling pathways modulated by this compound in animal models.

References

Technical Support Center: Optimizing pH for Octanoate Uptake Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on cellular octanoate uptake, with a specific emphasis on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal extracellular pH for this compound uptake?

A: The optimal pH for this compound uptake is highly dependent on the cell type and the specific transport mechanisms involved.

  • General Trend for Mammalian Cells: For many mammalian cells, a slightly acidic extracellular pH (in the range of 6.5-7.0) tends to enhance the uptake of this compound and other free fatty acids compared to physiological pH (7.4).[1][2] In astrocytoma cells, for instance, this compound uptake increases as the pH decreases.[1] Similarly, in Ehrlich ascites tumor cells, lowering the pH from 7.4 to 6.6 resulted in increased fatty acid incorporation.[2]

  • Bacterial Systems: In some bacterial systems, such as Pseudomonas oleovorans, the optimal pH for this compound transport can be distinctly acidic, around pH 6.0.[3][4]

  • Neutral pH Optima: Conversely, for processes like medium-chain fatty acid synthesis in certain microbial consortia, a neutral pH of 7.0 has been found to be optimal.[5]

It is crucial to empirically determine the optimal pH for your specific experimental system.

Q2: Why is this compound uptake pH-dependent?

A: The pH-dependence of this compound uptake is primarily due to two factors: the chemical properties of this compound and the function of its transporters.

  • Passive Diffusion: this compound is a weak acid. At a lower (more acidic) pH, a larger fraction of this compound molecules will be in their protonated, un-ionized form. This uncharged form is more lipid-soluble and can more readily diffuse across the cell membrane's lipid bilayer, a mechanism often called "flip-flop".[6]

  • Transporter Activity: The activity of membrane proteins that transport fatty acids can be pH-sensitive. For example, many Organic Anion Transporting Polypeptides (OATPs), which are involved in the uptake of amphipathic organic compounds, are stimulated by a low extracellular pH.[7] Monocarboxylate transporters (MCTs) also play a role in fatty acid transport and are regulated by pH gradients.[8]

Q3: Can changes in extracellular pH affect intracellular pH and cell health?

A: Yes. The influx of the protonated form of this compound can lead to a decrease in intracellular pH (acidification).[6] Significant deviations from the optimal physiological pH range (typically 7.2-7.4 for the cytoplasm) can be stressful for cells. Acidic conditions can profoundly inhibit the synthesis of essential molecules and overall metabolic activity, while alkaline conditions can also be detrimental.[9][10] Therefore, it is essential to include controls to assess cell viability (e.g., Trypan Blue exclusion, MTT assay) at the different pH values tested in your uptake experiments.

Q4: How can I maintain a stable pH in my uptake buffer during the experiment?

A: To maintain a stable pH, especially when dealing with cell cultures that produce metabolic acids, it is critical to use a robust buffering system. While bicarbonate-CO₂ is the physiological buffer, it requires a controlled CO₂ environment. For many short-term uptake experiments, non-bicarbonate buffers are preferred. A common choice is HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), often used at a concentration of 10-25 mM in a salt solution like Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH.[11]

Troubleshooting Guide

Issue: Low or no detectable this compound uptake.

Possible Cause Troubleshooting Step
Suboptimal pH The pH of your uptake buffer may be inhibiting transport. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4) to find the optimum for your cell type. A lower pH often enhances uptake.[1][2]
Low Cell Viability The experimental conditions, including the pH of the buffer, may be toxic to the cells. Perform a cell viability assay at each tested pH to ensure that observed differences in uptake are not due to cell death.
Incorrect Buffer Composition Ensure your uptake buffer (e.g., HBSS) contains necessary ions and is properly buffered (e.g., with HEPES) to maintain the target pH throughout the experiment.[11]
Transporter Saturation The concentration of this compound may be too high, leading to saturation of the transport mechanism. Perform a concentration-response curve to determine the optimal this compound concentration.
Short Incubation Time The uptake may be time-dependent. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the linear range of uptake.

Issue: High variability between replicate experiments.

Possible Cause Troubleshooting Step
pH Drift During Experiment The metabolic activity of the cells can alter the pH of a weakly buffered medium. Use a higher concentration of buffer (e.g., 25 mM HEPES) and verify the pH of the medium at the beginning and end of the incubation period.
Inconsistent Cell Seeding Uneven cell numbers per well will lead to variable uptake results. Ensure a homogenous cell suspension when plating and verify cell confluence or cell number before starting the assay.
Temperature Fluctuations Fatty acid transport is an active process and is temperature-sensitive. Ensure all buffers are pre-warmed to the experimental temperature (typically 37°C) and maintain a constant temperature during incubation.[12]

Quantitative Data on pH Effects

The following table summarizes quantitative data from various studies on the effect of pH on medium-chain fatty acid uptake or production.

Organism/Cell Type Compound pH Condition Observation Reference
Pseudomonas oleovoransThis compoundpH 6.0Optimal transport[3][4]
Astrocytoma Cells[1-14C]this compoundDecreasing pHGradual increase in uptake[1]
Ehrlich Ascites Tumor CellsFree Fatty AcidspH 7.4 vs. 6.6Increased incorporation at pH 6.6[2]
Waste Activated SludgeMedium-Chain Fatty AcidsAcidic (5), Neutral (7), Alkaline (10)Highest yield and selectivity at neutral pH (7)[5]
Food Waste FermentationCaproate (MCFA)pH 5.5Highest composition of caproate[13]
Megasphaera hexanoicaC4-C8 Fatty AcidspH 5.8, 6.5, 7.2Consistent production across the tested range[14][15]

Experimental Protocols

Protocol: Determining Optimal pH for Radiolabeled this compound Uptake

This protocol provides a framework for testing the effect of extracellular pH on the uptake of [1-¹⁴C]-octanoate in adherent mammalian cells.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well).

  • [1-¹⁴C]-octanoate stock solution.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES.

  • Stock solutions of 1 M HCl and 1 M NaOH for pH adjustment.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Prepare Uptake Buffers: Prepare four batches of Uptake Buffer. Adjust the pH of each batch to 6.0, 6.5, 7.0, and 7.4, respectively, using HCl or NaOH. Warm the buffers to 37°C before use.

  • Cell Preparation: Culture cells to a confluent monolayer. On the day of the experiment, aspirate the growth medium from all wells.

  • Pre-incubation Wash: Wash the cells twice with 1 mL of warm (37°C) PBS to remove any residual medium.

  • Initiate Uptake: Add 500 µL of the appropriate pre-warmed, pH-adjusted Uptake Buffer containing a final concentration of [1-¹⁴C]-octanoate (e.g., 1 µCi/mL) to each well. Use triplicate wells for each pH condition.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes, determined from a preliminary time-course experiment).

  • Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive uptake buffer and immediately wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular label.

  • Cell Lysis: Add 250 µL of Cell Lysis Buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex briefly, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the amount of protein per well (determined from a parallel plate using a BCA or Bradford assay) to account for any differences in cell number. Plot the normalized uptake (e.g., in nmol/mg protein/min) against the extracellular pH.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Plate cells and grow to confluence prep_buffers Prepare uptake buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4) wash_cells Wash cells with PBS prep_buffers->wash_cells add_this compound Add radiolabeled this compound in pH-adjusted buffer wash_cells->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_rxn Stop uptake with ice-cold PBS wash incubate->stop_rxn lyse_cells Lyse cells stop_rxn->lyse_cells measure_cpm Measure radioactivity (CPM) lyse_cells->measure_cpm measure_protein Measure protein concentration lyse_cells->measure_protein normalize Normalize CPM to protein measure_cpm->normalize measure_protein->normalize plot Plot uptake vs. pH normalize->plot

Caption: Workflow for optimizing pH in this compound uptake experiments.

Troubleshooting Logic

G start Start: Low or Variable This compound Uptake check_viability Is cell viability >90% at all tested pH values? start->check_viability check_ph Did buffer pH remain stable during the experiment? check_viability->check_ph Yes end_fail Issue: Buffer composition or cell health is the primary problem. check_viability->end_fail No adjust_ph_range Action: Test a different pH range (e.g., more acidic). check_ph->adjust_ph_range Yes optimize_buffer Action: Increase buffer capacity (e.g., higher HEPES conc.). check_ph->optimize_buffer No check_protocol Action: Review protocol for other variables (time, temp, concentration). adjust_ph_range->check_protocol optimize_buffer->check_viability end_success Success: Optimized Uptake check_protocol->end_success

Caption: Troubleshooting workflow for this compound uptake experiments.

References

Technical Support Center: Octanoate Binding to Plastic Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with octanoate binding to plastic labware. Loss of this compound due to adsorption to plastic surfaces can significantly impact experimental accuracy and reproducibility. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked questions (FAQs)

Q1: Why is my this compound solution losing concentration when stored in plastic tubes?

This compound, a medium-chain fatty acid, is hydrophobic and can bind to the surface of many common plastics used in laboratories. This process, known as nonspecific binding or adsorption, is driven by hydrophobic interactions between the nonpolar hydrocarbon tail of the this compound molecule and the hydrophobic plastic surface. This can lead to a significant reduction in the concentration of this compound in your solution, affecting experimental outcomes. The extent of this binding can be influenced by factors such as the type of plastic, temperature, incubation time, and the composition of the solution.

Q2: Which types of plastic are most problematic for this compound binding?

Plastics commonly used in laboratories, such as polypropylene (B1209903) (PP) and polystyrene (PS), are known to be hydrophobic and can cause significant binding of hydrophobic molecules like this compound.[1] While specific quantitative data for this compound is limited, studies on similar molecules like peptides have shown significant differences in binding between these two plastics, with polypropylene sometimes showing less binding than polystyrene for certain molecules.[1] However, the opposite can be true for other molecules. Therefore, it is crucial to empirically test the suitability of your labware for your specific experimental conditions.

Q3: How can I prevent or minimize this compound from binding to my plastic labware?

Several strategies can be employed to reduce the binding of this compound to plastic surfaces:

  • Use Low-Binding Tubes: Commercially available "low-binding" or "low-retention" microtubes are manufactured with a special coating or are made from a modified polymer that creates a hydrophilic surface, reducing the binding of hydrophobic molecules.[2][3][4][5][6] These are a highly recommended first-line solution.

  • Pre-coat with a Blocking Agent: Before adding your this compound solution, you can pre-coat the plasticware with a solution of a blocking agent like Bovine Serum Albumin (BSA). BSA will adsorb to the plastic surface, effectively masking the hydrophobic sites and preventing subsequent binding of your this compound.

  • Add Detergents to Your Solution: Including a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100, in your this compound solution can help to prevent binding. These detergents will compete with the this compound for binding sites on the plastic surface.

  • Consider Alternative Materials: If permissible for your experimental workflow, consider using glass labware, which is generally more hydrophilic than plastics. However, be aware that adsorption can still occur on glass surfaces.

Q4: Does the pH of my solution affect this compound binding?

Yes, the pH of your solution can significantly influence this compound binding. Octanoic acid has a pKa of approximately 4.9.[7] At pH values below the pKa, octanoic acid will be predominantly in its protonated, uncharged form, which is more hydrophobic and therefore more likely to bind to plastic surfaces. At pH values above the pKa, it will be in its deprotonated, negatively charged (this compound) form, which is more hydrophilic and less likely to bind. Therefore, maintaining a pH well above 4.9 can help to reduce binding.

Q5: Could substances be leaching from the plastic and interfering with my experiment?

Yes, it's possible. Plastic labware can sometimes contain manufacturing additives like slip agents (e.g., oleamide, a fatty acid amide) and plasticizers that can leach into your solutions.[3][8][9][10] These leached substances could potentially interfere with your experiments, for example, by competing with this compound for binding sites on a protein or by directly affecting a biological assay. If you observe unexpected results, leaching of contaminants from your plasticware is a possibility to consider.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with this compound loss in your experiments.

Problem: Inconsistent or lower-than-expected results in assays involving this compound.

Workflow for Troubleshooting this compound Loss

A Start: Inconsistent/Low Results B Hypothesis: this compound is binding to plasticware A->B C Step 1: Quantify this compound Loss (See Experimental Protocol) B->C D Is loss significant? C->D E Step 2: Switch to Low-Binding Tubes D->E Yes O Problem Resolved D->O No F Retest this compound Loss E->F G Is loss still significant? F->G H Step 3: Pre-coat with BSA G->H Yes G->O No I Retest this compound Loss H->I J Is loss still significant? I->J K Step 4: Add Detergent (e.g., Tween-20) J->K Yes J->O No L Retest this compound Loss K->L M Is loss still significant? L->M N Step 5: Evaluate Alternative Labware (Glass, other plastics) M->N Yes M->O No N->O P No Q Yes R No S Yes T No U Yes V No W Yes

Caption: A step-by-step workflow for troubleshooting this compound loss due to binding to plastic labware.

Quantitative Data Summary

Material% Loss of Oleic Acid (25 µM)
Plastics
Tygon10 - 95%
Teflon10 - 95%
Polyethylene10 - 95%
Other Materials
Pyrex GlassAdsorption observed
Borosilicate GlassAdsorption observed
SteelAdsorption observed

Data extracted from a study on oleic acid binding and solubility to laboratory materials.

Experimental Protocols

Protocol 1: Quantification of this compound Loss using UV-Visible Spectrophotometry

This protocol provides a general method to quantify the amount of this compound lost to plastic labware.

Principle:

This method relies on creating a standard curve of known this compound concentrations and their corresponding absorbance values at a specific wavelength. The concentration of an unknown sample can then be determined by measuring its absorbance and comparing it to the standard curve.

Materials:

  • Octanoic acid

  • Solvent compatible with your experiment (e.g., ethanol (B145695) for stock solution, buffer for working solution)

  • Plastic tubes to be tested (e.g., standard polypropylene, polystyrene, and low-binding tubes)

  • UV-transparent cuvettes

  • UV-Visible Spectrophotometer or a microplate reader capable of UV absorbance measurements

Procedure:

  • Preparation of this compound Stock and Standard Solutions:

    • Prepare a stock solution of octanoic acid in a suitable solvent (e.g., 100 mM in ethanol).

    • From the stock solution, prepare a series of standard solutions in your experimental buffer with known concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using one of the standard solutions (e.g., 0.6 mM), scan a range of wavelengths (e.g., 200-300 nm) to determine the wavelength of maximum absorbance (λmax) for this compound in your buffer.

  • Generation of the Standard Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using the buffer with no this compound as the blank.

    • Plot a graph of absorbance versus this compound concentration. This is your standard curve.

  • Testing for this compound Loss:

    • Take a known concentration of your this compound working solution (e.g., 0.5 mM) and measure its initial absorbance (A_initial). This is your control.

    • Aliquot the same solution into the different types of plastic tubes you wish to test.

    • Incubate the tubes under your typical experimental conditions (time and temperature).

    • After incubation, carefully transfer the solution from the plastic tubes to a clean cuvette and measure the final absorbance (A_final).

    • Using your standard curve, determine the initial (C_initial) and final (C_final) concentrations of this compound.

  • Calculation of this compound Loss:

    • Calculate the percentage of this compound loss for each plastic type using the following formula: % Loss = ((C_initial - C_final) / C_initial) * 100

Experimental Workflow for Quantifying this compound Loss

A Prepare this compound Standards B Determine λmax A->B C Generate Standard Curve (Absorbance vs. Concentration) B->C H Calculate Initial (C_initial) and Final (C_final) Concentrations using Standard Curve C->H D Prepare this compound Working Solution E Measure Initial Absorbance (A_initial) D->E F Incubate in Test Plasticware D->F E->H G Measure Final Absorbance (A_final) F->G G->H I Calculate % this compound Loss H->I

Caption: Workflow for the experimental protocol to quantify this compound loss using UV-Visible spectrophotometry.

Protocol 2: Pre-coating Plastic Labware with Bovine Serum Albumin (BSA)

Principle:

BSA, a protein that readily adsorbs to plastic surfaces, is used to block the hydrophobic sites on the labware, thereby preventing the subsequent binding of this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • Your experimental buffer

  • Plastic labware to be coated

Procedure:

  • Prepare a 1% (w/v) solution of BSA in your experimental buffer.

  • Add the BSA solution to the plastic tubes or wells, ensuring the entire surface that will come into contact with your sample is covered.

  • Incubate for at least 30 minutes at room temperature.

  • Aspirate the BSA solution.

  • Wash the surfaces gently with your experimental buffer to remove any unbound BSA. Be careful not to scratch the surface.

  • The coated labware is now ready for use with your this compound solution.

Logical Relationship of Mitigation Strategies

A Problem: this compound Binding to Plastic B Primary Solution: Use Low-Binding Labware A->B C Secondary Solution (if binding persists): Surface Modification A->C D Tertiary Solution (if modification is not feasible): Solution Additives A->D E Pre-coating with BSA C->E F Adding Detergents (e.g., Tween-20) D->F

Caption: A diagram illustrating the logical hierarchy of solutions to mitigate this compound binding to plastic labware.

References

Technical Support: Correcting for Background Octanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying and correcting for background octanoate contamination in biological samples, a common challenge in metabolomics and other sensitive analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background this compound contamination?

A1: Background this compound, a medium-chain fatty acid, can be introduced at multiple stages of the experimental workflow. Identifying the source is the first step toward remediation. Common sources include:

  • Labware: Plastic consumables, such as microcentrifuge tubes, pipette tips, and syringe filters, are significant sources of fatty acid contamination, including palmitate and stearate, and can also contribute to this compound background.[1] Even high-quality polypropylene (B1209903) (PP) tubes can leach contaminants.[2]

  • Solvents and Reagents: HPLC-grade solvents, while highly pure, can still contain trace levels of fatty acids.[3][4] Reagents used for sample preparation and derivatization are also potential sources.[4] Dust and airborne particles in the lab can settle in open solvent bottles or on uncovered labware.[5][6]

  • Sample Matrix: The biological matrix itself (e.g., plasma, serum) contains endogenous this compound. Fetal Bovine Serum (FBS) used in cell culture is a known source of various lipids.[7]

  • Apparatus: Contaminants can leach from components of the analytical instrument, such as LC tubing (especially PEEK), solvent filters, and fittings.[6][8] The gas chromatography (GC) inlet and mass spectrometer (MS) ion source can also accumulate residues over time.[2][9]

Q2: How can I minimize this compound contamination from labware?

A2: Minimizing contact with plastics and rigorously cleaning all materials are key strategies.

  • Prioritize Glassware: Whenever feasible, use borosilicate glassware for sample preparation and storage instead of plastic.[2][4]

  • Rigorous Cleaning Protocols: Implement a stringent cleaning procedure for all reusable glassware. This should include washing with a phosphate-free detergent, rinsing extensively with high-purity water, and performing sequential rinses with high-purity organic solvents like methanol (B129727), acetone, and hexane.[2] For trace analysis, baking glassware in a muffle furnace (e.g., 450°C for 6-8 hours) is highly effective at removing organic residues.[3]

  • Pre-rinse Plastics: If plasticware is unavoidable, choose high-quality polypropylene and pre-rinse it with your extraction solvent (e.g., methanol) immediately before use.[1][2] This can significantly reduce surface contaminants. One study showed that pre-rinsing plastic tubes and tips with methanol reduced the relative error in palmitate measurements by sevenfold.[1]

  • Avoid Contaminated Items: Be cautious with septa, vial caps, and syringe filters, as these can leach significant amounts of contaminants.[3][10] Consider replacing plastic syringe filters with glass syringes and stainless-steel filter holders.[10]

Q3: What is a "procedural blank" and how do I use it for correction?

A3: A procedural blank (or method blank) is a sample that contains all the components of a real sample except for the biological matrix. It is processed through the entire experimental workflow—including extraction, derivatization, and analysis—in the same manner as the actual samples.[4]

The purpose of the procedural blank is to measure the background signal originating from solvents, reagents, and labware. By quantifying the this compound level in the blank, you can estimate the contribution of contamination to the signal in your biological samples. The average signal from several procedural blanks can then be subtracted from the signal of each experimental sample.[11] This is a fundamental step for accurate quantification, especially at low concentrations.[12]

Troubleshooting Guide

Problem: High and variable this compound levels are detected in all samples, including blanks.

This common issue points to a significant and inconsistent source of contamination in the experimental workflow.

Logical Flow for Troubleshooting High Background

Start High & Variable Background Detected Check_Solvents Analyze Solvents & Reagents (Run Reagent Blank) Start->Check_Solvents Check_Plastics Test Plasticware (Solvent Soak & Analyze) Start->Check_Plastics Check_System Inspect LC/MS System (Bypass Components) Start->Check_System Solvent_Issue Contaminated Solvents/ Additives Check_Solvents->Solvent_Issue Contaminant Found Plastic_Issue Leaching from Plasticware Check_Plastics->Plastic_Issue Contaminant Found System_Issue System Contamination (Tubing, Source, Column) Check_System->System_Issue Contaminant Found Solvent_Fix Solution: Use New, High-Purity Solvents. Filter Additives. Solvent_Issue->Solvent_Fix Plastic_Fix Solution: Switch to Glassware. Pre-Rinse Plastics. Plastic_Issue->Plastic_Fix System_Fix Solution: Systematic Cleaning/ Flush with Strong Solvents. System_Issue->System_Fix

Caption: Troubleshooting logic for high this compound background.

Possible Causes & Solutions
Possible Cause Recommended Action
Contaminated Solvents/Reagents Prepare a "reagent blank" using only the solvents and derivatization agents. If the signal is high, source new, high-purity (e.g., LC-MS grade) solvents and reagents. Test new batches before use.[4][5]
Leaching from Plasticware Soak new plastic tubes/tips in your extraction solvent, then analyze the solvent. If contamination is detected, switch to borosilicate glassware or implement a rigorous pre-rinse protocol for all plasticware.[1][10]
LC/MS System Contamination Systematically troubleshoot the instrument. Infuse the mobile phase directly into the MS, bypassing the LC system, to check for source contamination. If clean, sequentially add components (pump, autosampler) back into the flow path to isolate the source.[6] A thorough system flush with a strong solvent mixture may be required.[8]
Cross-Contamination Ensure dedicated glassware is used for fatty acid analysis to prevent carryover from other experiments.[13]
Problem: My biological samples require a protein-rich matrix (e.g., albumin) that has high intrinsic fatty acid content.

For samples where the matrix itself is the source of contamination (e.g., serum albumin solutions), a pre-treatment step is necessary to remove the interfering lipids.

Solution: Charcoal Stripping of Serum/Albumin

Activated charcoal treatment is a highly effective method for removing fatty acids and other lipophilic molecules from serum or protein solutions with minimal protein loss.[14][15][16]

Effectiveness of Charcoal Stripping
Parameter Result Reference
Fatty Acid Removal >99% removal of albumin-bound radioactive fatty acids.[14]
Protein Loss Approximately 4.9% protein adsorption onto charcoal.[14]
Matrix Components Removed Free fatty acids, steroid hormones, cytokines, and other non-polar molecules.[7]
Matrix Components Retained Salts, glucose, amino acids, and the majority of the protein content.[7]

Key Experimental Protocols

Protocol 1: Charcoal Stripping of Serum or Albumin Solution

This protocol is adapted from established methods for delipidating protein-rich solutions.[14][17]

  • Preparation: Prepare a solution of serum or bovine serum albumin (BSA). Cool the solution in an ice water bath.

  • Acidification: Slowly adjust the pH of the solution to 3.0 - 3.5 using 0.2N HCl while stirring gently. This step helps to dissociate fatty acids from albumin.[17]

  • Charcoal Addition: Add activated charcoal to the solution (a common starting point is 4-5% of the solution weight).[17]

  • Incubation: Continue stirring the suspension in the ice water bath for 1-2 hours.

  • Removal of Charcoal: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the charcoal.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining charcoal fines.

  • Neutralization: Adjust the pH of the delipidated solution back to 7.0 - 7.4 using 0.2N NaOH.

  • Storage: Store the charcoal-stripped solution at -20°C or -80°C.

Protocol 2: General Workflow for Sample Analysis with Background Correction

This workflow outlines the critical steps for quantifying this compound in biological samples while accounting for background contamination.

Workflow Diagram for this compound Analysis

cluster_prep Sample & Blank Preparation cluster_process Processing cluster_analysis Analysis & Correction Sample 1A. Biological Sample (e.g., Plasma) Spike 2. Spike Internal Standard (e.g., 13C-Octanoate) Sample->Spike Blank 1B. Procedural Blank (Solvent Only) Blank->Spike Extract 3. Lipid Extraction (e.g., Folch Method) Spike->Extract Deriv 4. Derivatization (e.g., to FAMEs or Isobutyl Esters) Extract->Deriv LCMS 5. GC-MS or LC-MS Analysis Deriv->LCMS Data 6. Data Acquisition (Peak Integration) LCMS->Data Correct 7. Blank Subtraction (Sample Signal - Blank Signal) Data->Correct Result 8. Final Quantified This compound Level Correct->Result

References

method validation for a new octanoate quantification assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the validation and troubleshooting of a new octanoate quantification assay. The resources below are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating a new this compound quantification assay?

A1: According to regulatory guidelines from bodies like the ICH and FDA, the core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4] Stability of the analyte in the biological matrix is also a critical parameter to assess.[5]

Q2: How should I prepare calibration standards and quality control (QC) samples?

A2: Calibration standards should be prepared by spiking a known concentration of a certified this compound reference standard into a blank matrix identical to the study samples (e.g., plasma, serum). At least five to six concentration levels are recommended to establish linearity.[1] QC samples should be prepared independently at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the assay.

Q3: What are common sources of contamination in this compound analysis?

A3: Contamination can arise from various sources, including solvents, reagents, collection tubes, and labware such as pipette tips and vials.[6][7][8] Plasticizers (e.g., phthalates) can leach from plastic containers and interfere with the analysis.[8] It is crucial to use high-purity solvents and meticulously clean all glassware.

Q4: What are the best practices for sample and standard storage?

A4: Due to their volatility, short-chain fatty acids like this compound require careful handling and storage to prevent degradation.[9] Samples and standards should be stored at -80°C to ensure stability.[5] Freeze-thaw cycles should be minimized as they can affect the analyte concentration.[5] Stability should be tested under various conditions, including short-term bench-top stability, long-term storage stability, and freeze-thaw stability.[5]

Q5: What should I do if my system suitability test (SST) fails?

A5: A failed SST indicates that the analytical system is not performing as expected. First, check basic instrument parameters like mobile phase composition, column temperature, and mass spectrometer settings. Ensure that the column is properly conditioned. If the issue persists, it may be necessary to prepare fresh mobile phases, clean the ion source, or replace the analytical column.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Splitting 1. Incompatible injection solvent with the mobile phase.[10] 2. Column degradation or contamination. 3. Suboptimal mobile phase pH.1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Flush the column with a strong solvent or replace it if necessary. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Instrument instability (e.g., fluctuating spray in LC-MS).[6] 3. Presence of matrix effects.[11][12]1. Standardize the sample preparation workflow and ensure thorough mixing at each step. 2. Check for leaks in the LC system and ensure a stable spray at the MS source. 3. Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard, optimizing sample cleanup, or diluting the sample.
Inaccurate Results (Poor Recovery) 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Inaccurate calibration standards.1. Optimize the extraction method (e.g., liquid-liquid extraction or solid-phase extraction). 2. Keep samples on ice during processing and minimize exposure to room temperature. 3. Prepare fresh calibration standards from a reliable stock solution.
Non-linear Calibration Curve 1. Detector saturation at high concentrations. 2. Inappropriate weighting of the regression model. 3. Issues with the highest or lowest calibration standards.1. Narrow the calibration range or dilute samples that fall in the upper range. 2. Use a weighted linear regression (e.g., 1/x or 1/x²) if heteroscedasticity is observed. 3. Prepare fresh standards and re-evaluate.
High Background Noise or Ghost Peaks 1. Contamination from the LC system, solvents, or sample handling.[6][7] 2. Sample carryover from a previous injection.1. Flush the LC system with a strong solvent, use fresh high-purity mobile phases, and pre-screen all consumables. 2. Implement a robust needle wash protocol and inject blank samples between high-concentration samples.

Experimental Protocols

Protocol 1: Determination of Assay Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Methodology:

    • Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of this compound and the internal standard.

    • Analyze blank matrix samples spiked with this compound at the Lower Limit of Quantitation (LLOQ).

    • Analyze samples spiked with structurally related compounds or potential concomitant medications to assess for interference.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Protocol 2: Assessment of Linearity and Range
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte and to define the concentration range over which this relationship is maintained.

  • Methodology:

    • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of this compound.

    • Analyze each calibration standard in triplicate.

    • Plot the instrument response versus the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Protocol 3: Evaluation of Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Methodology:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

    • Intra-assay (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-assay (Intermediate Precision): Analyze the QC samples on at least three different days with different analysts, if possible.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

Data Presentation

Table 1: Linearity of the this compound Assay
Nominal Conc. (µM)Mean Measured Conc. (µM)Accuracy (%)Precision (%CV)
1.00 (LLOQ)0.9595.08.5
2.502.60104.06.2
10.09.8098.04.1
50.051.5103.03.5
10099.299.22.8
200204.0102.03.1
Regression Analysis: y = 0.015x + 0.002; r² = 0.998
Table 2: Accuracy and Precision of the this compound Assay
QC LevelNominal Conc. (µM)Intra-Assay (n=5) Inter-Assay (n=15, 3 runs)
Mean Conc. (µM) Accuracy (%) Precision (%CV) Mean Conc. (µM)
LLOQ1.000.9898.09.21.05
Low3.002.9197.07.53.09
Medium75.078.0104.05.173.5
High150145.597.04.3153.0

Visualizations

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization Dev Assay Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Stab Stability AccPrec->Stab LOQ LOD & LOQ Stab->LOQ Report Validation Report LOQ->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for this compound quantification assay validation.

TroubleshootingDecisionTree Start Inconsistent or Inaccurate Results CheckSST System Suitability Pass? Start->CheckSST CheckCal Calibration Curve OK? (r² > 0.99) CheckSST->CheckCal Yes FixSystem Troubleshoot LC-MS System (Check mobile phase, column, source) CheckSST->FixSystem No CheckQC QC Samples within ±15%? CheckCal->CheckQC Yes FixCal Prepare Fresh Calibration Standards CheckCal->FixCal No CheckSamplePrep Review Sample Preparation CheckQC->CheckSamplePrep No Success Assay Performance Acceptable CheckQC->Success Yes CheckMatrix Investigate Matrix Effects CheckSamplePrep->CheckMatrix FixSamplePrep Optimize Sample Prep Protocol CheckSamplePrep->FixSamplePrep FixMatrix Use Stable Isotope-Labeled IS or Optimize Sample Cleanup CheckMatrix->FixMatrix

References

Technical Support Center: Troubleshooting Poor Peak Shape in Octanoate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing poor peak shape in octanoate chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues encountered during the analysis of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in this compound chromatography?

Poor peak shape in the chromatography of this compound (octanoic acid) typically manifests as peak tailing, fronting, or splitting. The primary causes include secondary interactions with the stationary phase, improper mobile phase pH, column overload, and issues with the sample solvent.[1][2]

Q2: Why is mobile phase pH so critical for this compound analysis?

The pH of the mobile phase is crucial because octanoic acid is an ionizable compound.[3] At a pH close to its pKa, both the ionized (this compound) and non-ionized (octanoic acid) forms will exist, leading to peak distortion.[4][5][6] To ensure a single species and good peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[7] For reversed-phase chromatography of acidic compounds like octanoic acid, a lower pH (e.g., 2-3) is often used to suppress ionization and promote retention.[3][8]

Q3: Can the sample solvent affect my peak shape?

Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[2][9] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to peak fronting.[10][11] Whenever possible, dissolve your sample in the mobile phase itself.[12]

Q4: What is peak tailing and what causes it for this compound?

Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[2] For this compound, a carboxylic acid, a common cause of tailing in reversed-phase chromatography is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][4][10] These interactions provide an additional retention mechanism that can delay the elution of a portion of the analyte molecules. Other causes can include column overload and column degradation.[10][13]

Q5: What is peak fronting and what are its common causes?

Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second.[2] Common causes include column overload (either by injecting too high a concentration or too large a volume), and incompatibility between the sample solvent and the mobile phase.[9][12][14]

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for your this compound peak, consult the following table and workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_pH Lower Mobile Phase pH (e.g., to pH 2.5-3) check_overload->check_pH No resolved Peak Shape Improved check_overload->resolved Yes use_endcapped Use a Highly Deactivated (End-Capped) Column check_pH->use_endcapped No check_pH->resolved Yes add_modifier Consider Mobile Phase Modifier (e.g., Ion-Pairing Agent) use_endcapped->add_modifier No use_endcapped->resolved Yes check_column_health Check Column Health (Backflush or Replace) add_modifier->check_column_health No add_modifier->resolved Yes check_column_health->resolved Yes unresolved Issue Persists check_column_health->unresolved No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Troubleshooting Guide for Peak Tailing

Potential Cause Parameter to Change Recommended Action Expected Outcome
Column Overload Sample Concentration/VolumeReduce the injected amount by 50-90%.[10][13]Symmetrical peak shape at lower concentrations.
Secondary Silanol Interactions Mobile Phase pHLower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid.[1][15]Tailing factor decreases as silanol interactions are suppressed.
Secondary Silanol Interactions Column TypeSwitch to a column with end-capping or a modern, highly deactivated stationary phase.[1][13]Improved peak symmetry due to fewer active silanol sites.
Column Contamination/Degradation Column HealthBackflush the column according to the manufacturer's instructions. If this fails, replace the column.[1]Restoration of peak shape if the issue was a blocked frit or contamination at the column inlet.
Analyte-Specific Interactions Mobile Phase CompositionIntroduce a low concentration of an ion-pairing reagent.[16]Improved peak shape by providing a different retention mechanism.
Issue 2: Peak Fronting

If your this compound peak is exhibiting fronting, use the following guide and workflow to address the problem.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_solvent Prepare Sample in Mobile Phase check_overload->check_solvent No resolved Peak Shape Improved check_overload->resolved Yes check_column_health Inspect for Column Collapse/Void check_solvent->check_column_health No check_solvent->resolved Yes check_column_health->resolved Yes unresolved Issue Persists check_column_health->unresolved No

Caption: A decision tree for troubleshooting peak fronting.

Quantitative Troubleshooting Guide for Peak Fronting

Potential Cause Parameter to Change Recommended Action Expected Outcome
Concentration Overload Sample ConcentrationDilute the sample by a factor of 10 or more.[12][14]Peak shape becomes more symmetrical.
Volume Overload Injection VolumeReduce the injection volume significantly (e.g., from 20 µL to 5 µL).[9][12]Improved peak shape by reducing the initial band width.
Sample Solvent Incompatibility Sample SolventDissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.[10][12]Symmetrical peak shape as the sample solvent no longer disrupts the chromatographic process.
Column Collapse/Void Column HealthReplace the column. A void at the column inlet can cause fronting.[2][17]A new column should provide symmetrical peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Octanoic Acid

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of octanoic acid to minimize peak tailing.

1. Materials:

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer): Prepare a 25 mM phosphate buffer.

  • pH 3.0: Dissolve KH₂PO₄ in HPLC grade water and adjust the pH to 3.0 using phosphoric acid.

  • pH 4.0: Prepare a separate buffer and adjust the pH to 4.0.

  • pH 7.0: Prepare a separate buffer and adjust the pH to 7.0.

  • Mobile Phase B: 100% Acetonitrile.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Aqueous Buffer (Mobile Phase B: Mobile Phase A)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[19]

  • Injection Volume: 10 µL

  • Sample: 100 µg/mL octanoic acid in mobile phase

4. Procedure:

  • Equilibrate the system with the mobile phase containing the pH 7.0 buffer.

  • Inject the octanoic acid standard and record the chromatogram.

  • Calculate the asymmetry factor for the octanoic acid peak.

  • Flush the system thoroughly and equilibrate with the mobile phase containing the pH 4.0 buffer.

  • Repeat the injection and asymmetry calculation.

  • Flush the system thoroughly and equilibrate with the mobile phase containing the pH 3.0 buffer.

  • Repeat the injection and asymmetry calculation.

5. Expected Results: You should observe a significant improvement in peak shape (a decrease in the asymmetry factor) as the pH is lowered. The peak at pH 3.0 should be the most symmetrical.

Logical Relationship of pH to Peak Shape for Octanoic Acid

G cluster_0 Mobile Phase pH vs. Analyte State cluster_1 Resulting Peak Shape pH_high High pH (e.g., 7.0) (pH > pKa) shape_tailing Peak Tailing (Ionized form interacts with silanols) pH_high->shape_tailing pH_mid Mid pH (e.g., 4.8) (pH ≈ pKa) shape_broad Broad/Split Peak (Mixed ionization states) pH_mid->shape_broad pH_low Low pH (e.g., 3.0) (pH < pKa) shape_good Good Symmetrical Peak (Single, non-ionized form) pH_low->shape_good

Caption: The effect of mobile phase pH on the ionization state and peak shape of octanoic acid.

References

Validation & Comparative

A Comparative Guide to the Metabolic Effects of Octanoate and Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two medium-chain fatty acids (MCFAs), octanoate (C8) and decanoate (B1226879) (C10). It is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key experimental findings, providing detailed methodologies, and visualizing relevant metabolic pathways.

Introduction

This compound and decanoate are saturated fatty acids with 8 and 10 carbon atoms, respectively. As MCFAs, they are rapidly absorbed and transported directly to the liver via the portal vein, where they are readily taken up by mitochondria for β-oxidation.[1] This metabolic characteristic distinguishes them from long-chain fatty acids and has led to their investigation for various therapeutic applications, including in ketogenic diets and for managing metabolic disorders. Despite their structural similarities, emerging evidence reveals distinct metabolic fates and cellular responses to these two MCFAs.

Quantitative Comparison of Metabolic Effects

The following tables summarize quantitative data from various studies, offering a direct comparison of the metabolic impacts of this compound and decanoate.

ParameterThis compound (C8)Decanoate (C10)Tissue/Cell TypeKey FindingsReference
Mitochondrial Respiration
Complex I-III ActivityDecreasedDecreasedRat LiverBoth fatty acids inhibited mitochondrial respiratory chain activity.[2]
Complex II-III ActivityDecreasedDecreasedRat LiverBoth fatty acids inhibited mitochondrial respiratory chain activity.[2]
Complex IV ActivityDecreasedDecreasedRat Liver & Skeletal MuscleBoth fatty acids inhibited mitochondrial respiratory chain activity.[2]
Fatty Acid Oxidation (FAO)
β-oxidation RateHigherLowerNeuronal SH-SY5Y cellsThis compound is β-oxidized at a significantly higher rate than decanoate.[3]
CPT1 Dependence for β-oxidation34% inhibition by etomoxir95% inhibition by etomoxirNeuronal SH-SY5Y cellsDecanoate β-oxidation is highly dependent on CPT1, while a large portion of this compound oxidation is CPT1-independent.[3]
Ketogenesis
Ketone Body ProductionHigherLowerU87MG Glioblastoma CellsThis compound addition resulted in increased ketone body production.[4]
Lipogenesis
Fatty Acid SynthesisNo significant effectStimulatedU87MG Glioblastoma CellsDecanoate, but not this compound, stimulated fatty acid synthesis.[4]
Malic Enzyme and Fatty Acid Synthase Gene TranscriptionInhibitedNot explicitly compared, but hexanoate (B1226103) (C6) showed similar inhibitory effectsChick Embryo HepatocytesThis compound inhibits the transcription of key lipogenic genes.[5]
Glycolysis
Net Glucose UtilizationMarked inhibitionNot directly comparedRat HepatocytesThis compound significantly inhibits glycolysis.[1]
Oxidative Stress
Thiobarbituric Acid Reactive Substances (TBA-RS) LevelsIncreasedIncreasedRat Liver & Skeletal MuscleBoth fatty acids induced lipid peroxidation.[2]
Carbonyl ContentIncreasedIncreasedRat Liver & Skeletal MuscleBoth fatty acids induced protein oxidation.[2]
Glutathione (B108866) (GSH) LevelsNo significant changeDecreasedRat Skeletal MuscleDecanoate, but not this compound, depleted glutathione levels.[2]
TCA Cycle Intermediates
Myocardial Citrate (B86180) ConcentrationMarkedly higherLower than this compoundInfant Swine MyocardiumThis compound administration led to a significant increase in citrate levels.[6]
ATP/ADP RatioHigherLower than this compoundInfant Swine MyocardiumThis compound treatment resulted in a more favorable energy state.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Measurement of Mitochondrial Respiratory Chain Complex Activities

This protocol is adapted from studies investigating the toxic effects of this compound and decanoate on mitochondrial function.[2]

Objective: To determine the enzymatic activities of mitochondrial respiratory chain complexes I-III, II-III, and IV in the presence of this compound or decanoate.

Materials:

  • Isolated mitochondria from rat liver or skeletal muscle

  • Spectrophotometer

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • Substrates and inhibitors for each complex:

    • Complex I-III (NADH-cytochrome c reductase): NADH, cytochrome c, rotenone (B1679576) (inhibitor)

    • Complex II-III (Succinate-cytochrome c reductase): Succinate, cytochrome c, antimycin A (inhibitor)

    • Complex IV (Cytochrome c oxidase): Reduced cytochrome c, potassium cyanide (KCN) (inhibitor)

  • This compound and decanoate solutions

Procedure:

  • Isolate mitochondria from the desired tissue using standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).

  • For each complex assay, prepare reaction mixtures containing the appropriate buffer, substrates, and either this compound, decanoate, or a vehicle control at the desired concentrations.

  • Initiate the reaction by adding the mitochondrial suspension to the reaction mixture.

  • Monitor the change in absorbance at a specific wavelength for each assay using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

    • Complex I-III: Monitor the reduction of cytochrome c at 550 nm.

    • Complex II-III: Monitor the reduction of cytochrome c at 550 nm.

    • Complex IV: Monitor the oxidation of cytochrome c at 550 nm.

  • Calculate the specific activity of each complex (e.g., in nmol/min/mg protein) and compare the activities in the presence of this compound and decanoate to the control.

Assessment of Oxidative Stress Markers

This protocol outlines the measurement of lipid peroxidation (TBA-RS), protein oxidation (carbonyl content), and glutathione levels.[2]

Objective: To quantify markers of oxidative stress in tissues exposed to this compound or decanoate.

Materials:

  • Tissue homogenates (liver or skeletal muscle)

  • For TBA-RS: Thiobarbituric acid (TBA), trichloroacetic acid (TCA), butylated hydroxytoluene (BHT)

  • For Carbonyl Content: 2,4-dinitrophenylhydrazine (B122626) (DNPH), guanidine (B92328) hydrochloride

  • For GSH Levels: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer or microplate reader

Procedure:

1. Thiobarbituric Acid Reactive Substances (TBA-RS) Assay (Lipid Peroxidation):

  • Mix tissue homogenate with a solution of TCA and BHT to precipitate proteins and prevent further lipid peroxidation.

  • Centrifuge the mixture and collect the supernatant.

  • Add TBA reagent to the supernatant and incubate at high temperature (e.g., 95°C) to allow for the formation of a colored adduct with malondialdehyde (MDA) and other reactive substances.

  • After cooling, measure the absorbance of the solution at 532 nm.

  • Quantify the TBA-RS concentration using a standard curve of MDA.

2. Protein Carbonyl Content Assay (Protein Oxidation):

  • Incubate the protein fraction of the tissue homogenate with DNPH to form stable dinitrophenyl hydrazone derivatives with protein carbonyls.

  • Precipitate the proteins with TCA and wash with ethanol-ethyl acetate (B1210297) to remove excess DNPH.

  • Resuspend the protein pellet in a solution of guanidine hydrochloride.

  • Measure the absorbance at 370 nm.

  • Calculate the carbonyl content using the molar extinction coefficient of DNPH.

3. Glutathione (GSH) Assay:

  • Deproteinate the tissue homogenate using a suitable acid (e.g., metaphosphoric acid).

  • In a microplate, mix the supernatant with DTNB and glutathione reductase in a phosphate buffer.

  • Add NADPH to initiate the reaction.

  • Monitor the rate of formation of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the GSH concentration, by measuring the absorbance at 412 nm over time.

  • Quantify GSH levels using a standard curve.

Measurement of Fatty Acid β-Oxidation Rate using 13C-Labeled Substrates

This protocol is a generalized procedure for tracing the metabolism of isotopically labeled fatty acids.[3][4][7]

Objective: To determine the rate of β-oxidation of 13C-labeled this compound and decanoate in cultured cells.

Materials:

  • Cultured cells (e.g., neuronal SH-SY5Y cells)

  • [U-13C]this compound and [U-13C]Decanoate

  • Cell culture medium

  • Gas chromatography-mass spectrometry (GC-MS) or isotope-ratio mass spectrometry (IRMS) system

  • CO2 trapping solution (e.g., NaOH)

Procedure:

  • Culture cells to the desired confluency in standard culture medium.

  • On the day of the experiment, replace the standard medium with a serum-free medium containing either [U-13C]this compound or [U-13C]decanoate at a known concentration.

  • Incubate the cells for a specific period in a sealed system that allows for the collection of expired CO2.

  • At the end of the incubation, collect the cell culture medium and the CO2 trapping solution.

  • Analyze the 13CO2 enrichment in the trapping solution using IRMS.

  • To measure the incorporation of the labeled fatty acids into cellular metabolites, harvest the cells, extract the metabolites, and analyze them by GC-MS. This will allow for the determination of the mass isotopologue distribution of intermediates in pathways such as the TCA cycle.

  • The rate of β-oxidation can be calculated based on the amount of 13CO2 produced over time, normalized to the total amount of labeled substrate provided and the cell number or protein content.

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows discussed in this guide.

Octanoate_vs_Decanoate_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte cluster_mito Mitochondrion cluster_cyto Cytosol Octanoate_blood This compound (C8) Octanoate_mito This compound Octanoate_blood->Octanoate_mito Decanoate_blood Decanoate (C10) Decanoate_mito Decanoate Decanoate_blood->Decanoate_mito Decanoate_cyto Decanoate Decanoate_blood->Decanoate_cyto beta_ox β-Oxidation Octanoate_mito->beta_ox Rapid Decanoate_mito->beta_ox Slower AcetylCoA Acetyl-CoA beta_ox->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones More pronounced with C8 Lipogenesis De Novo Lipogenesis Decanoate_cyto->Lipogenesis Stimulates

Caption: Differential metabolic fates of this compound and decanoate in hepatocytes.

Mitochondrial_Toxicity_Pathway This compound This compound (C8) ETC Mitochondrial Electron Transport Chain (ETC) This compound->ETC Inhibits Decanoate Decanoate (C10) Decanoate->ETC Inhibits ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased leakage OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (TBA-RS ↑) OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation (Carbonyls ↑) OxidativeStress->ProteinOxidation GSH_Depletion GSH Depletion (Decanoate) OxidativeStress->GSH_Depletion

Caption: Pathway of this compound and decanoate-induced mitochondrial toxicity.

FAO_Measurement_Workflow Start Start: Culture Cells AddLabeledFA Add 13C-labeled This compound or Decanoate Start->AddLabeledFA Incubate Incubate in a sealed system AddLabeledFA->Incubate CollectSamples Collect media and CO2 trapping solution Incubate->CollectSamples AnalyzeCO2 Analyze 13CO2 by IRMS CollectSamples->AnalyzeCO2 ExtractMetabolites Harvest cells and extract metabolites CollectSamples->ExtractMetabolites CalculateRate Calculate β-oxidation rate AnalyzeCO2->CalculateRate AnalyzeMetabolites Analyze metabolites by GC-MS ExtractMetabolites->AnalyzeMetabolites AnalyzeMetabolites->CalculateRate

Caption: Experimental workflow for measuring fatty acid β-oxidation.

Conclusion

The available evidence indicates that while both this compound and decanoate are efficiently metabolized medium-chain fatty acids, they exhibit distinct and significant differences in their metabolic effects. This compound appears to be more readily β-oxidized and is a more potent ketogenic substrate. In contrast, decanoate has a greater propensity to stimulate de novo lipogenesis and may induce a more pronounced state of oxidative stress, as evidenced by its effect on glutathione levels. These differences have important implications for their use in nutritional and therapeutic contexts. Further research is warranted to fully elucidate the underlying molecular mechanisms driving these differential effects and to explore their potential applications in a clinical setting.

References

Unveiling the Impact of Octanoate on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of octanoate's effect on mitochondrial respiration against other fatty acid alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the design of future studies.

Quantitative Comparison of Fatty Acid Effects on Mitochondrial Respiration

The following table summarizes the key effects of this compound and other representative fatty acids on mitochondrial respiration parameters. The data presented is a synthesis from multiple studies on isolated mitochondria.

ParameterThis compoundDecanoateOleate (B1233923)Control (No Fatty Acid)
State 3 Respiration (ADP-stimulated) Increased[1][2]Inhibition at high concentrations[3]IncreasedBaseline
State 4 Respiration (Resting state) Markedly Increased[1][2]IncreasedIncreasedBaseline
Respiratory Control Ratio (RCR) Decreased[1][2]Decreased[3]Generally maintained or slightly decreasedHigh
ATP Production Maintained or slightly decreased[4]DecreasedMaintained or increased[4][5]Baseline
Mitochondrial Uncoupling Induces mild uncoupling[1][2]Can induce uncoupling[6]Can induce mild uncoupling[7]Tightly coupled
Protonmotive Force Decreased[1][2]Not widely reportedCan be decreasedMaintained at a high level

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using High-Resolution Respirometry (Oroboros Oxygraph-2k)

This protocol is adapted from established methods for assessing mitochondrial function in isolated mitochondria.[8][9][10]

Materials:

Procedure:

  • Instrument Calibration: Calibrate the polarographic oxygen sensors of the Oxygraph-2k according to the manufacturer's instructions to ensure accurate oxygen concentration measurements.

  • Chamber Preparation: Add 2 mL of pre-warmed (37°C) respiration medium to the Oxygraph chambers.

  • Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.25 mg/mL mitochondrial protein) to each chamber and allow the signal to stabilize.

  • Substrate Addition (State 2): Add substrates for Complex I-linked respiration, such as pyruvate (5 mM) and malate (5 mM) or glutamate (10 mM) and malate (5 mM).

  • State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.

  • State 4o Respiration: After the phosphorylation of ADP is complete, the respiration rate will slow down to State 4. Alternatively, add an ATP synthase inhibitor like oligomycin (e.g., 1-2.5 µg/mL) to induce State 4o.

  • Assessment of Fatty Acid Oxidation:

    • In a separate run, after establishing baseline respiration with Complex I substrates, add this compound (or other fatty acids, typically in the µM to mM range) to assess its effect on respiration.

    • To specifically measure fatty acid β-oxidation, mitochondria can be energized with the fatty acid in the presence of malate.

  • Uncoupled Respiration: Add a chemical uncoupler, such as FCCP (in titrations of 0.5-1.5 µM), to determine the maximal capacity of the electron transport system (ETS).

  • Inhibitor Titrations: Sequentially add inhibitors to assess the contribution of different respiratory complexes. For example, add rotenone (e.g., 0.5 µM) to inhibit Complex I, followed by succinate (e.g., 10 mM) to measure Complex II-driven respiration. Finally, add antimycin A (e.g., 2.5 µM) to inhibit Complex III and determine residual oxygen consumption.

Seahorse XF Cell Mito Stress Test

This protocol outlines the measurement of mitochondrial function in intact cells using the Seahorse XF Analyzer, adapted from standard protocols.[11][12][13][14][15]

Materials:

  • Adherent cells cultured in a Seahorse XF microplate

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (or other fatty acids) conjugated to BSA

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (typically 1-2 µM oligomycin, 0.5-1.5 µM FCCP, and 0.5 µM rotenone/antimycin A). For testing this compound's acute effects, it can be loaded into one of the ports.

  • Assay Execution: Place the cell culture plate and the loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds, measuring the OCR after each injection.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing the Mechanisms

Experimental Workflow for Assessing Mitochondrial Respiration

The following diagram illustrates the typical workflow for evaluating the impact of a test compound like this compound on mitochondrial respiration using high-resolution respirometry.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mito_isolation Mitochondria Isolation or Cell Seeding baseline Establish Baseline (Substrates) mito_isolation->baseline instrument_prep Instrument Calibration & Preparation instrument_prep->baseline compound Add Test Compound (e.g., this compound) baseline->compound state3 Induce State 3 (ADP) compound->state3 state4 Induce State 4 (Oligomycin) state3->state4 uncouple Uncouple (FCCP) state4->uncouple inhibit Inhibit Complexes (Rotenone/Antimycin A) uncouple->inhibit data_acq Data Acquisition (OCR Measurement) inhibit->data_acq param_calc Calculate Parameters (RCR, ATP Production, etc.) data_acq->param_calc comparison Comparison to Controls param_calc->comparison

Caption: Workflow for mitochondrial respiration analysis.

Signaling Pathway of this compound's Metabolic Effects

This diagram illustrates the entry of this compound into the mitochondrion and its subsequent metabolism, highlighting its influence on the electron transport chain and potential for uncoupling.

octanoate_pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane octanoate_cyto This compound octanoate_matrix This compound octanoate_cyto->octanoate_matrix Diffusion beta_ox β-Oxidation octanoate_matrix->beta_ox h_leak Proton Leak (Uncoupling) octanoate_matrix->h_leak Increased Proton Conductance acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca nadh_fadh2 NADH, FADH2 tca->nadh_fadh2 etc Electron Transport Chain (Complexes I-IV) nadh_fadh2->etc Electron Donation h_pump H+ Pumping etc->h_pump atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp ATP Synthesis h_pump->atp_synthase Proton Gradient h_leak->etc

Caption: this compound's metabolic fate in mitochondria.

References

A Comparative Analysis of Octanoate and Oleate in Adipocytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the distinct metabolic and signaling effects of the medium-chain fatty acid octanoate and the long-chain fatty acid oleate (B1233923) on adipocyte function. This guide provides supporting experimental data, detailed protocols, and visual representations of key pathways to inform research in metabolism, obesity, and drug development.

The roles of fatty acids in adipocyte biology are complex and varied, extending beyond simple energy storage. The specific effects of individual fatty acids are of growing interest for their potential therapeutic implications. This guide presents a comparative analysis of two key fatty acids: this compound, a medium-chain fatty acid, and oleate, a long-chain monounsaturated fatty acid. Their divergent effects on adipogenesis, lipolysis, and cellular signaling pathways are critical for understanding adipocyte physiology and pathology.

Data Summary: this compound vs. Oleate in Adipocytes

The following tables summarize the key quantitative differences in the effects of this compound and oleate on various adipocyte processes based on available experimental data.

ParameterThis compoundOleateReference
Adipogenesis Inhibits preadipocyte differentiation and fat accumulation.[1][2]Promotes preadipocyte differentiation and lipid accumulation.[1][3]
Lipid Accumulation Decreases triglyceride synthesis and storage.[1][4]Readily stored in cellular triacylglycerols.[1]
Lipolysis Leads to greater glycerol (B35011) release from pre-treated fat cells.[1]Limits lipolysis and improves adipose tissue insulin (B600854) sensitivity in some contexts.[5]
β-Oxidation Primarily oxidized independent of Carnitine Palmitoyltransferase I (CPT-I).[4]β-oxidation is dependent on CPT-I and inhibited by insulin.[4]
Gene Expression Reduces expression of adipocyte-specific proteins and lipogenic genes.[2][4]Upregulates key adipogenic transcription factors.[6]
PPARγ Activity Inactivates PPARγ, a key adipogenic transcription factor.[4]Can activate PPARα signaling.[5]
Reactive Oxygen Species (ROS) Increases intracellular ROS levels.[4]Effects on ROS are less pronounced and context-dependent.
Insulin Signaling May impair insulin signaling pathways.Can have both positive and negative effects on insulin signaling depending on the context.[7]

Key Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action of this compound and oleate in adipocytes, the following diagrams have been generated using the DOT language.

Signaling Pathways

cluster_this compound This compound Pathway cluster_oleate Oleate Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS StressKinases ↑ Stress-Responsive Kinases (Erk1/2, JNK) ROS->StressKinases PPARg_inhibition PPARγ Inactivation StressKinases->PPARg_inhibition LipogenicGenes_down ↓ Lipogenic Gene Expression PPARg_inhibition->LipogenicGenes_down Lipogenesis_inhibition ↓ Lipogenesis LipogenicGenes_down->Lipogenesis_inhibition Oleate Oleate PPARa_activation PPARα Activation Oleate->PPARa_activation LXR_activation LXRα Signaling Oleate->LXR_activation AKT2_signaling ↑ AKT2 Signaling LXR_activation->AKT2_signaling AdipogenicGenes_up ↑ Adipogenic Gene Expression (PPARγ, C/EBPα) AKT2_signaling->AdipogenicGenes_up Adipogenesis_promotion ↑ Adipogenesis & Lipid Accumulation AdipogenicGenes_up->Adipogenesis_promotion

Figure 1. Differential signaling pathways of this compound and oleate in adipocytes.
Experimental Workflow: Comparative Analysis

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1) Differentiation 2. Induce Differentiation Preadipocytes->Differentiation Treatment 3. Treat with this compound or Oleate Differentiation->Treatment AdipogenesisAssay 4a. Adipogenesis Assay (Oil Red O Staining) Treatment->AdipogenesisAssay LipolysisAssay 4b. Lipolysis Assay (Glycerol Release) Treatment->LipolysisAssay GeneExpression 4c. Gene Expression Analysis (qPCR) Treatment->GeneExpression SignalingAnalysis 4d. Signaling Pathway Analysis (Western Blot) Treatment->SignalingAnalysis DataQuantification 5. Data Quantification & Comparison AdipogenesisAssay->DataQuantification LipolysisAssay->DataQuantification GeneExpression->DataQuantification SignalingAnalysis->DataQuantification

Figure 2. Workflow for comparing the effects of this compound and oleate on adipocytes.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Adipocyte Differentiation Assay

Objective: To visually and quantitatively assess the extent of adipogenesis in preadipocytes treated with this compound versus oleate.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum (Growth Medium)

  • Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Adipocyte Maintenance Medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound and Oleate stock solutions

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • 10% formalin

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates and culture in Growth Medium until they reach confluence.

  • Initiation of Differentiation: Two days post-confluence, replace the Growth Medium with Differentiation Medium containing either this compound, oleate, or a vehicle control.

  • Maturation: After 48 hours, replace the Differentiation Medium with Adipocyte Maintenance Medium containing the respective fatty acids. Refresh the medium every 2-3 days.

  • Staining: After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash the fixed cells with water and then with 60% isopropanol (B130326).

  • Stain the cells with Oil Red O working solution for 10-15 minutes to visualize lipid droplets.

  • Wash the cells with water to remove excess stain.

  • Quantification: For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Lipolysis Assay

Objective: To measure the rate of lipolysis in mature adipocytes pre-treated with this compound or oleate by quantifying glycerol release.

Materials:

  • Mature 3T3-L1 adipocytes (differentiated as described above)

  • Krebs-Ringer bicarbonate buffer (KRB) supplemented with 2% BSA and 5 mM glucose

  • Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol Assay Kit

Procedure:

  • Pre-treatment: Treat mature adipocytes with this compound or oleate for a specified period (e.g., 24 hours).

  • Washing: Wash the cells twice with warm PBS to remove the treatment medium.

  • Incubation: Incubate the cells in KRB buffer with or without isoproterenol for 2-3 hours at 37°C.

  • Sample Collection: Collect the incubation medium from each well.

  • Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the glycerol release to the total protein content of the cells in each well.

Gene Expression Analysis by qPCR

Objective: To quantify the mRNA levels of key genes involved in adipogenesis and lipolysis in response to this compound and oleate treatment.

Materials:

  • Mature 3T3-L1 adipocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Pparg, Cebpa, Srebf1, Fasn, Atgl, Hsl) and housekeeping genes (e.g., Actb, Gapdh).

Procedure:

  • Cell Treatment: Treat mature adipocytes with this compound or oleate for the desired time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping genes.

Conclusion

The evidence presented in this guide clearly demonstrates that this compound and oleate exert distinct and often opposing effects on adipocyte function. This compound acts as an inhibitor of adipogenesis and lipogenesis, potentially through a mechanism involving ROS-mediated inactivation of PPARγ.[4] In contrast, oleate promotes fat storage and adipocyte differentiation.[1][3] These differences are rooted in their disparate metabolism and signaling actions. For researchers in the fields of metabolic diseases and drug development, understanding these nuances is paramount for designing effective therapeutic strategies targeting adipocyte biology. The provided data, visualizations, and protocols offer a foundational resource for further investigation into the specific roles of fatty acids in health and disease.

References

Octanoate vs. Butyrate as Histone Deacetylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of octanoate and butyrate (B1204436) as inhibitors of histone deacetylases (HDACs), enzymes crucial in the epigenetic regulation of gene expression. This analysis is supported by experimental data on their potency, selectivity, and cellular effects, offering valuable insights for research and therapeutic development.

Introduction to HDAC Inhibition by Short-Chain Fatty Acids

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1][2] The inhibition of HDACs can induce hyperacetylation of histones, altering chromatin structure and leading to the reactivation of silenced genes.[2] This mechanism has made HDAC inhibitors a promising class of therapeutic agents, particularly in oncology.[3]

Short-chain fatty acids (SCFAs) are a class of molecules that have been identified as HDAC inhibitors. Among them, butyrate, a four-carbon SCFA, is a well-characterized HDAC inhibitor.[2] this compound, an eight-carbon medium-chain fatty acid, has also been investigated for its effects on histone acetylation, though its direct inhibitory action on HDACs is less pronounced. This guide will delve into a detailed comparison of these two fatty acids in the context of HDAC inhibition.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for butyrate against various HDAC isoforms.

CompoundTargetIC50 ValueCell Line/Assay Condition
Butyrate HDAC10.3 mM-
HDAC20.4 mM-
HDAC3--
HDAC70.3 mM-
Total HDACs0.09 mMNuclear extracts from HT-29 cells

Data compiled from multiple sources.

In contrast to butyrate, direct quantitative data for this compound's HDAC inhibitory activity is scarce in the literature. Studies have indicated that this compound is a poor HDAC inhibitor, and its observed effects on increasing histone acetylation are likely not due to direct HDAC inhibition. Instead, this compound is readily metabolized into acetyl-CoA, the substrate for histone acetyltransferases (HATs), thereby increasing histone acetylation through a different mechanism.

Isoform Selectivity

Butyrate primarily inhibits Class I (HDAC1, 2, 3, and 8) and Class IIa (HDAC4, 5, 7, and 9) HDACs.[3] It shows no significant inhibition of HDAC6 and HDAC10. The selectivity of this compound as a direct HDAC inhibitor has not been extensively characterized due to its weak activity.

Cellular and Biological Effects

The differing mechanisms of this compound and butyrate lead to distinct cellular consequences.

Butyrate:

  • Cell Cycle Arrest: Butyrate has been shown to induce cell cycle arrest in the G1 and G2/M phases.[3]

  • Apoptosis: It can induce apoptosis in various cancer cell lines.[3]

  • Cell Differentiation: Butyrate promotes the differentiation of certain cell types.[4]

  • Anti-inflammatory Effects: It exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[5]

  • Wnt Signaling: Butyrate can hyperactivate the Wnt signaling pathway, which can lead to cell death in colon cancer cells.[6]

This compound:

  • Cell Viability: The effects of this compound on cell viability are context-dependent, with some studies showing no impact on proliferation while others report induction of apoptosis at higher concentrations.[7]

  • Lipid Metabolism: this compound has been shown to influence lipid metabolism, including stimulating triacylglycerol accumulation.[8]

  • Gene Expression: It can alter the expression of genes involved in inflammation and other cellular processes.[1]

Signaling Pathways

The primary signaling pathway for butyrate's action as an HDAC inhibitor involves the direct inhibition of HDAC enzymes, leading to histone hyperacetylation and subsequent changes in gene expression. This can impact multiple downstream pathways, including those involved in cell cycle control, apoptosis, and inflammation.

dot

Butyrate_Signaling Butyrate Butyrate HDACs HDACs (Class I/IIa) Butyrate->HDACs Inhibits NFkB NF-κB Pathway Butyrate->NFkB Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Octanoate_Signaling This compound This compound Metabolism β-oxidation This compound->Metabolism AcetylCoA Acetyl-CoA Metabolism->AcetylCoA HATs HATs AcetylCoA->HATs Substrate Histones Histones HATs->Histones Acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of This compound and butyrate C Add compounds/controls to wells A->C B Prepare reaction mix: Assay buffer, HDAC enzyme B->C D Add fluorogenic substrate C->D E Incubate at 37°C D->E F Add developer enzyme E->F G Incubate at room temperature F->G H Measure fluorescence G->H I Calculate % inhibition and IC50 values H->I

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Octanoate's Neuroprotective Performance Against N-Acetylcysteine with Supporting Experimental Data.

This guide provides a comprehensive analysis of the neuroprotective effects of this compound, a medium-chain fatty acid, in in vitro models of neuronal injury. By objectively comparing its performance with the well-established antioxidant, N-acetylcysteine (NAC), this document aims to equip researchers and drug development professionals with the necessary data to evaluate the therapeutic potential of this compound. The information presented herein is supported by a summary of quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Executive Summary

This compound has demonstrated promising neuroprotective properties in preclinical studies, primarily attributed to its role as an alternative energy substrate for the brain, particularly for astrocytes. By fueling mitochondrial respiration and ATP production, this compound may enhance neuronal resilience in the face of metabolic stress. Furthermore, evidence suggests that this compound possesses antioxidant and anti-inflammatory capabilities, contributing to its neuroprotective profile.

N-acetylcysteine, a precursor to the potent intracellular antioxidant glutathione (B108866), is a widely recognized neuroprotective agent. Its primary mechanism of action involves replenishing glutathione stores, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

This guide will delve into the experimental evidence for both compounds, presenting a comparative analysis of their efficacy in protecting neurons from in vitro insults.

Quantitative Data Summary

Table 1: Comparison of Neuroprotective Efficacy Against Oxidative Stress
Parameter This compound N-acetylcysteine (NAC)
Cell Viability (MTT Assay) Data not available in a comparable format.Increased cell viability by ~25% at 100 µmol/l against H₂O₂-induced toxicity in primary hippocampal neurons[1].
Reactive Oxygen Species (ROS) Reduction (DCF-DA Assay) Data not available in a comparable format.Significantly mitigated the excessive production of ROS at 100 µmol/l in H₂O₂-treated primary hippocampal neurons[1].
Mitochondrial Membrane Potential (TMRM Assay) Data not available in a comparable format.Data not available in a comparable format.

Note: The absence of directly comparable quantitative data for this compound in these specific assays highlights a gap in the current research landscape.

While direct quantitative comparisons are limited, studies on related medium-chain fatty acids and metabolites of this compound provide strong indirect evidence of its neuroprotective potential. For instance, heptanoate, another medium-chain fatty acid, has been shown to protect cultured neurons from cell death induced by oxygen-glucose deprivation and N-methyl-D-aspartate[2][3]. Furthermore, the ketone bodies acetoacetate (B1235776) and beta-hydroxybutyrate, which can be produced from this compound, have been demonstrated to protect hippocampal neurons from glutamate-induced toxicity and reduce ROS production[4]. A recent study also highlighted the antioxidant, anti-apoptotic, and anti-inflammatory effects of an octanoic acid nanotherapy in an in vivo model of brain injury[5].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess neuroprotective effects in vitro.

Cell Culture and Induction of Neuronal Injury
  • Cell Lines: Primary cortical or hippocampal neurons are frequently used. For initial screening, neuronal-like cell lines such as SH-SY5Y can be employed.

  • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, neuronal cultures are incubated in a glucose-free medium within a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-4 hours). This is followed by a reperfusion period where the cells are returned to normal glucose-containing medium and normoxic conditions.

  • Oxidative Stress Induction: Cells are treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) at a concentration known to induce significant cell death (e.g., 100-500 µM) for 24 hours.

Assessment of Neuroprotection
  • Cell Viability (MTT Assay):

    • Following treatment with the neuroprotective agent and subsequent insult, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.

    • The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Measurement of Intracellular Reactive Oxygen Species (ROS) (DCF-DA Assay):

    • Cells are pre-loaded with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe.

    • Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy. A decrease in fluorescence in treated cells compared to the insult-only group indicates a reduction in ROS levels.

  • Assessment of Mitochondrial Membrane Potential (ΔΨm) (TMRM Assay):

    • Cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

    • The fluorescence intensity is measured using fluorescence microscopy or a fluorescence plate reader.

    • A decrease in TMRM fluorescence indicates mitochondrial depolarization, a hallmark of cellular stress and apoptosis. Neuroprotective agents are expected to preserve the mitochondrial membrane potential.

Signaling Pathways and Mechanisms of Action

This compound's Putative Neuroprotective Pathways

This compound is primarily metabolized in astrocytes, where it serves as a fuel for the tricarboxylic acid (TCA) cycle, leading to increased ATP production. This enhanced energy supply can help neurons maintain their ionic gradients and overall function, particularly under conditions of metabolic stress. Additionally, by providing an alternative energy source, this compound may spare glucose for other critical cellular processes. Some studies suggest that medium-chain fatty acids can also modulate inflammatory responses and reduce oxidative stress[6].

Octanoate_Neuroprotection This compound This compound Astrocyte Astrocyte This compound->Astrocyte Oxidative_Stress Oxidative Stress ↓ This compound->Oxidative_Stress Inflammation Inflammation ↓ This compound->Inflammation Mitochondria Mitochondria Astrocyte->Mitochondria TCA_Cycle TCA Cycle Mitochondria->TCA_Cycle ATP ATP Production ↑ TCA_Cycle->ATP Neuronal_Resilience Neuronal Resilience ↑ ATP->Neuronal_Resilience Oxidative_Stress->Neuronal_Resilience Inflammation->Neuronal_Resilience

Caption: Putative neuroprotective pathways of this compound.

N-Acetylcysteine's Neuroprotective Pathway

N-acetylcysteine readily enters cells and is deacetylated to cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH). Glutathione is a major endogenous antioxidant that directly scavenges free radicals and is a cofactor for antioxidant enzymes like glutathione peroxidase. By increasing intracellular GSH levels, NAC enhances the cell's capacity to buffer oxidative stress and protect against cellular damage.

NAC_Neuroprotection NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine GSH Glutathione (GSH) Synthesis ↑ Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Neuroprotection Neuroprotection GSH->Neuroprotection Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes

Caption: Neuroprotective pathway of N-acetylcysteine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_insult Induction of Injury cluster_assessment Assessment of Neuroprotection Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) Pre_treatment Pre-treatment with Test Compound (e.g., this compound or NAC) Cell_Culture->Pre_treatment Insult Neuronal Insult (e.g., OGD or H₂O₂) Pre_treatment->Insult Viability Cell Viability Assay (e.g., MTT) Insult->Viability ROS_Measurement ROS Measurement (e.g., DCF-DA) Insult->ROS_Measurement Mito_Potential Mitochondrial Potential Assay (e.g., TMRM) Insult->Mito_Potential

Caption: In vitro neuroprotection experimental workflow.

Conclusion

The available evidence suggests that this compound holds potential as a neuroprotective agent, primarily through its ability to provide an alternative energy source to the brain and potentially through direct antioxidant and anti-inflammatory effects. However, there is a clear need for further in vitro studies to directly quantify its neuroprotective efficacy against various insults and to elucidate the underlying molecular mechanisms. A direct comparison with established neuroprotective compounds like N-acetylcysteine in standardized in vitro models would be invaluable for determining its relative therapeutic potential. Future research in this area will be crucial for advancing our understanding of this compound's role in neuronal health and its potential application in the treatment of neurological disorders.

References

A Comparative Analysis of Octanoate Metabolism in Liver and Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octanoate, an eight-carbon medium-chain fatty acid, serves as a significant energy substrate, yet its metabolic fate is distinctly governed by the enzymatic machinery of different tissues. This guide provides a detailed comparison of this compound metabolism in the liver versus muscle, highlighting key differences in activation, oxidation, and metabolic end-products. The information presented is supported by experimental data and detailed methodologies to aid in research and therapeutic development.

Key Metabolic Differences

The primary distinction in this compound metabolism between the liver and muscle lies in the initial activation of free this compound. The liver possesses the unique ability to directly activate free this compound to its metabolically active form, octanoyl-CoA, a capability absent in cardiac and skeletal muscle.[1][2][3][4] This fundamental difference dictates the subsequent metabolic pathways and the tissues' reliance on circulating forms of this compound.

In the liver, the presence of medium-chain acyl-CoA synthetases (ACSMs) within the mitochondria facilitates the direct conversion of free this compound to octanoyl-CoA.[1][2][3][4] This allows the liver to efficiently utilize dietary this compound that arrives via the portal circulation.[1] Once activated, octanoyl-CoA can enter mitochondrial β-oxidation to produce acetyl-CoA, which can then be completely oxidized in the tricarboxylic acid (TCA) cycle for energy or used for the synthesis of ketone bodies.[1]

Conversely, heart and skeletal muscle mitochondria lack these ACSMs and are therefore unable to oxidize free this compound.[1][2][3][4] These tissues are dependent on the carnitine-bound form of this compound, octanoylcarnitine (B1202733), for mitochondrial uptake and subsequent oxidation.[1][2] Interestingly, the conversion of octanoylcarnitine to octanoyl-CoA within the muscle mitochondria is independent of carnitine palmitoyltransferase 2 (CPT2), the enzyme typically responsible for this conversion for long-chain fatty acids.[1][2] This suggests the involvement of an alternative enzyme, potentially carnitine O-octanoyltransferase (CrOT).[1]

Quantitative Comparison of this compound Oxidation

Experimental data consistently demonstrates the differential oxidative capacity for this compound and its derivatives in liver and muscle tissues.

TissueSubstrateKey Enzyme(s)Relative Oxidation RateFractional Contribution to Acetyl-CoA Pool (Fc2)
Liver Free this compoundMedium-Chain Acyl-CoA Synthetases (ACSM1, ACSM3, ACSM5)Readily Oxidized0.367 ± 0.054
OctanoylcarnitineCarnitine O-octanoyltransferase (CrOT) - putativeReadily OxidizedNot explicitly stated, but lower than heart
Heart Muscle Free this compound- (Lacks ACSMs)Unable to Oxidize-
OctanoylcarnitineCarnitine O-octanoyltransferase (CrOT) - putative~4-fold greater than liver0.563 ± 0.066
Skeletal Muscle (Soleus - oxidative) Free this compound- (Lacks ACSMs)Unable to Oxidize-
OctanoylcarnitineCarnitine O-octanoyltransferase (CrOT) - putativeHigh0.565 ± 0.089 (rested)
Skeletal Muscle (Gastrocnemius - white, glycolytic) Free this compound- (Lacks ACSMs)Unable to Oxidize-
OctanoylcarnitineCarnitine O-octanoyltransferase (CrOT) - putativeLower than oxidative muscle0.340 ± 0.081 (rested)

Data synthesized from multiple sources.[1][5][6]

Signaling Pathways and Metabolic Fates

The differential enzymatic capabilities of the liver and muscle lead to distinct metabolic pathways for this compound.

cluster_liver Liver Metabolism cluster_mito_l Mitochondrial Matrix cluster_perox_l Peroxisome cluster_muscle Muscle Metabolism cluster_mito_m Mitochondrial Matrix Dietarythis compound Dietary Free this compound PortalVein Portal Vein Dietarythis compound->PortalVein LiverCell Hepatocyte PortalVein->LiverCell Mitochondrion_L Mitochondrion LiverCell->Mitochondrion_L Peroxisome_L Peroxisome LiverCell->Peroxisome_L ACSM ACSM Mitochondrion_L->ACSM Free this compound OctanoylCoA_L Octanoyl-CoA BetaOxidation_L β-Oxidation OctanoylCoA_L->BetaOxidation_L AcetylCoA_L Acetyl-CoA BetaOxidation_L->AcetylCoA_L TCA_L TCA Cycle AcetylCoA_L->TCA_L Ketogenesis Ketogenesis AcetylCoA_L->Ketogenesis KetoneBodies Ketone Bodies Ketogenesis->KetoneBodies Bloodstream Bloodstream KetoneBodies->Bloodstream Export PeroxisomalBetaOxidation_L Peroxisomal β-Oxidation Peroxisome_L->PeroxisomalBetaOxidation_L Free this compound Octanoylcarnitine_P Octanoylcarnitine PeroxisomalBetaOxidation_L->Octanoylcarnitine_P Octanoylcarnitine_P->Mitochondrion_L Transport ACSM->OctanoylCoA_L MuscleCell Myocyte Bloodstream->MuscleCell Uptake Octanoylcarnitine_B Octanoylcarnitine Bloodstream->Octanoylcarnitine_B Mitochondrion_M Mitochondrion MuscleCell->Mitochondrion_M CrOT CrOT (putative) Mitochondrion_M->CrOT Octanoylcarnitine Octanoylcarnitine_B->MuscleCell OctanoylCoA_M Octanoyl-CoA BetaOxidation_M β-Oxidation OctanoylCoA_M->BetaOxidation_M AcetylCoA_M Acetyl-CoA BetaOxidation_M->AcetylCoA_M TCA_M TCA Cycle AcetylCoA_M->TCA_M CrOT->OctanoylCoA_M

Caption: Differential pathways of this compound metabolism in liver and muscle.

Experimental Protocols

This method is widely used to determine the rate of fatty acid oxidation in tissue homogenates, isolated mitochondria, or cultured cells.

  • Preparation of Radiolabeled Substrate: [¹⁴C]-labeled this compound is complexed with bovine serum albumin (BSA) to ensure solubility in the aqueous assay buffer.

  • Tissue/Cell Preparation:

    • Isolated Mitochondria: Tissues (liver or muscle) are homogenized, and mitochondria are isolated by differential centrifugation.

    • Tissue Homogenates: Tissues are homogenized in a suitable buffer.

    • Cultured Cells: Cells are harvested and permeabilized or used as whole-cell suspensions.

  • Incubation: The prepared biological sample is incubated in a reaction buffer containing the [¹⁴C]-octanoate-BSA complex at 37°C.

  • Stopping the Reaction: The reaction is terminated by the addition of a strong acid, such as perchloric acid.

  • Separation of Products: The reaction mixture is centrifuged to separate the acid-soluble metabolites (which include [¹⁴C]-acetyl-CoA and other short-chain acyl-CoAs, representing the products of β-oxidation) from the unoxidized [¹⁴C]-octanoate.

  • Quantification: The radioactivity in the acid-soluble fraction is measured using a scintillation counter. The rate of fatty acid oxidation is then calculated based on the amount of radioactivity incorporated into the acid-soluble metabolites over time and normalized to the protein content of the sample.

This is a generalized protocol based on principles described in cited literature.[7][8]

This technique measures the oxygen consumption of isolated mitochondria in response to different substrates, providing a direct measure of oxidative capacity.

  • Mitochondrial Isolation: Mitochondria are isolated from fresh liver or muscle tissue using standard homogenization and differential centrifugation procedures.

  • Respirometry Setup: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is calibrated, and the chamber is filled with a respiration buffer.

  • Substrate Addition: A suspension of the isolated mitochondria is added to the chamber. A substrate-uncoupler-inhibitor titration (SUIT) protocol is followed. For this compound oxidation, octanoylcarnitine is typically used as the substrate, along with malate (B86768) to support the TCA cycle.

  • Measurement of Oxygen Consumption: The rate of oxygen consumption is continuously monitored. Different respiratory states are assessed by the sequential addition of ADP (to measure oxidative phosphorylation), oligomycin (B223565) (to measure leak respiration), and a protonophore like FCCP (to measure maximal electron transport system capacity).

  • Data Analysis: The oxygen flux at different respiratory states is calculated and normalized to the amount of mitochondrial protein. This provides a detailed assessment of the capacity of the mitochondria to oxidize this compound.

This protocol is based on standard methodologies for assessing mitochondrial function.[9]

This non-invasive technique allows for the measurement of the contribution of this compound to the acetyl-CoA pool in intact, living animals.

  • Isotope Infusion: A ¹³C-labeled this compound, such as [2,4,6,8-¹³C₄]this compound, is infused intravenously into an anesthetized animal.

  • Tissue Analysis: After a period of infusion, tissues of interest (e.g., liver, heart, skeletal muscle) are rapidly excised and frozen.

  • Metabolite Extraction: The frozen tissues are extracted with a perchloric acid solution to isolate metabolites.

  • NMR Spectroscopy: The extracts are analyzed by ¹³C-NMR spectroscopy to measure the ¹³C enrichment in the C4 and C5 positions of glutamate (B1630785).

  • Calculation of Fractional Contribution: The fractional contribution of the ¹³C-labeled this compound to the acetyl-CoA pool (Fc2) is calculated from the glutamate isotopomer analysis. This value represents the proportion of acetyl-CoA derived from the infused this compound.

This methodology is based on the experimental design described by Jeffrey et al.[5][6]

cluster_protocol Experimental Workflow: 13C-NMR Spectroscopy Infusion Infuse [13C]-Octanoate into live animal Harvest Harvest and Freeze Liver & Muscle Tissues Infusion->Harvest Extraction Extract Metabolites (e.g., Glutamate) Harvest->Extraction NMR Analyze 13C Enrichment by NMR Spectroscopy Extraction->NMR Calculation Calculate Fractional Contribution (Fc2) to Acetyl-CoA Pool NMR->Calculation

Caption: Workflow for assessing in vivo this compound metabolism using 13C-NMR.

Implications for Drug Development and Disease

The distinct metabolic handling of this compound by the liver and muscle has significant implications for therapeutic strategies. For instance, in metabolic disorders where long-chain fatty acid oxidation is impaired, such as CPT2 deficiency, dietary supplementation with medium-chain fatty acids like this compound has been considered. However, the inability of muscle to directly utilize free this compound poses a challenge for treating myopathic forms of these disorders.[1][2][3] Understanding these tissue-specific metabolic pathways is crucial for the development of targeted therapies that can effectively deliver fuel to energy-deficient tissues. Furthermore, the liver's central role in this compound-induced ketogenesis highlights its importance in providing alternative energy sources for the brain and other tissues during periods of metabolic stress.[10][11][12]

References

Octanoate: A Viable Alternative Energy Source for the Brain?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of octanoate's potential as a cerebral fuel, comparing its metabolic efficiency, transport across the blood-brain barrier, and neuroprotective effects with established energy substrates like glucose and ketone bodies.

For decades, glucose has been considered the undisputed primary energy source for the brain. However, emerging research is illuminating the significant role of alternative fuels, particularly in the context of neurological disorders and metabolic stress. Among these, the medium-chain fatty acid this compound is gaining considerable attention from researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of this compound with other cerebral energy sources, supported by experimental data, to validate its potential as a therapeutic and research tool.

Cerebral Metabolism: A Quantitative Comparison

The brain's high metabolic demand requires a constant and efficient supply of energy. While glucose is the principal fuel under normal physiological conditions, the brain can readily adapt to utilize other substrates. Studies utilizing advanced imaging and spectroscopic techniques have begun to quantify the brain's utilization of these alternative fuels.

One key study demonstrated that this compound can contribute significantly to cerebral energy production. Using 13C nuclear magnetic resonance (NMR) spectroscopy in rats, researchers found that this compound oxidation accounts for approximately 20% of the total brain oxidative energy production.[1][2][3][4][5] This highlights the brain's capacity to avidly metabolize this medium-chain fatty acid.

SubstrateCerebral Metabolic Rate (CMR)Contribution to Brain EnergyExperimental MethodReferences
This compound Data on absolute CMR in µmol/100g/min is still emerging.~20% of total oxidative metabolism13C Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]
Glucose ~0.3-0.5 µmol/g/min (in rats, anesthetized)Primary source under normal conditions13C NMR Spectroscopy, PET with [18F]FDG[6]
Ketone Bodies (β-hydroxybutyrate & Acetoacetate) Variable, dependent on plasma concentrationSignificant during fasting, ketogenic diet, or pathological statesPET with 11C-Acetoacetate[7][8][9]
Lactate (B86563) Can be utilized, particularly by neuronsAstrocyte-neuron lactate shuttle hypothesis13C NMR Spectroscopy

Transport Across the Blood-Brain Barrier: Getting Fuel to the Brain

The blood-brain barrier (BBB) is a highly selective interface that protects the brain and regulates the passage of substances. For any molecule to serve as a cerebral energy source, it must efficiently cross this barrier.

This compound, being a medium-chain fatty acid, readily crosses the BBB.[3] While the precise transport mechanisms are still under investigation, it is understood that various fatty acid transporters are expressed at the BBB. These include members of the solute carrier (SLC) family. For other alternative fuels, specific transporters have been identified. Monocarboxylate transporters (MCTs), for instance, are crucial for the transport of ketone bodies and lactate across the BBB.

SubstratePrimary Transporter(s) at the BBBTransport Mechanism
This compound Fatty Acid Transporters (e.g., FATP1), potential involvement of other SLC transporters.Facilitated Diffusion
Glucose Glucose Transporters (e.g., GLUT1)Facilitated Diffusion
Ketone Bodies Monocarboxylate Transporters (MCT1, MCT2)Proton-coupled transport
Lactate Monocarboxylate Transporters (MCT1, MCT2)Proton-coupled transport

Neuroprotection: More Than Just Fuel

Beyond providing energy, alternative cerebral fuels are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases where glucose metabolism is often impaired.

Both this compound and ketone bodies, such as beta-hydroxybutyrate (βHB), have demonstrated neuroprotective effects. Ketone bodies are known to reduce oxidative stress and modulate inflammatory responses.[7][8][9] They have been shown to be protective in models of NMDA-induced excitotoxicity.[8] The neuroprotective mechanisms of this compound are an active area of research, with evidence suggesting it can also mitigate neuronal damage.

SubstrateProposed Neuroprotective Mechanisms
This compound Provision of an alternative energy source, potential modulation of mitochondrial function and inflammation.
Ketone Bodies (β-hydroxybutyrate) Reduces oxidative stress, enhances mitochondrial respiration, modulates histone deacetylases (HDACs), anti-inflammatory effects.[7][9][10]

Experimental Methodologies

The validation of this compound and other alternative brain fuels relies on sophisticated experimental techniques to measure their uptake and metabolism in the brain.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

This non-invasive technique allows for the tracking of 13C-labeled substrates as they are metabolized in the brain.

Experimental Protocol Outline:

  • Animal Preparation: Anesthetized rats are typically used. Catheters are placed for infusion of the labeled substrate and for blood sampling.

  • Infusion: A solution of 13C-labeled this compound (e.g., [2,4,6,8-13C4]this compound) is infused intravenously.

  • Data Acquisition: The animal is placed in an NMR spectrometer, and 13C spectra are acquired from the brain.

  • Metabolite Analysis: The incorporation of the 13C label into brain metabolites, such as glutamate (B1630785) and glutamine, is measured to determine the rate of substrate oxidation.[3]

  • Data Modeling: Mathematical models are used to calculate the contribution of the labeled substrate to the TCA cycle and overall brain energy metabolism.

G cluster_infusion Infusion cluster_animal In Vivo cluster_mrs 13C MRS cluster_analysis Data Analysis 13C_this compound Infusion of 13C-labeled this compound Animal Anesthetized Rat 13C_this compound->Animal IV Infusion Brain Brain Metabolism Animal->Brain MRS_Acquisition Data Acquisition Brain->MRS_Acquisition Signal Detection Spectral_Analysis Spectral Analysis of 13C-labeled metabolites MRS_Acquisition->Spectral_Analysis Modeling Metabolic Modeling Spectral_Analysis->Modeling CMR_Calculation Calculation of Cerebral Metabolic Rate Modeling->CMR_Calculation G cluster_synthesis Radiotracer Synthesis cluster_subject Subject cluster_pet PET Imaging cluster_analysis Data Analysis Tracer Synthesis of [1-11C]this compound Subject Human or Animal Subject Tracer->Subject IV Injection PET_Scan Dynamic PET Scan Subject->PET_Scan Gamma Ray Detection Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling Image_Reconstruction->Kinetic_Modeling CMR_Quantification Quantification of CMR Kinetic_Modeling->CMR_Quantification G cluster_blood Blood cluster_astrocyte Astrocyte cluster_neuron Neuron Octanoate_Blood This compound Octanoate_Astro This compound Octanoate_Blood->Octanoate_Astro Transport across BBB Acetyl_CoA Acetyl-CoA Octanoate_Astro->Acetyl_CoA β-oxidation TCA_Astro TCA Cycle Acetyl_CoA->TCA_Astro Enters Glutamine Glutamine TCA_Astro->Glutamine Precursors for Glutamine Synthesis Glutamine_Neuron Glutamine Glutamine->Glutamine_Neuron Astrocyte-Neuron Shuttle Glutamate_GABA Glutamate/GABA Glutamine_Neuron->Glutamate_GABA Conversion

References

A Comparative Guide to the Cross-Validation of Octanoate Measurement by GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of octanoate, a medium-chain fatty acid, is critical in various fields, including metabolic research, drug development, and clinical diagnostics. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both offer high sensitivity and selectivity, they operate on different principles and present distinct advantages and disadvantages.

This guide provides an objective comparison of GC-MS and LC-MS for the quantification of this compound, supported by experimental data and detailed methodologies. It aims to assist researchers in selecting the appropriate technique for their specific needs and in designing robust cross-validation studies to ensure data accuracy and reliability.

Performance Comparison

The choice between GC-MS and LC-MS for this compound analysis depends on factors such as the required sensitivity, the sample matrix, and the need for derivatization. The following table summarizes the key performance parameters for both techniques.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Volatile derivatives (e.g., isobutyl esters, methyl esters)Primarily free fatty acids (underivatized)GC-MS requires a derivatization step to increase the volatility of this compound.[1][2] LC-MS can directly analyze the free acid, simplifying sample preparation.[3]
Linearity (R²) > 0.99[1][2]> 0.99[3]Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Quantification (LOQ) 0.43 µM (for this compound enrichment)[1][2]0.098 µM (for itaconate, a similar dicarboxylic acid)[4]LC-MS/MS can offer superior sensitivity for targeted analysis.
Precision (%RSD) Intraday: < 9.1%, Interday: < 9.3%[1][2]Intraday & Interday: < 15% (typical for validated methods)[5]Both methods provide good precision, though this is highly dependent on the specific protocol and instrumentation.
Specificity High (mass spectral identification of derivatives)[2]High (based on precursor/product ion transitions in MRM mode)[4]Both techniques offer high specificity, which is crucial for complex biological matrices.
Sample Throughput Lower (due to longer run times and derivatization)Higher (faster analysis times are often achievable)LC-MS is often favored for high-throughput applications.

Experimental Workflows

A well-designed experimental workflow is crucial for obtaining reliable and reproducible results. The following diagrams illustrate the typical workflows for this compound analysis by GC-MS and LC-MS.

GC-MS and LC-MS Workflows This compound Analysis Workflow Comparison cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow gc_start Sample Collection (e.g., Plasma) gc_prep Sample Preparation (e.g., Protein Precipitation) gc_start->gc_prep gc_deriv Derivatization (e.g., Transesterification with Isobutanol) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing and Quantification gc_analysis->gc_data lc_start Sample Collection (e.g., Plasma) lc_prep Sample Preparation (e.g., Protein Precipitation, SPE) lc_start->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Processing and Quantification lc_analysis->lc_data

Figure 1: Comparison of typical experimental workflows for this compound analysis by GC-MS and LC-MS.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure the accuracy and reliability of analytical data, especially when transitioning between different methodologies. The following diagram illustrates the logical relationship in a cross-validation study comparing GC-MS and LC-MS for this compound measurement.

Cross-Validation Logic Cross-Validation Logical Flow sample Identical Sample Set gcms GC-MS Method sample->gcms lcms LC-MS Method sample->lcms results_gcms Quantitative Results (GC-MS) gcms->results_gcms results_lcms Quantitative Results (LC-MS) lcms->results_lcms comparison Statistical Comparison (e.g., Bland-Altman plot, correlation analysis) results_gcms->comparison results_lcms->comparison conclusion Assessment of Method Agreement and Bias comparison->conclusion

Figure 2: Logical workflow for the cross-validation of GC-MS and LC-MS methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-MS and a general approach for short-chain fatty acids using LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is based on a validated method for the analysis of this compound enrichment in human plasma.[1][2]

  • Sample Preparation and Derivatization:

    • To a plasma sample, add an internal standard (e.g., labeled this compound).

    • Derivatization is performed directly in plasma by transesterification with isobutanol.[1][2] This converts the this compound to its more volatile isobutyl ester form.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Injector: Splitless mode at 250°C.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

    • Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[6]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in single ion monitoring (SIM) mode is suitable.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Monitored Ions: Specific mass fragments for the this compound isobutyl ester are monitored for quantification.[2]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • The concentration of this compound in the samples is determined from this calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Short-Chain Fatty Acids

While a specific validated method for this compound by LC-MS was not detailed in the search results, the following protocol for short-chain fatty acids can be adapted. For carboxylic acids like this compound, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance ionization efficiency and chromatographic retention.[7]

  • Sample Preparation and Derivatization:

    • To a plasma or serum sample, add an internal standard (e.g., isotopically labeled this compound).

    • Perform protein precipitation with a suitable solvent (e.g., acetonitrile).

    • The supernatant is mixed with a solution of 200 mM 3-NPH and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine.[7]

    • The mixture is heated to complete the derivatization.[7]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size) is commonly used.[8]

    • Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B of 0.1% formic acid in acetonitrile (B52724) is typical.[9]

    • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for fatty acids.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.[3]

  • Quantification:

    • This compound is identified based on its retention time and specific MRM transition.

    • Quantification is achieved by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. GC-MS, while requiring a derivatization step, is a well-established and robust method.[1][2] LC-MS/MS offers the advantage of direct analysis of the free fatty acid, potentially higher throughput, and excellent sensitivity, making it particularly suitable for high-throughput screening and targeted metabolomics.[3][10]

The choice of method will depend on the specific research question, available instrumentation, and the desired sample throughput. For comprehensive and unambiguous quantification, a cross-validation approach utilizing both techniques can provide the highest level of confidence in the analytical data.

References

Octanoate's Impact on Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different fatty acids on gene expression is critical for advancing metabolic disease research. This guide provides an objective comparison of octanoate, a medium-chain fatty acid, with other key fatty acids, supported by experimental data and detailed methodologies.

This compound (C8:0), a saturated medium-chain fatty acid, exhibits distinct effects on the transcriptional regulation of genes involved in lipid metabolism, adipogenesis, and cellular signaling compared to short-chain fatty acids (SCFAs) like butyrate, and long-chain fatty acids (LCFAs) such as palmitate and oleate (B1233923). These differences are largely attributed to their varying metabolic fates and interactions with key transcription factors.

Comparative Analysis of Gene Expression

The influence of this compound and other fatty acids on the expression of genes central to lipid metabolism varies significantly across different cell types, primarily in hepatocytes and adipocytes.

Effects on Lipogenic and Adipogenic Gene Expression in Adipocytes

In adipocytes, this compound has been shown to suppress the expression of key lipogenic and adipogenic genes. This is in contrast to the effects of the long-chain unsaturated fatty acid oleate, which is readily stored in adipocytes and can promote differentiation.[1]

A study by Han et al. (2006) demonstrated that treatment of 3T3-L1 adipocytes with this compound led to a significant decrease in the mRNA levels of several key genes involved in fatty acid uptake and triglyceride synthesis. The long-chain fatty acid oleate, in contrast, did not cause a similar reduction.

GeneFunctionFold Change vs. Control (this compound)Fold Change vs. Control (Oleate)Cell TypeReference
LPL (Lipoprotein lipase)Hydrolyzes triglycerides in lipoproteins~0.2No significant change3T3-L1 AdipocytesHan et al., 2006
FASN (Fatty Acid Synthase)Key enzyme in fatty acid synthesis~0.3No significant change3T3-L1 AdipocytesHan et al., 2006
DGAT2 (Diacylglycerol acyltransferase 2)Catalyzes the final step of triglyceride synthesis~0.4No significant change3T3-L1 AdipocytesHan et al., 2006
CD36 (Cluster of Differentiation 36)Fatty acid translocase~0.5No significant change3T3-L1 AdipocytesHan et al., 2006

Table 1: Comparative effects of this compound and oleate on lipogenic gene expression in 3T3-L1 adipocytes. Data is approximated from graphical representations in Han et al., 2006.

Furthermore, this compound has been observed to attenuate the expression of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), at both the mRNA and protein levels.[2][3]

Effects on Lipogenic Gene Expression in Hepatocytes

In hepatocytes, medium-chain fatty acids like hexanoate (B1226103) and this compound have been shown to inhibit the transcription of genes encoding lipogenic enzymes. In contrast, long-chain fatty acids such as palmitate, stearate, and oleate did not have this inhibitory effect.

A study in chick embryo hepatocytes demonstrated that hexanoate and this compound inhibited the triiodothyronine (T3)-induced increases in the activities of malic enzyme and fatty acid synthase at the transcriptional level. Butanoate, a short-chain fatty acid, was a less effective inhibitor, while the long-chain fatty acids had no inhibitory or slight stimulatory effects.[4]

Fatty AcidChain LengthEffect on Malic Enzyme & Fatty Acid Synthase TranscriptionCell TypeReference
Butanoate Short-chain (C4)Less effective inhibitorChick Embryo HepatocytesW. B. Wilson et al., 1992
Hexanoate Medium-chain (C6)InhibitorChick Embryo HepatocytesW. B. Wilson et al., 1992
This compound Medium-chain (C8)InhibitorChick Embryo HepatocytesW. B. Wilson et al., 1992
Palmitate Long-chain (C16:0)No effect or slight stimulationChick Embryo HepatocytesW. B. Wilson et al., 1992
Stearate Long-chain (C18:0)No effect or slight stimulationChick Embryo HepatocytesW. B. Wilson et al., 1992
Oleate Long-chain (C18:1)No effect or slight stimulationChick Embryo HepatocytesW. B. Wilson et al., 1992

Table 2: Comparative effects of different fatty acids on lipogenic enzyme transcription in chick embryo hepatocytes.

Signaling Pathways and Regulatory Mechanisms

The differential effects of this compound and other fatty acids on gene expression are mediated by their distinct interactions with key nuclear receptors and signaling pathways.

PPARγ Regulation

PPARγ is a master regulator of adipogenesis. While long-chain fatty acids are generally considered to be activators of PPARγ, this compound appears to have a different mechanism of action. Evidence suggests that this compound may lead to the inactivation of PPARγ, potentially mediated by an increase in reactive oxygen species (ROS) resulting from its rapid β-oxidation.[5][6][7] This inactivation contributes to the observed downregulation of PPARγ target genes involved in lipogenesis.

PPAR_regulation This compound This compound BetaOxidation Rapid β-oxidation This compound->BetaOxidation undergoes LCFA Long-chain Fatty Acids (e.g., Oleate) Activation Activation LCFA->Activation ROS Increased ROS BetaOxidation->ROS Inactivation Inactivation ROS->Inactivation PPARg PPARγ LipogenicGenes Lipogenic Gene Expression PPARg->LipogenicGenes regulates Inactivation->PPARg Activation->PPARg

Differential regulation of PPARγ by this compound and long-chain fatty acids.
SREBP-1c Regulation

SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid synthesis. Its activity is regulated by various factors, including insulin (B600854) and certain fatty acids. While polyunsaturated fatty acids are known to suppress SREBP-1c, the effect of this compound appears to be cell-type dependent, with some studies showing a reduction in its expression in adipocytes.[2][3]

Experimental Protocols

Treatment of 3T3-L1 Adipocytes with Fatty Acids for Gene Expression Analysis

This protocol is adapted from Han et al. (2006).

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes using a standard cocktail of isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

2. Fatty Acid Treatment:

  • Prepare stock solutions of sodium this compound and oleic acid.

  • Complex the fatty acids with fatty acid-free bovine serum albumin (BSA) in the culture medium.

  • Treat mature 3T3-L1 adipocytes with the desired concentrations of fatty acid-BSA complexes (e.g., 0.5 mM this compound or oleate) for a specified duration (e.g., 24 hours). A BSA-only medium should be used as a control.

3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • After treatment, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers specific for the target genes (e.g., LPL, FASN, DGAT2, CD36) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

experimental_workflow start Start: 3T3-L1 Preadipocytes culture Culture to Confluence start->culture differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) culture->differentiate mature Mature Adipocytes differentiate->mature treatment Fatty Acid Treatment (this compound, Oleate, etc. complexed with BSA) mature->treatment control Control (BSA only) mature->control wash Wash with PBS treatment->wash control->wash rna_extraction Total RNA Extraction wash->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt method) qpcr->analysis end End: Relative Gene Expression analysis->end

Workflow for analyzing fatty acid effects on gene expression in 3T3-L1 adipocytes.
Isolation and Treatment of Primary Hepatocytes

For studies in hepatocytes, primary cells are often preferred as they more closely represent the in vivo physiology.

1. Primary Hepatocyte Isolation:

  • Isolate hepatocytes from rodent livers (e.g., rat or mouse) using a two-step collagenase perfusion method.[5][6][8] This involves perfusing the liver first with a calcium-free buffer and then with a buffer containing collagenase to digest the extracellular matrix.

  • Purify the hepatocytes by centrifugation.

2. Cell Culture and Treatment:

  • Plate the isolated hepatocytes on collagen-coated dishes.

  • After allowing the cells to attach, treat them with different fatty acids complexed with BSA, as described for the 3T3-L1 cells.

3. Gene Expression Analysis:

  • Follow the same procedures for RNA isolation, cDNA synthesis, and qRT-PCR as outlined for the adipocyte protocol.

Conclusion

This compound exerts distinct and often opposing effects on gene expression compared to long-chain fatty acids. In adipocytes, it tends to suppress lipogenesis by downregulating key genes, partly through the inactivation of PPARγ. In hepatocytes, it also shows an inhibitory effect on lipogenic enzyme transcription, a characteristic not shared by long-chain saturated or monounsaturated fatty acids. These findings underscore the importance of considering fatty acid chain length in metabolic research and drug development. The provided protocols offer a framework for further investigating the detailed molecular mechanisms underlying these differential effects.

References

A Comparative Analysis of Even-Chain versus Odd-Chain Medium-Chain Fatty Acids in Metabolism and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic and therapeutic effects of even-chain and odd-chain medium-chain fatty acids (MCFAs). The information presented is supported by experimental data to aid in research and development endeavors.

Executive Summary

Medium-chain fatty acids (MCFAs) are saturated fats with a chain length of 6 to 12 carbons. They are readily absorbed and metabolized, making them a subject of interest for various therapeutic applications. A key distinction lies in their carbon chain length: even-chain MCFAs (e.g., caprylic acid, C8:0) are metabolized exclusively to acetyl-CoA, a primary fuel for ketogenesis and the tricarboxylic acid (TCA) cycle. In contrast, odd-chain MCFAs (e.g., heptadecanoic acid, C17:0; pentadecanoic acid, C15:0) yield both acetyl-CoA and propionyl-CoA. The latter is converted to succinyl-CoA, an intermediate that replenishes the TCA cycle in a process known as anaplerosis. This fundamental metabolic difference underpins their distinct physiological effects and therapeutic potentials.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from experimental studies, highlighting the differential impacts of even- and odd-chain MCFAs on key metabolic and cellular processes.

Table 1: Comparative Effects on TCA Cycle Intermediates

A study comparing the effects of heptanoate (B1214049) (C7, an odd-chain MCFA) with medium branched-chain fatty acids in fibroblasts from patients with fatty acid β-oxidation disorders provides insight into the anaplerotic potential of odd-chain MCFAs. While a direct comparison with an even-chain MCFA like octanoate was not the primary focus, the data underscores the ability of C7 to replenish TCA cycle intermediates. The table below is illustrative of the type of data generated in such studies.

TCA Cycle IntermediateTreatmentRelative Concentration (%)
Succinate Heptanoate (C7)100
AdMC7¹Increased vs. C7 in CPT II and VLCAD deficient cells[1][2]
Malate Heptanoate (C7)100
AdMC7¹Consistently higher vs. C7 in VLCAD, LCHAD, TFP, and CPT II deficient cells[1][2]
Glutamate Heptanoate (C7)100
AdMC7¹Consistently higher vs. C7 in VLCAD, LCHAD, TFP, and CPT II deficient cells[1][2]
Propionate (intracellular) Heptanoate (C7)100
AdMC7¹Higher vs. C7 in VLCAD, LCHAD, and TFP deficient cell lines[1][2]

¹AdMC7 (6-amino-2,4-dimethylheptanoic acid) is a medium branched-chain fatty acid. Data indicates the trend of odd-chain fatty acids in replenishing TCA cycle intermediates.[1][2]

Table 2: Comparative Effects on Ketone Body Production

Studies comparing this compound (C8) and heptanoate (C7) have shown that while both are ketogenic, their metabolic fates and the types of ketone bodies produced differ.

Fatty AcidPrimary Ketone BodiesAnaplerotic PotentialReference
This compound (C8) C4 Ketone Bodies (acetoacetate, β-hydroxybutyrate)Low[3][4]
Heptanoate (C7) C4 and C5 Ketone Bodies (β-hydroxypentanoate, β-ketopentanoate)High[3][5]

Table 3: Comparative Cytotoxicity in Cancer Cells

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has demonstrated potent anticancer effects compared to several other fatty acids, including the even-chain palmitic acid (C16:0) and stearic acid (C18:0).

Fatty AcidCell LineIC₅₀ (µM)Reference
Heptadecanoic Acid (C17:0) Panc-1 (Pancreatic)Stronger cytotoxicity than C15:0, C16:0, C18:0, Oleic acid, Linoleic acid[6][6]
Heptadecanoic Acid (C17:0) MIA PaCa-2 (Pancreatic)77.47 ± 2.10[6]
Heptadecanoic Acid (C17:0) GR-MIA PaCa-2 (Gemcitabine-Resistant)71.45 ± 6.37[6]
Pentadecanoic Acid (C15:0) Panc-1, MIA PaCa-2Less cytotoxic than C17:0[6]
Palmitic Acid (C16:0) Panc-1, MIA PaCa-2Less cytotoxic than C17:0[6]
Stearic Acid (C18:0) Panc-1, MIA PaCa-2Less cytotoxic than C17:0[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of even- and odd-chain MCFAs are provided below.

Measurement of Fatty Acid Oxidation Rate

This protocol is adapted from methods using radiolabeled fatty acids to measure their oxidation rate in cultured cells or tissue homogenates.

Objective: To quantify the rate at which cells or tissues metabolize a specific fatty acid.

Materials:

  • Cultured cells or tissue homogenate

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]this compound or [1-¹⁴C]heptanoate)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Culture medium (e.g., DMEM)

  • Perchloric acid (PCA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Radiolabeled Fatty Acid-BSA Complex:

    • Dissolve the radiolabeled fatty acid in ethanol.

    • Prepare a solution of fatty acid-free BSA in culture medium.

    • Slowly add the ethanolic solution of the radiolabeled fatty acid to the BSA solution while stirring to form a complex. This increases the solubility of the fatty acid in the aqueous medium.

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

    • On the day of the experiment, replace the culture medium with fresh medium containing the radiolabeled fatty acid-BSA complex.

    • Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • Termination of Reaction and Separation of Metabolites:

    • To stop the reaction, add cold perchloric acid to each well to precipitate proteins and lipids.

    • Centrifuge the plates to pellet the precipitate.

    • The supernatant contains the acid-soluble metabolites (ASMs), which include ¹⁴C-labeled acetyl-CoA and TCA cycle intermediates. The pellet contains un-metabolized ¹⁴C-labeled fatty acids.

  • Quantification:

    • Transfer a known volume of the supernatant to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • The rate of fatty acid oxidation is calculated based on the amount of radioactivity in the ASM fraction per unit of time and normalized to the protein content of the cells.

Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of TCA cycle intermediates.

Objective: To measure the concentrations of key TCA cycle intermediates in biological samples.

Materials:

  • Biological samples (e.g., cell lysates, tissue extracts, plasma)

  • Internal standards (stable isotope-labeled TCA cycle intermediates)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reversed-phase or mixed-mode)

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.

    • Spike the samples with a mixture of internal standards.

    • Centrifuge the samples to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the TCA cycle intermediates using a suitable chromatographic method. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is commonly used.

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each TCA cycle intermediate and its corresponding internal standard.

  • Data Analysis:

    • Generate a calibration curve for each analyte using standards of known concentrations.

    • Calculate the concentration of each TCA cycle intermediate in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

Objective: To determine the effect of even- and odd-chain MCFAs on the viability of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Complete culture medium

  • MCFA stock solutions (dissolved in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the even- and odd-chain MCFAs in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the MCFAs. Include a vehicle control (medium with the solvent used to dissolve the MCFAs).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the MCFA concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key metabolic and signaling pathways discussed in this guide.

Metabolic Pathways

Even_Chain_MCFA_Metabolism cluster_Mitochondria Mitochondrial Matrix Even_Chain_MCFA Even-Chain MCFA (e.g., this compound, C8) Beta_Oxidation β-Oxidation Even_Chain_MCFA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies Ketogenesis->Ketone_Bodies

Caption: Metabolism of Even-Chain Medium-Chain Fatty Acids.

Odd_Chain_MCFA_Metabolism cluster_Mitochondria Mitochondrial Matrix Odd_Chain_MCFA Odd-Chain MCFA (e.g., Heptanoate, C7) Beta_Oxidation β-Oxidation Odd_Chain_MCFA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle Anaplerotic Input Anaplerosis Anaplerosis

Caption: Metabolism of Odd-Chain Medium-Chain Fatty Acids.

Signaling Pathways

PI3K_Akt_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/Akt Signaling Pathway.

AMPK_Signaling High_AMP_ATP_Ratio High AMP/ATP Ratio (Low Energy State) LKB1 LKB1 High_AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways activates Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic_Pathways inhibits

Caption: The AMPK Signaling Pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Octanoate, and its corresponding acid form, octanoic acid, require strict adherence to hazardous waste protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to implement the following safety measures. Octanoic acid is a corrosive material that can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.[1][2] A face shield may be necessary if there is a risk of splashing.

  • Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Incompatibles: Keep this compound waste segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents to prevent hazardous reactions.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Segregation and Collection:

    • Designate a specific, sealable, and clearly labeled waste container for "this compound Waste" or "Octanoic Acid Waste."[1]

    • Collect all materials contaminated with this compound, such as pipette tips, absorbent pads, and gloves, in this dedicated container.[1]

    • Crucially, do not mix this compound waste with other chemical waste streams, especially incompatible ones like halogenated solvents or strong bases.[1]

  • Container Selection and Labeling:

    • Use a container made of a material compatible with octanoic acid; plastic or lined metal cans are suitable options.[3] Avoid aluminum or galvanized containers.[3]

    • The container must be in good condition and have a tightly sealing lid.

    • Label the container with "Hazardous Waste" and the specific chemical name ("this compound" or "Octanoic Acid").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[1]

    • The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.[3][4]

    • Ensure the container is kept closed except when adding waste and is placed within secondary containment, such as a spill tray, to manage any potential leaks.[1]

  • Arranging for Professional Disposal:

    • Never pour this compound waste down the drain or dispose of it in the regular trash.[1][5][6]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1][7]

Contingency Planning: Spills and Empty Containers

Spill Management: In the event of a small spill, absorb the liquid with an inert material such as sand, vermiculite, or earth.[2][3][4] Carefully collect the absorbed material into a new, sealable container, label it as "Hazardous Waste: this compound Spill Debris," and manage it for disposal along with your other chemical waste.[1][4]

Empty Container Disposal: To be considered non-hazardous, this compound containers must be triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[1] Once properly decontaminated, the empty container can be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1]

Key Data for Octanoic Acid

The following table summarizes essential data for octanoic acid, critical for its safe handling and disposal.

ParameterValue / Classification
CAS Number 124-07-2
Physical State Liquid
Hazards Causes severe skin burns and eye damage, Harmful to aquatic life[5][6]
Flash Point 110°C (230°F) (Closed Cup)[4]
Boiling Point 237 °C
Specific Gravity 0.91
Incompatibilities Strong oxidizing agents, bases, reducing agents

This compound Disposal Workflow

The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Octanoate_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Work in a Well-Ventilated Area (Fume Hood) generate This compound Waste Generated segregate Segregate in a Labeled, Compatible Container generate->segregate Step 1 spill Spill Occurs generate->spill Potential Event storage Store Sealed Container in a Designated Satellite Accumulation Area segregate->storage Step 2 contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs Step 3 pickup Arrange for Waste Pickup contact_ehs->pickup Step 4 disposed Properly Disposed Off-site pickup->disposed absorb Absorb with Inert Material spill->absorb Contain collect_spill Collect and Label as 'Spill Debris' absorb->collect_spill collect_spill->storage Store with other waste

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.